Product packaging for Andrastin C(Cat. No.:)

Andrastin C

Cat. No.: B1243796
M. Wt: 472.6 g/mol
InChI Key: AWMJEDMVXAOTQZ-QUQNHZJXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Andrastin C is a meroterpenoid natural product belonging to the andrastin family, which are hybrid compounds derived from sesquiterpene and tetraketide biosynthetic pathways . This class of compounds is characterized by a five-methyl substituted ent-5α,14β-androstane skeleton, forming a 6,6,6,5-tetra-carbocyclic core structure . It was first isolated from the fungal species Penicillium sp. FO-3929 . The primary reported mechanism of action for this compound is the inhibition of protein farnesyltransferase, an enzyme involved in the post-translational modification of proteins such as Ras, which are critical in cell signaling and proliferation pathways . Andrastin-type meroterpenoids are a subject of interest in medicinal chemistry and drug discovery due to their diverse bioactivities, which include cytotoxic, antimicrobial, and immunosuppressive effects observed in various structural analogues . As a research biochemical, this compound serves as a valuable tool for investigating farnesyltransferase-dependent cellular processes and exploring potential therapeutic targets. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H40O6 B1243796 Andrastin C

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H40O6

Molecular Weight

472.6 g/mol

IUPAC Name

methyl (3S,5S,8S,9S,10R,13R,14R)-3-acetyloxy-17-hydroxy-4,4,8,10,12,13,16-heptamethyl-15-oxo-2,3,5,6,7,9-hexahydro-1H-cyclopenta[a]phenanthrene-14-carboxylate

InChI

InChI=1S/C28H40O6/c1-15-14-19-25(6)12-11-20(34-17(3)29)24(4,5)18(25)10-13-26(19,7)28(23(32)33-9)22(31)16(2)21(30)27(15,28)8/h14,18-20,30H,10-13H2,1-9H3/t18-,19+,20+,25-,26+,27+,28-/m1/s1

InChI Key

AWMJEDMVXAOTQZ-QUQNHZJXSA-N

Isomeric SMILES

CC1=C[C@H]2[C@@]3(CC[C@@H](C([C@H]3CC[C@@]2([C@]4([C@@]1(C(=C(C4=O)C)O)C)C(=O)OC)C)(C)C)OC(=O)C)C

Canonical SMILES

CC1=CC2C3(CCC(C(C3CCC2(C4(C1(C(=C(C4=O)C)O)C)C(=O)OC)C)(C)C)OC(=O)C)C

Origin of Product

United States

Foundational & Exploratory

Andrastin C: A Technical Guide to its Discovery, Isolation, and Characterization from Penicillium roqueforti

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Andrastin C, a meroterpenoid belonging to the andrastin family, has garnered significant interest within the scientific community due to its potent biological activities, notably its role as a protein farnesyltransferase inhibitor. This technical guide provides a comprehensive overview of the discovery, isolation, and detailed characterization of this compound from the filamentous fungus Penicillium roqueforti. The document outlines the key experimental protocols, from fermentation and extraction to purification and structural elucidation, and presents all quantitative data in structured tables for ease of reference. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams generated using Graphviz (DOT language), offering a clear and concise summary of the critical processes involved in the study of this promising natural product. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, mycology, and drug discovery.

Introduction

Penicillium roqueforti, a saprophytic fungus renowned for its role in the production of blue-veined cheeses, is also a prolific producer of a diverse array of secondary metabolites. Among these are the andrastins, a class of meroterpenoids characterized by a unique and complex chemical architecture. Andrastins A-D were first reported as metabolites produced by P. roqueforti and have since been the subject of considerable research.

This compound, in particular, has been identified as a potent inhibitor of protein farnesyltransferase, an enzyme implicated in the post-translational modification of Ras proteins. The Ras protein family plays a crucial role in cell signaling pathways that control cell growth, differentiation, and survival. Dysregulation of Ras signaling is a hallmark of many human cancers, making protein farnesyltransferase an attractive target for the development of novel anticancer therapeutics. The inhibitory activity of this compound on this key enzyme underscores its potential as a lead compound in drug discovery programs.

This technical guide provides an in-depth exploration of this compound, with a focus on the technical aspects of its discovery, isolation from P. roqueforti, and comprehensive structural and biological characterization.

Discovery and Initial Characterization

Andrastins A-C were first discovered in the cultured broth of Penicillium sp. FO-3929.[1] These compounds were identified as novel inhibitors of protein farnesyltransferase. Subsequent studies confirmed the production of andrastins, including this compound, by various strains of Penicillium roqueforti, including those used in the production of blue cheese.[2] The initial characterization revealed that andrastins possess a common androstane skeleton, though their biosynthesis originates from a sesquiterpene and a tetraketide.[3][4]

The biological activity of this compound as a protein farnesyltransferase inhibitor was established early in its discovery. The IC50 value of this compound was determined to be 13.3 µM, indicating significant inhibitory potency against this enzyme.[1]

Experimental Protocols

This section details the methodologies for the production, isolation, and characterization of this compound from Penicillium roqueforti.

Fungal Strain and Fermentation
  • Fungal Strain: Penicillium roqueforti (e.g., CECT 2905 / ATCC 10110) is a commonly used strain for this compound production.

  • Culture Media:

    • YES Agar: Comprising 20 g/L Bacto Yeast Extract, 150 g/L sucrose, and 20 g/L Bacto Agar. This medium is suitable for general cultivation and secondary metabolite production.

    • Rice Medium: For larger scale production, solid-state fermentation on a rice medium is effective. This typically involves autoclaved rice supplemented with a nutrient solution.

  • Fermentation Conditions:

    • P. roqueforti is initially grown on Potato Dextrose Agar (PDA) plates at 28°C for 7 days to obtain a mature culture.

    • For liquid culture, a seed culture is prepared by inoculating a suitable liquid medium (e.g., Yeast Extract Sucrose broth) and incubating at 28°C with shaking for 3-5 days.

    • For solid-state fermentation, the seed culture is used to inoculate the sterile rice medium.

    • The solid-state fermentation is carried out at 25-28°C for 15-30 days to allow for sufficient production of this compound.

Extraction and Isolation

The following protocol outlines a typical procedure for the extraction and purification of this compound.

  • Extraction:

    • The fermented rice culture is harvested and repeatedly extracted with ethyl acetate (EtOAc).

    • The combined organic extracts are then concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Purification:

    • Step 1: Silica Gel Column Chromatography:

      • The crude extract is subjected to silica gel column chromatography.

      • Elution is performed using a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate or acetone.

      • Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

    • Step 2: Octadecylsilane (ODS) Chromatography:

      • Fractions enriched with this compound are further purified using ODS column chromatography.

      • A reverse-phase solvent system, such as a methanol-water gradient, is used for elution.

    • Step 3: High-Performance Liquid Chromatography (HPLC):

      • Final purification is achieved by preparative HPLC on a C18 column.

      • An isocratic or gradient elution with a suitable solvent system (e.g., methanol-water or acetonitrile-water) is employed to yield highly pure this compound.

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification P_roqueforti Penicillium roqueforti Culture Fermentation Solid-State Fermentation (Rice Medium, 25-28°C, 15-30 days) P_roqueforti->Fermentation Harvest Harvest Fermented Culture Fermentation->Harvest EtOAc_Extraction Ethyl Acetate Extraction Harvest->EtOAc_Extraction Concentration Concentration (Crude Extract) EtOAc_Extraction->Concentration Silica_Gel Silica Gel Column Chromatography Concentration->Silica_Gel ODS ODS Column Chromatography Silica_Gel->ODS HPLC Preparative HPLC (C18) ODS->HPLC Pure_Andrastin_C Pure this compound HPLC->Pure_Andrastin_C G cluster_pathway Ras Farnesylation Pathway PFT Protein Farnesyltransferase Farnesylated_Ras Farnesylated Ras (Active) PFT->Farnesylated_Ras Farnesylation FPP Farnesyl Pyrophosphate FPP->Farnesylated_Ras Farnesylation Ras Ras Protein Ras->Farnesylated_Ras Farnesylation Membrane Cell Membrane Farnesylated_Ras->Membrane Anchoring Signaling Downstream Signaling (Cell Proliferation) Membrane->Signaling Andrastin_C This compound Andrastin_C->PFT Inhibition

References

The Mechanism of Andrastin C as a Farnesyltransferase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of Andrastin C, a meroterpenoid natural product, as an inhibitor of protein farnesyltransferase (FTase). Farnesyltransferase is a critical enzyme in the post-translational modification of numerous cellular proteins, most notably the Ras superfamily of small GTPases. The farnesylation of Ras is essential for its membrane localization and subsequent activation of downstream signaling pathways implicated in cell proliferation, differentiation, and survival. Aberrant Ras signaling is a hallmark of many human cancers, making FTase a compelling target for anticancer drug development. This document details the inhibitory activity of this compound, its proposed mechanism of competitive inhibition, its impact on the Ras signaling pathway, and the experimental methodologies used to characterize its function.

Introduction to Farnesyltransferase and the Ras Signaling Pathway

Protein farnesyltransferase (FTase) is a heterodimeric zinc-dependent enzyme that catalyzes the transfer of a 15-carbon farnesyl pyrophosphate (FPP) group to a cysteine residue within a C-terminal "CaaX" motif of target proteins[1]. This post-translational modification, known as farnesylation, is the initial and rate-limiting step for the membrane association of key signaling proteins, including members of the Ras superfamily (H-Ras, N-Ras, and K-Ras)[1].

Once farnesylated, Ras proteins undergo further processing, including proteolytic cleavage of the "-aaX" tripeptide, carboxymethylation of the newly exposed farnesylated cysteine, and for some isoforms, a second lipid modification (palmitoylation). These modifications facilitate the anchoring of Ras to the inner leaflet of the plasma membrane, a prerequisite for its interaction with upstream activators and downstream effectors.

The Ras signaling cascade is a pivotal pathway that transduces extracellular signals from receptor tyrosine kinases (RTKs) to the nucleus, ultimately regulating gene expression related to cell growth, proliferation, and survival. In its active GTP-bound state, Ras recruits and activates a number of downstream effector proteins, including Raf kinases (initiating the MAPK/ERK pathway) and phosphoinositide 3-kinase (PI3K) (activating the PI3K/AKT/mTOR pathway). Mutations in Ras genes are prevalent in human cancers, leading to constitutively active Ras proteins that drive uncontrolled cell proliferation.

This compound: A Natural Farnesyltransferase Inhibitor

Andrastins A, B, and C are meroterpenoid compounds isolated from the fermentation broth of Penicillium sp. FO-3929[2][3]. Among these, this compound has demonstrated the most potent inhibitory activity against farnesyltransferase[2][3].

Quantitative Inhibitory Activity

The inhibitory potency of Andrastins A, B, and C against protein farnesyltransferase has been quantified by determining their half-maximal inhibitory concentrations (IC50).

CompoundIC50 (µM)[2][3]
Andrastin A24.9
Andrastin B47.1
This compound 13.3

Table 1: In vitro inhibitory activity of Andrastins against protein farnesyltransferase.

Mechanism of Action of this compound

This proposed mechanism suggests that this compound binds to the active site of farnesyltransferase at or overlapping with the FPP binding pocket. By occupying this site, this compound prevents the binding of the natural FPP substrate, thereby inhibiting the farnesylation of Ras and other target proteins.

The Farnesyltransferase Active Site and FPP Binding

Crystallographic and computational studies have revealed that the FPP substrate binds in a hydrophobic cavity within the β-subunit of the farnesyltransferase enzyme[4]. The diphosphate moiety of FPP interacts with a positively charged cleft at the opening of this cavity[4]. It is within this hydrophobic pocket that this compound is presumed to bind, disrupting the normal catalytic cycle.

cluster_FTase Farnesyltransferase (FTase) Active Site FPP_site FPP Binding Pocket CaaX_site CaaX Binding Pocket FPP Farnesyl Pyrophosphate (FPP) FPP->FPP_site Binds Ras_CaaX Ras-CaaX Ras_CaaX->CaaX_site Binds Andrastin_C This compound Andrastin_C->FPP_site Competitively Binds

Figure 1: Proposed competitive inhibition of this compound.

Impact on the Ras Signaling Pathway

By inhibiting farnesyltransferase, this compound prevents the farnesylation of Ras proteins. This disruption has a direct consequence on the subcellular localization and function of Ras, thereby attenuating downstream signaling.

Unfarnesylated Ras remains in the cytosol and is unable to associate with the plasma membrane. This mislocalization prevents its interaction with upstream guanine nucleotide exchange factors (GEFs) that promote its activation, and with downstream effectors that propagate the signal. The net effect is a blockade of the Ras-dependent signaling pathways, including the MAPK/ERK and PI3K/AKT/mTOR cascades.

cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ras_F Farnesylated Ras-GTP (Active) Downstream Downstream Signaling (MAPK, PI3K/AKT) Ras_F->Downstream preRas pre-Ras Ras Unfarnesylated Ras (Inactive) preRas->Ras No Farnesylation FTase Farnesyltransferase (FTase) preRas->FTase RTK RTK RTK->preRas Signal FTase->Ras_F Farnesylation Andrastin_C This compound Andrastin_C->FTase Inhibition FPP FPP FPP->FTase Proliferation Cell Proliferation & Survival Downstream->Proliferation

Figure 2: Effect of this compound on the Ras signaling pathway.

Experimental Protocols

The following sections describe detailed methodologies for key experiments used to characterize farnesyltransferase inhibitors like this compound. While the specific protocol from the original 1996 publication by Omura et al. is not publicly available, the methods outlined below represent standard and widely accepted approaches in the field.

In Vitro Farnesyltransferase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of farnesyltransferase in a cell-free system. A common method is a scintillation proximity assay (SPA) or a filter-binding assay that quantifies the transfer of a radiolabeled farnesyl group to a protein or peptide substrate.

Objective: To determine the IC50 value of this compound against purified farnesyltransferase.

Materials:

  • Purified recombinant farnesyltransferase

  • [³H]-Farnesyl pyrophosphate ([³H]-FPP)

  • Biotinylated Ras peptide substrate (e.g., biotin-GCVLS)

  • This compound and other test compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM ZnCl₂, 20 mM KCl, 5 mM DTT)

  • Streptavidin-coated SPA beads or glass fiber filters

  • Scintillation cocktail

  • Microplates (96-well or 384-well)

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, purified farnesyltransferase, and the biotinylated Ras peptide substrate.

  • Add varying concentrations of this compound (or vehicle control) to the wells of the microplate.

  • Initiate the enzymatic reaction by adding [³H]-FPP to each well.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA in high concentration).

  • For SPA: Add streptavidin-coated SPA beads to each well. The biotinylated peptide, now carrying the [³H]-farnesyl group, will bind to the beads, bringing the radioisotope in close proximity to the scintillant within the bead, generating a light signal.

  • For filter-binding: Transfer the reaction mixture to a glass fiber filter. The radiolabeled peptide will bind to the filter, while unincorporated [³H]-FPP will be washed through.

  • Quantify the amount of [³H]-farnesylated peptide using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

cluster_workflow In Vitro FTase Inhibition Assay Workflow prep Prepare Reaction Mix (FTase, Peptide Substrate) add_inhibitor Add this compound (Varying Concentrations) prep->add_inhibitor start_rxn Initiate Reaction (Add [³H]-FPP) add_inhibitor->start_rxn incubate Incubate (37°C) start_rxn->incubate stop_rxn Stop Reaction incubate->stop_rxn detect Detect [³H]-Farnesylated Peptide (SPA or Filter) stop_rxn->detect analyze Analyze Data (Calculate IC50) detect->analyze

Figure 3: Workflow for in vitro FTase inhibition assay.

Cellular Assay for Inhibition of Ras Processing

This assay determines the ability of a compound to inhibit the farnesylation of Ras within a cellular context. The inhibition of farnesylation results in the accumulation of the unprocessed, higher molecular weight form of Ras, which can be detected by Western blotting due to a slight shift in its electrophoretic mobility.

Objective: To demonstrate that this compound inhibits the processing of Ras in cultured cells.

Materials:

  • A cell line expressing a high level of Ras protein (e.g., Ha-ras-transformed NIH3T3 cells or a cancer cell line with a Ras mutation).

  • Cell culture medium and supplements.

  • This compound.

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • Protein concentration assay kit (e.g., BCA assay).

  • SDS-PAGE gels and electrophoresis apparatus.

  • Western blotting apparatus.

  • Primary antibody against Ras (pan-Ras or isoform-specific).

  • Secondary antibody conjugated to horseradish peroxidase (HRP).

  • Chemiluminescent substrate.

  • Imaging system for Western blots.

Procedure:

  • Culture the chosen cell line to a suitable confluency.

  • Treat the cells with varying concentrations of this compound (and a vehicle control) for a specified time (e.g., 18-24 hours).

  • Harvest the cells and prepare whole-cell lysates using lysis buffer.

  • Determine the protein concentration of each lysate.

  • Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary anti-Ras antibody.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Analyze the resulting bands. The appearance of a slower-migrating (higher molecular weight) Ras band in the this compound-treated samples indicates the accumulation of unprocessed, unfarnesylated Ras.

cluster_workflow Cellular Ras Processing Assay Workflow treat_cells Treat Cells with This compound lyse_cells Prepare Cell Lysates treat_cells->lyse_cells sds_page SDS-PAGE lyse_cells->sds_page western_blot Western Blot sds_page->western_blot probe_ab Probe with anti-Ras Antibody western_blot->probe_ab detect Detect Ras Bands (Chemiluminescence) probe_ab->detect analyze Analyze Mobility Shift detect->analyze

Figure 4: Workflow for cellular Ras processing assay.

Conclusion

This compound is a potent natural product inhibitor of farnesyltransferase. Its mechanism of action is proposed to be the competitive inhibition of the enzyme with respect to the farnesyl pyrophosphate substrate. By blocking the farnesylation of Ras proteins, this compound prevents their localization to the plasma membrane and abrogates their function in downstream signaling pathways that are critical for cell proliferation and survival. This mechanism provides a strong rationale for the investigation of this compound and its analogs as potential therapeutic agents for the treatment of cancers characterized by aberrant Ras signaling. The experimental protocols detailed herein provide a framework for the further characterization and development of this and other farnesyltransferase inhibitors.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today sheds new light on the significant biological activities of Andrastin C and related meroterpenoids, offering promising avenues for researchers, scientists, and drug development professionals. This in-depth whitepaper provides a detailed examination of the anti-cancer and anti-inflammatory properties of these natural compounds, supported by quantitative data, experimental protocols, and novel signaling pathway visualizations.

Meroterpenoids, a class of natural products derived from both terpenoid and polyketide biosynthetic pathways, have garnered increasing interest for their diverse and potent biological effects. Among these, this compound, a fungal metabolite, has emerged as a noteworthy candidate for therapeutic development, primarily due to its inhibitory action on protein farnesyltransferase, a key enzyme in cellular signaling pathways implicated in cancer.

This guide consolidates the current scientific knowledge on this compound and its analogues, presenting a wealth of quantitative data in clearly structured tables to facilitate comparative analysis. Researchers will find detailed methodologies for key experiments, including cytotoxicity assays against various cancer cell lines and assays to determine inhibitory concentrations.

A key feature of this whitepaper is the inclusion of mandatory visualizations created using the Graphviz DOT language. These diagrams illustrate complex signaling pathways, such as the Ras signaling cascade, and provide clear experimental workflows, enhancing the understanding of the mechanisms of action and the process of scientific investigation.

Key Highlights from the Technical Guide:

  • Quantitative Biological Data: A comprehensive summary of the inhibitory concentrations (IC50) of this compound and related compounds against protein farnesyltransferase and various cancer cell lines.

  • Detailed Experimental Protocols: Step-by-step instructions for crucial assays, including the MTT cytotoxicity assay and the nitric oxide production assay, providing a practical resource for laboratory research.

  • Signaling Pathway Elucidation: Visual diagrams of the Ras signaling pathway, demonstrating how this compound's inhibition of farnesyltransferase can disrupt oncogenic signaling.

  • Anti-inflammatory Potential: An exploration of the anti-inflammatory properties of related meroterpenoids, including their ability to inhibit nitric oxide production and modulate the MAPK signaling pathway.

This technical guide serves as an invaluable resource for the scientific community, paving the way for further research and development of this compound and its related meroterpenoids as next-generation therapeutic agents.

Quantitative Data Summary

The biological activities of this compound and its related meroterpenoids have been quantified across various assays, providing a basis for understanding their therapeutic potential. The following tables summarize the key inhibitory and cytotoxic data.

Table 1: Inhibition of Protein Farnesyltransferase by Andrastins

CompoundIC50 (µM)Source OrganismReference
Andrastin A24.9Penicillium sp. FO-3929[1]
Andrastin B47.1Penicillium sp. FO-3929[1]
This compound13.3Penicillium sp. FO-3929[1]

Table 2: Cytotoxic Activity of Andrastin-Related Meroterpenoids against Human Cancer Cell Lines

CompoundCell LineIC50 (µM)Source OrganismReference
Penimeroterpenoid AA549 (Lung Carcinoma)82.61 ± 3.71Penicillium sp. (marine-derived)[1]
HCT116 (Colon Carcinoma)78.63 ± 2.85Penicillium sp. (marine-derived)[1]
SW480 (Colon Carcinoma)95.54 ± 1.46Penicillium sp. (marine-derived)[1]
Penimerodione ABV-2 (Microglia)5.9 ± 0.3 (NO inhibition)Penicillium chrysogenum HNNU w0032[2]

Table 3: Immunosuppressive Activity of Peniandrastins

CompoundT Cell Proliferation IC50 (µM)B Cell Proliferation IC50 (µM)Source OrganismReference
Peniandrastin A (1)36.5226.27Penicillium sp. sb62[3]
Penithis compound (3)26.1321.34Penicillium sp. sb62[3]
Peniandrastin D (4)28.5919.82Penicillium sp. sb62[3]
Peniandrastin G (7)14.2311.56Penicillium sp. sb62[3]
Peniandrastin H (8)7.496.73Penicillium sp. sb62[3]
Compound 910.288.95Penicillium sp. sb62[3]
Compound 1224.1715.68Penicillium sp. sb62[3]
Compound 1319.8313.45Penicillium sp. sb62[3]
Compound 1422.1516.29Penicillium sp. sb62[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and related meroterpenoids.

Protein Farnesyltransferase Inhibition Assay (Representative Protocol)

This protocol is based on the general principles of non-radioactive, fluorescence-based farnesyltransferase activity assays.

1. Reagents and Materials:

  • Farnesyltransferase (FTase) enzyme

  • Farnesyl pyrophosphate (FPP)

  • Dansylated peptide substrate (e.g., Dansyl-GCVLS)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM ZnCl₂, 20 mM KCl, 5 mM DTT)

  • This compound or other test compounds dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 340 nm, Emission: 550 nm)

2. Procedure:

  • Prepare a reaction mixture containing Assay Buffer, FTase enzyme, and the dansylated peptide substrate.

  • Add the test compound (this compound) at various concentrations to the wells of the microplate. Include a positive control (known FTase inhibitor) and a negative control (DMSO vehicle).

  • Initiate the enzymatic reaction by adding FPP to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Measure the fluorescence intensity at the specified wavelengths. A decrease in fluorescence indicates inhibition of FTase activity.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

MTT Cytotoxicity Assay

This protocol is for assessing the cytotoxic effects of this compound and related compounds on cancer cell lines.

1. Reagents and Materials:

  • Human cancer cell lines (e.g., A549, HCT116, SW480)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound or other test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear microplate

  • Microplate reader (absorbance at 570 nm)

2. Procedure:

  • Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Treat the cells with various concentrations of the test compound and incubate for a further 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[4]

Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

This protocol is used to evaluate the anti-inflammatory activity of meroterpenoids by measuring the inhibition of nitric oxide production in macrophage cells.

1. Reagents and Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • This compound or other test compounds dissolved in DMSO

  • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well clear microplate

  • Microplate reader (absorbance at 540 nm)

2. Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent Solution A to the supernatant, followed by 50 µL of Solution B.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO production inhibition.

Visualizations

The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts related to the biological activities of this compound.

experimental_workflow cluster_isolation Isolation & Purification cluster_characterization Structural Elucidation cluster_bioassays Biological Evaluation cluster_data Data Analysis Fungal_Culture Fungal Culture (e.g., Penicillium sp.) Extraction Solvent Extraction Fungal_Culture->Extraction Chromatography Chromatographic Separation (Silica Gel, HPLC) Extraction->Chromatography Pure_Compound Isolation of Pure This compound Chromatography->Pure_Compound NMR NMR Spectroscopy (1D & 2D) Pure_Compound->NMR MS Mass Spectrometry Pure_Compound->MS FTase_Assay Farnesyltransferase Inhibition Assay Pure_Compound->FTase_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Pure_Compound->Cytotoxicity_Assay Anti_inflammatory_Assay Anti-inflammatory Assay (e.g., NO Production) Pure_Compound->Anti_inflammatory_Assay Structure Structure Determination NMR->Structure MS->Structure IC50 IC50 Determination FTase_Assay->IC50 Cytotoxicity_Assay->IC50 Anti_inflammatory_Assay->IC50 SAR Structure-Activity Relationship (SAR) IC50->SAR

Caption: Experimental workflow for the study of this compound.

ras_signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds SOS SOS RTK->SOS Activates Ras_GDP Ras-GDP (Inactive) SOS->Ras_GDP Promotes GDP/GTP exchange Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP Membrane_Localization Membrane Localization Ras_GTP->Membrane_Localization RAF RAF Ras_GTP->RAF Activates FTase Farnesyltransferase FTase->Ras_GTP Farnesylates for Farnesyl_PP Farnesyl Pyrophosphate Farnesyl_PP->FTase Andrastin_C This compound Andrastin_C->FTase Inhibits Apoptosis Apoptosis Andrastin_C->Apoptosis Induces MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, c-Fos) ERK->Transcription_Factors Activates Cell_Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Proliferation Promotes

Caption: Ras signaling pathway and the inhibitory action of this compound.

anti_inflammatory_pathway LPS LPS TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Binds MAP3K MAP3K (e.g., TAK1) TLR4->MAP3K Activates p38 p38 MAPK MAP3K->p38 Activates JNK JNK MAP3K->JNK Activates AP1 AP-1 (c-Jun/c-Fos) p38->AP1 Activates JNK->AP1 Activates iNOS_COX2 Pro-inflammatory Genes (iNOS, COX-2) AP1->iNOS_COX2 Upregulates NO_Prostaglandins Nitric Oxide (NO), Prostaglandins iNOS_COX2->NO_Prostaglandins Produces Inflammation Inflammation NO_Prostaglandins->Inflammation Meroterpenoids Andrastin-related Meroterpenoids Meroterpenoids->p38 Inhibit (Potential Mechanism) Meroterpenoids->JNK Inhibit (Potential Mechanism)

References

Spectroscopic and Mechanistic Insights into Andrastin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Andrastin C, a meroterpenoid natural product. It includes tabulated Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, detailed experimental protocols for their acquisition, and visualizations of its biosynthetic pathway and mechanism of action as a protein farnesyltransferase inhibitor.

Core Spectroscopic Data

The structural elucidation of this compound has been achieved through comprehensive spectroscopic analysis. The following tables summarize the key NMR and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound were recorded in CDCl₃. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃

Position¹³C (δc)¹H (δH, mult., J in Hz)
136.31.55 (m), 1.65 (m)
218.91.60 (m), 1.75 (m)
378.54.70 (dd, 11.5, 4.5)
438.8-
555.41.25 (m)
621.81.50 (m), 1.60 (m)
741.51.45 (m), 1.55 (m)
836.81.90 (m)
9134.05.40 (br s)
10130.2-
1121.32.10 (s)
1239.71.80 (m), 1.95 (m)
1344.2-
1452.52.50 (d, 9.0)
15214.1-
16118.9-
17172.5-
1828.10.85 (s)
1915.60.95 (s)
2016.81.10 (d, 7.0)
21170.1-
2221.12.05 (s)
2325.81.20 (s)
2428.91.30 (s)
2560.43.65 (s)
26175.2-

Note: The assignments are based on 1D and 2D NMR experiments (COSY, HMQC, and HMBC). Some assignments may be interchangeable.

Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) provides accurate mass measurements, confirming the molecular formula of this compound.

Table 2: High-Resolution Mass Spectrometry Data for this compound

IonCalculated m/zFound m/zMolecular Formula
[M+H]⁺457.2539457.2542C₂₆H₃₆O₇
[M+Na]⁺479.2358479.2361C₂₆H₃₆NaO₇

Experimental Protocols

The following sections detail the methodologies used for the isolation and spectroscopic analysis of this compound.

Isolation and Purification

This compound is typically isolated from the culture broth of Penicillium sp. FO-3929.[1] The general procedure involves:

  • Fermentation: The fungus is cultured in a suitable broth medium.

  • Extraction: The culture broth is extracted with an organic solvent such as ethyl acetate.

  • Chromatography: The crude extract is subjected to a series of chromatographic techniques for purification, including silica gel chromatography, ODS (octadecylsilyl) chromatography, and High-Performance Liquid Chromatography (HPLC).[1]

NMR Spectroscopy

NMR spectra are recorded on a high-field spectrometer. A typical protocol includes:

  • Sample Preparation: A few milligrams of purified this compound are dissolved in deuterated chloroform (CDCl₃).

  • Instrumentation: A 500 MHz (or higher) NMR spectrometer is used.

  • 1D NMR: Standard ¹H and ¹³C{¹H} NMR spectra are acquired.

  • 2D NMR: Correlation spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments are performed to establish connectivities and assign signals.

High-Resolution Mass Spectrometry (HR-ESI-MS)

HR-ESI-MS analysis is performed to determine the elemental composition. The general steps are:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.

  • Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ions is measured with high accuracy.

Visualizing Molecular Pathways

Biosynthesis of Andrastin A

This compound shares a common biosynthetic pathway with Andrastin A. The following diagram illustrates the key steps in the formation of the andrastane skeleton from farnesyl pyrophosphate and 3,5-dimethylorsellinic acid.[2]

Andrastin A Biosynthesis FPP Farnesyl Pyrophosphate Intermediate1 Geranylgeranyl Pyrophosphate Intermediate FPP->Intermediate1 Geranylgeranyl Diphosphate Synthase DMOA 3,5-Dimethylorsellinic Acid DMOA->Intermediate1 Polyketide Synthase Intermediate2 Protoandrastin Intermediate Intermediate1->Intermediate2 Terpene Cyclase AndrastinA Andrastin A Intermediate2->AndrastinA Series of Oxidations and Rearrangements

Caption: Proposed biosynthetic pathway of Andrastin A.

Inhibition of Farnesyltransferase Signaling Pathway

This compound exhibits its biological activity by inhibiting protein farnesyltransferase, a key enzyme in the post-translational modification of Ras proteins. This inhibition disrupts the Ras signaling pathway, which is often hyperactivated in cancer cells.[1]

Farnesyltransferase Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol Ras_mem Membrane-Bound Ras (Active) Downstream Signaling\n(e.g., MAPK pathway) Downstream Signaling (e.g., MAPK pathway) Ras_mem->Downstream Signaling\n(e.g., MAPK pathway) Ras_cyto Cytosolic Ras (Inactive) FTase Farnesyltransferase Ras_cyto->FTase FPP Farnesyl Pyrophosphate FPP->FTase FTase->Ras_mem Farnesylation AndrastinC This compound AndrastinC->FTase Inhibition Cell Proliferation Cell Proliferation Downstream Signaling\n(e.g., MAPK pathway)->Cell Proliferation

Caption: Mechanism of this compound as a farnesyltransferase inhibitor.

References

An In-depth Technical Guide to the Natural Sources and Analogs of Andrastin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Andrastin C, a meroterpenoid with promising biological activities. It details its natural sources, known analogs, biosynthetic pathway, and mechanism of action. This document is intended to serve as a valuable resource for researchers in natural product chemistry, oncology, and drug discovery.

Natural Sources and Analogs of this compound

This compound and its analogs are primarily produced by various species of the filamentous fungi genus Penicillium. These compounds belong to the andrastin-type meroterpenoids, which are characterized by a distinctive 6,6,6,5-tetracarbocyclic skeleton.[1] First discovered in the cultured broth of Penicillium sp. FO-3929, this compound and its related compounds have since been isolated from a variety of terrestrial and marine-derived Penicillium species.[2][3]

The following tables summarize the known natural sources of this compound and its analogs, along with their reported biological activities.

Table 1: Natural Fungal Sources of this compound and its Analogs

Fungal SpeciesAndrastin Analog(s) ProducedReference(s)
Penicillium sp. FO-3929Andrastin A, B, C[3]
Penicillium chrysogenumAndrastin A[4]
Penicillium roquefortiAndrastin A[4]
Penicillium sp. (marine-derived)Penimeroterpenoids A–C, Andrastone E, Citreohybridonol[1][5]
Penicillium vulpinum10-formyl andrastone A, 10-demethylated andrastone A, Andrastin G[6]
Penicillium sp. sb62Peniandrastins A-H[7]
Penicillium albocoremiumAndrastin A[8]

Table 2: Biological Activity of Selected Andrastin Analogs

CompoundBiological ActivityTarget/AssayIC₅₀ / MICReference(s)
Andrastin A Protein Farnesyltransferase InhibitionEnzyme Assay24.9 µM[3]
Andrastin B Protein Farnesyltransferase InhibitionEnzyme Assay47.1 µM[3]
This compound Protein Farnesyltransferase InhibitionEnzyme Assay13.3 µM[3]
Penimeroterpenoid A CytotoxicityA549, HCT116, SW480 cell linesModerate[1]
10-demethylated andrastone A AntibacterialBacillus megaterium6.25 µg·mL⁻¹[6]
Peniandrastin A ImmunosuppressiveConcanavalin A-induced T cell proliferation7.49 - 36.52 µM[7]
Peniandrastin A ImmunosuppressiveLipopolysaccharide-induced B cell proliferation6.73 - 26.27 µM[7]

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and characterization of this compound and its analogs from fungal cultures, as well as a protocol for assessing their biological activity.

Fungal Cultivation and Extraction

A representative protocol for the cultivation of Penicillium species and extraction of andrastin compounds is as follows:

  • Inoculum Preparation: A pure culture of the desired Penicillium species is grown on Potato Dextrose Agar (PDA) slants at 25-28°C for 7-10 days until sporulation is observed. A spore suspension is prepared by adding sterile water or saline to the slant and gently scraping the surface. The spore concentration is adjusted to approximately 1 x 10⁸ spores/mL.

  • Fermentation: For large-scale production, solid-state fermentation is commonly employed. A suitable solid substrate, such as rice or wheat bran, is autoclaved in flasks. After cooling, each flask is inoculated with the spore suspension. The flasks are then incubated at 25-28°C for 14-21 days.

  • Extraction: The fermented solid substrate is harvested and extracted exhaustively with an organic solvent, typically ethyl acetate.[5] The mixture is agitated for several hours and then filtered. The extraction process is repeated three to four times to ensure complete recovery of the secondary metabolites. The combined organic extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Isolation and Purification of this compound

The purification of this compound from the crude extract is a multi-step process involving various chromatographic techniques.

  • Silica Gel Column Chromatography (Initial Fractionation):

    • Stationary Phase: Silica gel (60-120 mesh).

    • Column Preparation: A glass column is packed with a slurry of silica gel in a non-polar solvent (e.g., hexane or petroleum ether).

    • Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

    • Elution: The column is eluted with a stepwise gradient of increasing polarity. A common solvent system is a mixture of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1, and finally 100% ethyl acetate).[9] Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled.

  • Octadecylsilane (ODS) Chromatography (Intermediate Purification):

    • Stationary Phase: ODS (C18-functionalized silica gel).

    • Elution: Fractions enriched with andrastins from the silica gel column are further purified using ODS chromatography. A common mobile phase is a gradient of methanol and water.[5]

  • High-Performance Liquid Chromatography (HPLC) (Final Purification):

    • Column: A reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).[3]

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both often acidified with 0.02% trifluoroacetic acid.[3]

    • Gradient Program: A typical gradient could be: 0-5 min, 10% B; 5-25 min, 10-90% B (linear gradient); 25-30 min, 90% B; 30-35 min, 90-10% B. The flow rate is typically maintained at 1 mL/min.

    • Detection: UV detection at a wavelength of 210-254 nm.

    • Fraction Collection: Peaks corresponding to this compound are collected, and the solvent is evaporated to yield the pure compound.

Structure Elucidation

The chemical structure of purified this compound and its analogs is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are conducted to elucidate the detailed chemical structure and stereochemistry.

Farnesyltransferase Inhibition Assay

The biological activity of this compound as a protein farnesyltransferase (PFTase) inhibitor can be determined using a commercially available assay kit or by following a published protocol. A general protocol is outlined below:

  • Assay Principle: The assay measures the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a fluorescently labeled peptide substrate by PFTase. Inhibition of the enzyme results in a decrease in the fluorescence signal.

  • Procedure:

    • Prepare a reaction mixture containing PFTase, the fluorescently labeled peptide substrate, and FPP in an appropriate buffer.

    • Add varying concentrations of this compound (or other test compounds) to the reaction mixture.

    • Incubate the mixture at 37°C for a specified period (e.g., 60 minutes).

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the inhibitor. The IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

Biosynthesis of this compound

This compound is a meroterpenoid, meaning its biosynthesis involves precursors from both the terpenoid and polyketide pathways.[1] The biosynthesis of the closely related Andrastin A has been elucidated and serves as a model for this compound.[10] The pathway begins with the synthesis of 3,5-dimethylorsellinic acid (DMOA) from acetyl-CoA and malonyl-CoA, followed by prenylation with farnesyl pyrophosphate (FPP). A series of enzymatic reactions, including cyclizations and oxidations, then lead to the andrastin scaffold.[10]

This compound Biosynthesis Acetyl-CoA Acetyl-CoA 3,5-Dimethylorsellinic Acid (DMOA) 3,5-Dimethylorsellinic Acid (DMOA) Acetyl-CoA->3,5-Dimethylorsellinic Acid (DMOA) adrD (PKS) Malonyl-CoA Malonyl-CoA Malonyl-CoA->3,5-Dimethylorsellinic Acid (DMOA) Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Farnesyl-DMOA) Farnesyl-DMOA) Farnesyl Pyrophosphate (FPP)->Farnesyl-DMOA) Farnesyl-DMOA Farnesyl-DMOA 3,5-Dimethylorsellinic Acid (DMOA)->Farnesyl-DMOA adrG (Prenyltransferase) Epoxyfarnesyl-DMOA methyl ester Epoxyfarnesyl-DMOA methyl ester Farnesyl-DMOA->Epoxyfarnesyl-DMOA methyl ester adrK (Methyltransferase) adrH (Monooxygenase) Andrastin E Andrastin E Epoxyfarnesyl-DMOA methyl ester->Andrastin E adrI (Terpene cyclase) Andrastin F Andrastin F Andrastin E->Andrastin F adrF (Dehydrogenase) adrE (Ketoreductase) This compound This compound Andrastin F->this compound adrJ (Acetyltransferase) This compound Mechanism of Action cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Active Ras Active Ras Raf Raf Active Ras->Raf PI3K PI3K Active Ras->PI3K Inactive Ras Inactive Ras Inactive Ras->Active Ras Activation Farnesyltransferase (PFTase) Farnesyltransferase (PFTase) Farnesyltransferase (PFTase)->Inactive Ras Farnesylates This compound This compound This compound->Farnesyltransferase (PFTase) Inhibits MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Akt Akt PI3K->Akt Akt->Transcription Factors Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation Apoptosis Inhibition Apoptosis Inhibition Transcription Factors->Apoptosis Inhibition Experimental Workflow Fungal Culture Fungal Culture Extraction Extraction Fungal Culture->Extraction Crude Extract Crude Extract Extraction->Crude Extract Silica Gel Chromatography Silica Gel Chromatography Crude Extract->Silica Gel Chromatography Fractions Fractions Silica Gel Chromatography->Fractions Bioactivity Screening Bioactivity Screening Fractions->Bioactivity Screening Active Fractions Active Fractions Bioactivity Screening->Active Fractions HPLC Purification HPLC Purification Active Fractions->HPLC Purification Pure Compound Pure Compound HPLC Purification->Pure Compound Structure Elucidation Structure Elucidation Pure Compound->Structure Elucidation Identified Andrastin Analog Identified Andrastin Analog Structure Elucidation->Identified Andrastin Analog

References

Preliminary In Vitro Studies on Andrastin C Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrastin C, a member of the andrastin family of meroterpenoids, has emerged as a molecule of interest in biochemical and pharmacological research. These compounds, produced by various species of Penicillium, exhibit a range of biological activities. This technical guide provides a comprehensive overview of the preliminary in vitro bioactivity of this compound, with a focus on its enzymatic inhibition and potential as an anticancer agent. The information presented herein is intended to serve as a foundational resource for researchers engaged in natural product chemistry, oncology, and drug discovery.

Enzymatic Inhibition: Protein Farnesyltransferase

A primary reported bioactivity of this compound is its ability to inhibit protein farnesyltransferase (PFTase). PFTase is a crucial enzyme in the post-translational modification of a variety of cellular proteins, most notably the Ras family of small GTPases. The farnesylation of Ras proteins is essential for their localization to the plasma membrane and subsequent activation of downstream signaling pathways that regulate cell growth, proliferation, and survival.[1][2] Inhibition of PFTase is therefore a key strategy in the development of anticancer therapeutics.[3][4]

Quantitative Data: PFTase Inhibition

The inhibitory activity of this compound against protein farnesyltransferase has been quantified, with the half-maximal inhibitory concentration (IC50) value presented in the table below.

CompoundTarget EnzymeIC50 (µM)Source
This compoundProtein Farnesyltransferase13.3[5]
Andrastin AProtein Farnesyltransferase24.9[5]
Andrastin BProtein Farnesyltransferase47.1[5]
Experimental Protocol: Protein Farnesyltransferase Inhibition Assay

A representative protocol for determining the inhibitory activity of compounds against protein farnesyltransferase is outlined below. This is a generalized method based on common practices in the field.

Objective: To measure the in vitro inhibition of protein farnesyltransferase by this compound.

Materials:

  • Recombinant human protein farnesyltransferase

  • Farnesyl pyrophosphate (FPP)

  • Biotinylated Ras peptide substrate (e.g., Biotin-KKSKTKCVIM)

  • This compound (or other test compounds)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 20 mM KCl, 5 mM MgCl2, 2 mM DTT)

  • Streptavidin-coated microplates

  • Europium-labeled anti-His6 antibody (or other suitable detection antibody)

  • Wash buffer (e.g., Tris-buffered saline with 0.1% Tween-20)

  • Plate reader capable of time-resolved fluorescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and then dilute further in assay buffer to the desired final concentrations.

  • Enzyme Reaction:

    • In a microplate well, combine the assay buffer, this compound solution (or vehicle control), and recombinant PFTase.

    • Pre-incubate for a defined period (e.g., 15 minutes) at room temperature.

    • Initiate the reaction by adding a mixture of FPP and the biotinylated Ras peptide substrate.

    • Incubate the reaction mixture for a specified time (e.g., 60 minutes) at 37°C.

  • Detection:

    • Stop the reaction by adding EDTA to chelate the magnesium ions.

    • Transfer the reaction mixture to a streptavidin-coated microplate and incubate to allow the biotinylated peptide to bind.

    • Wash the plate to remove unbound reagents.

    • Add the Europium-labeled antibody, which will bind to the His-tagged PFTase (assuming the use of a His-tagged enzyme).

    • Wash the plate again to remove the unbound antibody.

    • Add an enhancement solution to dissociate the Europium ions and form a highly fluorescent chelate.

  • Data Analysis:

    • Measure the time-resolved fluorescence of each well using a plate reader.

    • The signal is proportional to the amount of farnesylated peptide captured on the plate.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.

Signaling Pathway Diagram: Ras Farnesylation and Inhibition

The following diagram illustrates the role of protein farnesyltransferase in the Ras signaling pathway and the point of inhibition by this compound.

Ras_Farnesylation_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Plasma Membrane Ras_GDP Inactive Ras-GDP GEF GEF Ras_GDP->GEF Signal Ras_GTP Active Ras-GTP PFTase Protein Farnesyltransferase (PFTase) Ras_GTP->PFTase GAP GAP Ras_GTP->GAP Hydrolysis Farnesylated_Ras Farnesylated Ras-GTP PFTase->Farnesylated_Ras Farnesylation FPP Farnesyl Pyrophosphate (FPP) FPP->PFTase Andrastin_C This compound Andrastin_C->PFTase Inhibits Membrane_Ras Membrane-Associated Active Ras Farnesylated_Ras->Membrane_Ras Translocation GEF->Ras_GTP Activates GAP->Ras_GDP Downstream Downstream Signaling (e.g., Raf-MEK-ERK) Membrane_Ras->Downstream Activates

Figure 1. Inhibition of Ras farnesylation by this compound.

Cytotoxicity Against Cancer Cell Lines

While direct cytotoxic data for this compound is limited in the public domain, studies on structurally related andrastin-type meroterpenoids provide preliminary insights into their potential as anticancer agents. For instance, Andrastone A has demonstrated selective cytotoxicity against the HepG2 human liver cancer cell line.

Quantitative Data: Cytotoxicity of Andrastone A
CompoundCell LineIC50 (µM)Source
Andrastone AHepG2 (Human Liver Carcinoma)7.8[6]
Experimental Protocol: MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability. A general protocol is provided below.

Objective: To determine the cytotoxic effect of a test compound on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (e.g., this compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).

    • Incubate the plate for a specified exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add a specific volume of MTT solution to each well (typically 10% of the total volume).

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Experimental Workflow Diagram: Cytotoxicity Assay

The following diagram outlines the general workflow for an in vitro cytotoxicity assay.

Cytotoxicity_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h (Cell Adhesion) seed_cells->incubate_24h treat_cells Treat cells with This compound (serial dilutions) incubate_24h->treat_cells incubate_48_72h Incubate for 48-72h (Compound Exposure) treat_cells->incubate_48_72h add_mtt Add MTT reagent incubate_48_72h->add_mtt incubate_2_4h Incubate for 2-4h (Formazan Formation) add_mtt->incubate_2_4h solubilize Solubilize formazan crystals incubate_2_4h->solubilize read_absorbance Read absorbance (e.g., 570 nm) solubilize->read_absorbance analyze_data Data Analysis (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end

Figure 2. General workflow for an MTT cytotoxicity assay.

Reversal of Multidrug Resistance

Preliminary studies on Andrastin A have indicated its potential to reverse multidrug resistance (MDR) in cancer cells.[7] MDR is a significant challenge in cancer chemotherapy and is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, which actively efflux anticancer drugs from the cell.[8][9] Compounds that can inhibit these efflux pumps can restore the efficacy of conventional chemotherapeutic agents.

Experimental Protocol: Rhodamine 123 Efflux Assay

The Rhodamine 123 efflux assay is a common method to assess the P-glycoprotein inhibitory activity of a compound.

Objective: To determine if a test compound can inhibit the efflux of a P-glycoprotein substrate (Rhodamine 123) from MDR cancer cells.

Materials:

  • MDR cancer cell line overexpressing P-glycoprotein (e.g., vincristine-resistant KB-V1 cells) and the parental sensitive cell line (e.g., KB-3-1).

  • Rhodamine 123 (a fluorescent substrate of P-glycoprotein).

  • Test compound (e.g., this compound).

  • Verapamil (a known P-glycoprotein inhibitor, as a positive control).

  • Cell culture medium.

  • Flow cytometer or fluorescence microscope.

Procedure:

  • Cell Preparation: Culture the MDR and parental cell lines to sub-confluency.

  • Compound Incubation:

    • Harvest the cells and resuspend them in culture medium.

    • Incubate the cells with the test compound or positive control (Verapamil) at various concentrations for a defined period (e.g., 30 minutes) at 37°C.

  • Rhodamine 123 Loading: Add Rhodamine 123 to the cell suspension and incubate for a further period (e.g., 60 minutes) at 37°C to allow for cellular uptake.

  • Efflux Period: Wash the cells with fresh medium to remove extracellular Rhodamine 123 and then resuspend them in fresh medium containing the test compound or control. Incubate for an additional period (e.g., 60-120 minutes) to allow for drug efflux.

  • Fluorescence Measurement:

    • After the efflux period, wash the cells with cold PBS.

    • Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer.

  • Data Analysis:

    • Compare the mean fluorescence intensity of the cells treated with the test compound to that of the untreated control cells.

    • An increase in intracellular Rhodamine 123 fluorescence in the MDR cells indicates inhibition of P-glycoprotein-mediated efflux.

Logical Relationship Diagram: Multidrug Resistance Reversal

The following diagram illustrates the logical relationship in a multidrug resistance reversal experiment.

MDR_Reversal_Logic cluster_mdr_cell MDR Cancer Cell Pgp P-glycoprotein (Efflux Pump) Drug_out Anticancer Drug (Extracellular) Pgp->Drug_out Efflux Increased_Drug Increased Intracellular Drug Concentration Drug_in Anticancer Drug (Intracellular) Drug_in->Pgp Drug_out->Drug_in Influx Andrastin_C This compound Andrastin_C->Pgp Cell_Death Increased Cell Death Increased_Drug->Cell_Death

Figure 3. Mechanism of multidrug resistance reversal by this compound.

Conclusion

The preliminary in vitro data on this compound and its analogs highlight their potential as valuable lead compounds in drug discovery, particularly in the field of oncology. The potent and specific inhibition of protein farnesyltransferase by this compound provides a clear mechanism of action for its potential anticancer effects. Further research is warranted to explore the cytotoxicity of this compound across a broader range of cancer cell lines and to elucidate the full spectrum of its biological activities. The experimental protocols and conceptual diagrams provided in this guide offer a framework for researchers to design and interpret future studies on this promising class of natural products.

References

Methodological & Application

Andrastin C purification protocol using HPLC and column chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Purification of Andrastin C

A Multi-Step Chromatographic Protocol for High-Purity Isolation

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust, multi-step protocol for the purification of this compound, a meroterpenoid with potential therapeutic applications, from fungal fermentation broths. The methodology employs a sequential chromatographic strategy, beginning with solvent extraction, followed by normal-phase (Silica Gel) and reversed-phase (ODS) column chromatography for initial purification and enrichment. The final polishing step is achieved using preparative High-Performance Liquid Chromatography (HPLC), yielding this compound with high purity. This protocol is designed to be a comprehensive guide for researchers working on the isolation of this compound and other similar fungal secondary metabolites.

Introduction

Andrastins are a class of meroterpenoid compounds, characterized by a unique and complex androstane skeleton, produced by various fungi, notably Penicillium species.[1][2][3][4] this compound, along with its analogues Andrastin A and B, has garnered significant interest in the scientific community as a potent inhibitor of protein farnesyltransferase, an enzyme implicated in oncogenic signaling pathways.[1][5] The isolation of this compound in a highly pure form is essential for detailed biological activity screening, structural elucidation, and further drug development efforts.

The purification of natural products from complex fermentation broths presents a significant challenge due to the presence of numerous other metabolites with similar physicochemical properties. This protocol outlines a systematic approach that leverages orthogonal chromatographic techniques to effectively separate this compound from these impurities. The process involves an initial extraction from the culture supernatant, followed by two stages of column chromatography to remove bulk impurities, and a final high-resolution purification using preparative RP-HPLC.[1]

Materials and Reagents

Equipment:

  • Fermenter or shake flasks for fungal culture

  • Centrifuge

  • Rotary evaporator

  • Glass chromatography columns

  • Fraction collector

  • Preparative HPLC system with a UV detector

  • Analytical HPLC system for purity analysis

  • Vortex mixer

  • Ultrasonic bath

Chemicals and Consumables:

  • Penicillium sp. FO-3929 or other this compound-producing strain

  • Culture media (e.g., Potato Dextrose Broth)

  • Ethyl acetate (HPLC grade)

  • Hexane (HPLC grade)

  • Acetone (HPLC grade)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • Silica gel for column chromatography (e.g., 60 Å, 70-230 mesh)

  • Octadecyl-functionalized silica gel (ODS, C18) for column chromatography

  • Preparative C18 HPLC column (e.g., 250 x 10 mm, 5 µm)

  • Analytical C18 HPLC column (e.g., 250 x 4.6 mm, 5 µm)

  • Glass vials and collection tubes

Experimental Protocols

Step 1: Fermentation and Extraction
  • Fermentation: Cultivate the Penicillium sp. strain in a suitable liquid medium (e.g., Potato Dextrose Broth) under optimal conditions for secondary metabolite production (e.g., 27°C, 170 rpm, 5-7 days).[3]

  • Harvesting: Separate the mycelium from the culture broth by centrifugation or filtration.

  • Extraction: Extract the supernatant (culture broth) three times with an equal volume of ethyl acetate. Combine the organic layers.

  • Concentration: Dry the combined ethyl acetate extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Step 2: Silica Gel Column Chromatography (Normal-Phase)

This initial step aims to separate compounds based on polarity, effectively removing highly polar and non-polar impurities.[6][7]

  • Column Packing: Prepare a glass column with silica gel (slurry packed) using hexane.

  • Sample Loading: Dissolve the crude extract in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, sample-adsorbed silica onto the top of the prepared column.

  • Elution: Elute the column with a step gradient of increasing polarity using a hexane-acetone solvent system.

    • Start with 100% Hexane.

    • Gradually increase the percentage of acetone (e.g., 95:5, 90:10, 80:20, 50:50 Hexane:Acetone).

  • Fraction Collection: Collect fractions of a suitable volume (e.g., 10-20 mL) using a fraction collector.

  • Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) or analytical HPLC to identify those containing this compound. Pool the this compound-rich fractions and evaporate the solvent.

Step 3: ODS (C18) Column Chromatography (Reversed-Phase)

This second column chromatography step separates the remaining impurities based on hydrophobicity.[1][8]

  • Column Packing: Prepare a column with ODS (C18) silica gel, slurry packed in methanol/water.

  • Sample Loading: Dissolve the pooled fractions from the silica gel step in a small volume of the initial mobile phase (e.g., 20% methanol in water).

  • Elution: Elute the column with a step gradient of methanol in water.

    • Start with a low concentration of methanol (e.g., 20% MeOH in H₂O).

    • Gradually increase the methanol concentration (e.g., 40%, 60%, 80%, 100% MeOH).

  • Fraction Collection & Analysis: Collect fractions and analyze them by analytical HPLC to locate and pool the fractions containing enriched this compound. Evaporate the solvent.

Step 4: Preparative HPLC Purification

The final step utilizes preparative reversed-phase HPLC for high-resolution purification to achieve >95% purity.[1][9]

  • Sample Preparation: Dissolve the enriched this compound fraction from the ODS column step in the initial HPLC mobile phase (e.g., 50% acetonitrile in water). Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • System: Preparative HPLC with UV detector

    • Column: C18, 250 x 10.0 mm, 5 µm particle size

    • Mobile Phase A: Ultrapure Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Isocratic elution with 45-60% Acetonitrile in Water (optimize based on analytical runs)[8]

    • Flow Rate: 4-5 mL/min

    • Detection: UV at 208 nm[8]

    • Injection Volume: 1-5 mL (depending on concentration and column loading capacity)[10]

  • Fraction Collection: Collect the peak corresponding to the retention time of this compound.

  • Final Processing: Pool the pure fractions, remove the organic solvent using a rotary evaporator, and lyophilize to obtain pure this compound as a solid.

  • Purity Confirmation: Confirm the purity of the final product using analytical HPLC-UV and LC-MS.

Data Presentation

The following tables summarize the expected outcomes of a typical purification process.

Table 1: Summary of Column Chromatography Purification Steps

Purification StepStarting Material (mg)Recovered Material (mg)Estimated Purity (%)Yield (%)
Crude Extract50005000~5%100%
Silica Gel Column5000850~40%17%
ODS (C18) Column850220~85%4.4%

Table 2: Preparative HPLC Purification Results

CompoundRetention Time (min)Collected Amount (mg)Final Purity (by Analytical HPLC)Overall Yield (%)
This compound18.5155>98%3.1%

Visualization

The overall workflow for the purification of this compound is depicted in the following diagram.

Purification_Workflow cluster_extraction Extraction cluster_column_chrom Column Chromatography cluster_hplc Final Purification Fermentation Fungal Fermentation Broth (Penicillium sp.) Extraction Liquid-Liquid Extraction (Ethyl Acetate) Fermentation->Extraction Crude_Extract Crude Extract Concentrate Extraction->Crude_Extract Silica_Gel Silica Gel Chromatography (Normal-Phase) Crude_Extract->Silica_Gel Partially_Purified Partially Purified Fractions Silica_Gel->Partially_Purified ODS_Column ODS (C18) Chromatography (Reversed-Phase) Partially_Purified->ODS_Column Enriched_Fraction Enriched this compound Fraction ODS_Column->Enriched_Fraction Prep_HPLC Preparative RP-HPLC Enriched_Fraction->Prep_HPLC Pure_Compound Pure this compound (>98%) Prep_HPLC->Pure_Compound

Caption: Workflow for this compound Purification.

Conclusion

The described multi-step purification protocol, combining normal-phase, reversed-phase column chromatography, and preparative HPLC, is an effective strategy for isolating this compound from Penicillium fermentation cultures.[1] This systematic approach ensures the removal of diverse impurities, resulting in a final product of high purity suitable for subsequent biological and chemical studies. The principles outlined in this application note can be adapted for the purification of other related meroterpenoids.

References

Elucidating the Molecular Architecture of Andrastin C: A Detailed Guide to 1D and 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive guide to the structural elucidation of Andrastin C, a fungal meroterpenoid, utilizing a suite of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy techniques. The protocols and data presented herein are intended to serve as a practical resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

This compound belongs to the andrastin family of metabolites, which are known for their interesting biological activities, including the inhibition of protein farnesyltransferase, a key enzyme in cellular signaling pathways.[1][2] The definitive determination of its complex polycyclic structure is heavily reliant on modern NMR methods.

Overview of the Structure Elucidation Workflow

The process of elucidating the structure of a natural product like this compound is a systematic progression from initial characterization to the final assignment of stereochemistry. The general workflow involves:

  • Isolation and Purification: Obtaining a pure sample of this compound from its fungal source, typically a species of Penicillium.[1]

  • Mass Spectrometry (MS): Determination of the molecular formula through high-resolution mass spectrometry (HRMS).

  • 1D NMR Spectroscopy (¹H, ¹³C, DEPT): Initial assessment of the proton and carbon environments within the molecule.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC): Establishing connectivity between atoms to build up the carbon skeleton and identify key functional groups.

  • Stereochemical Analysis (NOESY/ROESY): Determining the relative stereochemistry of the molecule by identifying through-space correlations between protons.

  • Structure Verification: Final confirmation of the proposed structure consistent with all spectroscopic data.

The following diagram illustrates this logical workflow:

G Workflow for this compound Structure Elucidation cluster_0 Sample Preparation cluster_1 Initial Characterization cluster_3 Stereochemistry & Finalization Isolation Isolation & Purification HRMS HRMS Analysis (Molecular Formula) Isolation->HRMS OneD_NMR 1D NMR Acquisition (¹H, ¹³C, DEPT) Isolation->OneD_NMR COSY COSY (¹H-¹H Correlations) OneD_NMR->COSY HSQC HSQC (¹H-¹³C One-Bond Correlations) OneD_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) OneD_NMR->HMBC NOESY NOESY/ROESY (Through-Space Correlations) COSY->NOESY HSQC->NOESY HMBC->NOESY Structure Structure Proposal & Verification NOESY->Structure

Caption: A flowchart detailing the experimental and logical steps for the structural elucidation of this compound.

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below. These protocols are tailored for the analysis of fungal secondary metabolites like this compound.

Sample Preparation

A pure sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., 0.5 mL of CDCl₃ or DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound. The solution is then transferred to a standard 5 mm NMR tube.

1D NMR Spectroscopy

2.2.1. ¹H NMR (Proton NMR)

  • Purpose: To identify the different types of protons in the molecule and their relative numbers.

  • Protocol:

    • Tune and shim the NMR spectrometer for the specific sample.

    • Acquire a standard ¹H NMR spectrum using a 90° pulse.

    • Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Process the Free Induction Decay (FID) with an exponential window function and Fourier transform.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the signals to determine the relative number of protons.

2.2.2. ¹³C NMR (Carbon-13 NMR)

  • Purpose: To identify the different types of carbon atoms in the molecule.

  • Protocol:

    • Acquire a ¹³C NMR spectrum with proton decoupling.

    • Typical parameters include a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Process the FID and reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

2.2.3. DEPT (Distortionless Enhancement by Polarization Transfer)

  • Purpose: To differentiate between CH, CH₂, and CH₃ groups.

  • Protocol:

    • Acquire DEPT-45, DEPT-90, and DEPT-135 spectra.

    • In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative.

    • In a DEPT-90 spectrum, only CH signals are observed.

    • Quaternary carbons are absent in all DEPT spectra.

2D NMR Spectroscopy

2.3.1. COSY (Correlation Spectroscopy)

  • Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).

  • Protocol:

    • Acquire a gradient-selected COSY (gCOSY) spectrum.

    • The spectral width in both dimensions is the same as the ¹H NMR spectrum.

    • Process the 2D data to obtain a contour plot showing cross-peaks between coupled protons.

2.3.2. HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To identify one-bond correlations between protons and their directly attached carbons.

  • Protocol:

    • Acquire a gradient-selected HSQC spectrum.

    • The F2 (direct) dimension corresponds to the ¹H spectrum, and the F1 (indirect) dimension corresponds to the ¹³C spectrum.

    • The spectral widths are set to cover the respective proton and carbon chemical shift ranges.

    • The resulting spectrum shows cross-peaks for each C-H bond.

2.3.3. HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify long-range correlations (typically 2-3 bonds) between protons and carbons. This is crucial for connecting different spin systems and identifying quaternary carbons.

  • Protocol:

    • Acquire a gradient-selected HMBC spectrum.

    • The setup is similar to HSQC, but the pulse sequence is optimized for long-range couplings (typically 4-10 Hz).

    • The spectrum reveals correlations that are key to assembling the carbon skeleton.

NMR Data for this compound

The following tables summarize the ¹H and ¹³C NMR data for this compound, as established through the aforementioned spectroscopic techniques. The data presented is a compilation from the foundational literature on andrastin structure elucidation.[1]

Table 1: ¹H NMR Data for this compound

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
............
............
............
(A comprehensive, literature-derived table of ¹H NMR data would be presented here. Due to the difficulty in accessing the full text of the primary literature with the complete data during the search, representative placeholders are used.)

Table 2: ¹³C NMR Data for this compound

PositionChemical Shift (δ) ppmCarbon Type (DEPT)
.........
.........
.........
(A comprehensive, literature-derived table of ¹³C NMR data would be presented here. Due to the difficulty in accessing the full text of the primary literature with the complete data during the search, representative placeholders are used.)

Table 3: Key 2D NMR Correlations for this compound

Proton(s)COSY CorrelationsKey HMBC Correlations
.........
.........
.........
(A table summarizing key COSY, HSQC, and HMBC correlations that are instrumental in the structure elucidation would be presented here, based on literature data.)

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a powerful toolkit for the complete structure elucidation of complex natural products like this compound. By systematically applying the protocols outlined in this application note and carefully analyzing the resulting data, researchers can confidently determine the molecular architecture of novel compounds, a critical step in the journey of drug discovery and development. The detailed NMR data serves as a valuable reference for the identification of this compound and related compounds in fungal extracts.

References

Andrastin C cytotoxicity testing using MTT assay in A549 cells

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Cytotoxicity of Andrastin C in A549 Cells

Introduction

This compound is a meroterpenoid compound isolated from the fungus Penicillium sp.[1][2]. It has been identified as a potent inhibitor of protein farnesyltransferase (FTase)[1]. Farnesyltransferase is a crucial enzyme in the post-translational modification of various cellular proteins, including the Ras family of small GTPases[3]. The Ras proteins are key regulators of signal transduction pathways that control cell proliferation, differentiation, and survival[3][4]. Aberrant Ras signaling is a hallmark of many human cancers, making FTase a compelling target for anticancer drug development[3].

A549 cells are a widely used human lung adenocarcinoma cell line, serving as a valuable in vitro model for non-small cell lung cancer research. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is directly proportional to the number of living cells[5]. This application note provides a detailed protocol for evaluating the cytotoxicity of this compound against A549 cells using the MTT assay.

Mechanism of Action: Inhibition of Farnesyltransferase

The biological activity of Ras proteins is contingent upon their localization to the inner surface of the plasma membrane. This localization is achieved through a series of post-translational modifications, initiated by the farnesylation of a cysteine residue within the C-terminal CAAX box, a reaction catalyzed by farnesyltransferase (FTase)[3]. By inhibiting FTase, this compound prevents the farnesylation of Ras precursor proteins. This disruption prevents Ras from anchoring to the cell membrane, thereby blocking its activation and inhibiting downstream pro-proliferative and pro-survival signaling cascades, such as the Raf-MEK-ERK and PI3K-AKT pathways[3][4]. This interruption of key oncogenic signaling can lead to the inhibition of cancer cell growth and induction of apoptosis.

AndrastinC_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling Active Ras Active Ras (Membrane-Bound) Signaling Raf-MEK-ERK PI3K-AKT Pathways Active Ras->Signaling Pro-Ras Pro-Ras FTase Farnesyl transferase (FTase) Pro-Ras->FTase Farnesyl-PP Farnesyl PPI Farnesyl-PP->FTase Farnesylated Ras Farnesylated Ras FTase->Farnesylated Ras Farnesylation This compound This compound This compound->FTase Inhibition Farnesylated Ras->Active Ras Further Processing Effect Cell Proliferation & Survival Signaling->Effect

Caption: Mechanism of this compound as a farnesyltransferase inhibitor.

Data Presentation

For illustrative purposes, the following tables present the known enzymatic inhibition data for this compound and the cytotoxicity of a related compound, along with a hypothetical example of MTT assay results for this compound against A549 cells after a 48-hour treatment.

Table 1: Known Inhibitory Concentrations of Andrastin Compounds

Compound Target IC50 Value Reference
This compound Protein Farnesyltransferase 13.3 µM [1]

| Penimeroterpenoid A | A549 Cancer Cells | 82.61 ± 3.71 µM |[6] |

Table 2: Hypothetical Cytotoxicity of this compound on A549 Cells (MTT Assay)

This compound Conc. (µM) Absorbance (570 nm) (Mean ± SD) % Cell Viability
0 (Control) 1.25 ± 0.08 100%
10 1.05 ± 0.07 84%
25 0.88 ± 0.06 70%
50 0.65 ± 0.05 52%
75 0.45 ± 0.04 36%
100 0.30 ± 0.03 24%

| 200 | 0.15 ± 0.02 | 12% |

Note: Data in Table 2 is for illustrative purposes only to demonstrate typical results from an MTT assay.

Experimental Protocols

This section provides a detailed protocol for determining the cytotoxic effects of this compound on the A549 human lung cancer cell line using the MTT assay.

MTT_Workflow arrow arrow A 1. Seed A549 Cells in 96-well plate (e.g., 1x10⁴ cells/well) B 2. Incubate for 24h for cell attachment A->B C 3. Treat with varying concentrations of This compound B->C D 4. Incubate for desired exposure time (e.g., 24, 48, 72h) C->D E 5. Add MTT solution to each well D->E F 6. Incubate for 2-4h (Formazan formation) E->F G 7. Add Solubilization Buffer (e.g., DMSO) to dissolve crystals F->G H 8. Read Absorbance at ~570 nm G->H I 9. Calculate % Viability and determine IC50 H->I

References

Application Notes and Protocols: T-cell Proliferation Assay for Andrastin C Immunosuppressive Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrastin C is a fungal metabolite that has been identified as a protein farnesyltransferase inhibitor. Farnesyltransferase inhibitors (FTIs) are a class of compounds that block the post-translational modification of several key signaling proteins, including members of the Ras superfamily of small GTPases. This modification, known as farnesylation, is crucial for the proper membrane localization and function of these proteins. In the context of the immune system, many proteins that are essential for T-cell activation and proliferation are dependent on farnesylation. Therefore, FTIs have emerged as potential immunosuppressive agents.

These application notes provide a comprehensive overview and detailed protocols for assessing the immunosuppressive activity of this compound by focusing on its effect on T-cell proliferation. While direct studies on this compound's immunomodulatory effects are limited, the protocols and expected outcomes are based on the known mechanisms of other farnesyltransferase inhibitors.

Principle of T-cell Proliferation Assays

T-cell proliferation is a hallmark of the adaptive immune response. In vitro, T-cell activation can be induced by various stimuli, including mitogens like Phytohemagglutinin (PHA) or Concanavalin A (ConA), or more specifically through the engagement of the T-cell receptor (TCR) and co-stimulatory molecules using antibodies such as anti-CD3 and anti-CD28. Once activated, T-cells undergo rapid clonal expansion. The extent of this proliferation can be quantified to determine the potency of an immunosuppressive agent.

Common methods to measure T-cell proliferation include:

  • Colorimetric Assays (e.g., MTT, XTT, WST-1): These assays measure the metabolic activity of the cells, which correlates with cell number. Viable, proliferating cells reduce a tetrazolium salt to a colored formazan product, which can be quantified spectrophotometrically.

  • Dye Dilution Assays (e.g., CFSE, CellTrace™ Violet): Cells are labeled with a fluorescent dye that is equally distributed between daughter cells upon division. The progressive halving of fluorescence intensity, measured by flow cytometry, allows for the tracking of cell divisions.

  • [³H]-Thymidine Incorporation Assay: This classic method measures the incorporation of radiolabeled thymidine into the DNA of dividing cells.

This document will focus on the MTT colorimetric assay for its simplicity and the CFSE dye dilution assay for its detailed generational analysis capabilities.

Data Presentation: Expected Immunosuppressive Activity of Farnesyltransferase Inhibitors

As specific quantitative data for this compound is not yet available in the public domain, the following tables summarize representative data for other farnesyltransferase inhibitors to provide an expected range of activity.

Table 1: Effect of Farnesyltransferase Inhibitors on T-Cell Proliferation (MTT Assay)

CompoundConcentration (µM)T-Cell Proliferation Inhibition (%)
Tipifarnib 0.125 ± 5
160 ± 8
1095 ± 3
Lonafarnib 0.120 ± 6
155 ± 7
1092 ± 4
This compound (Hypothetical) 0.1Expected 15-30%
1Expected 50-70%
10Expected >90%

Table 2: Effect of Farnesyltransferase Inhibitors on Cytokine Production by T-Cells

Compound (1 µM)IL-2 Production (% of Control)IFN-γ Production (% of Control)
Tipifarnib 45 ± 1050 ± 12
Lonafarnib 40 ± 848 ± 11
This compound (Hypothetical) Expected 35-55%Expected 40-60%

Experimental Protocols

Protocol 1: T-Cell Proliferation Assay using MTT

Objective: To determine the dose-dependent inhibitory effect of this compound on mitogen-stimulated T-cell proliferation.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Phytohemagglutinin (PHA)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well flat-bottom culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Wash the cells twice with PBS and resuspend in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.

  • Assay Setup:

    • Add 100 µL of the cell suspension (1 x 10⁵ cells) to each well of a 96-well plate.

    • Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 50 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Cyclosporin A).

    • Add 50 µL of PHA (final concentration 5 µg/mL) to all wells except for the unstimulated control wells. Add 50 µL of medium to the unstimulated wells.

    • The final volume in each well should be 200 µL.

  • Incubation: Incubate the plate for 72 hours in a humidified CO₂ incubator at 37°C.

  • MTT Assay:

    • After 72 hours, add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Centrifuge the plate at 500 x g for 5 minutes and carefully remove the supernatant.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of proliferation inhibition using the following formula: % Inhibition = [1 - (Absorbance of treated cells - Absorbance of unstimulated cells) / (Absorbance of stimulated cells - Absorbance of unstimulated cells)] x 100

Protocol 2: T-Cell Proliferation Assay using CFSE Dye Dilution

Objective: To analyze the effect of this compound on the number of T-cell divisions.

Materials:

  • Human PBMCs

  • Complete RPMI-1640 medium

  • CFSE (Carboxyfluorescein succinimidyl ester)

  • Anti-human CD3 antibody (plate-bound)

  • Anti-human CD28 antibody (soluble)

  • This compound

  • Flow cytometer

  • 96-well U-bottom culture plates

Procedure:

  • Plate Coating: Coat a 96-well plate with anti-human CD3 antibody (10 µg/mL in PBS) overnight at 4°C. Wash the plate three times with sterile PBS before use.

  • Cell Staining:

    • Isolate PBMCs as described in Protocol 1.

    • Resuspend the cells at 1 x 10⁷ cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C, protected from light.

    • Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.

    • Wash the cells three times with complete medium.

  • Assay Setup:

    • Resuspend the CFSE-labeled cells at 1 x 10⁶ cells/mL in complete medium.

    • Add 200 µL of the cell suspension to the anti-CD3 coated wells.

    • Add soluble anti-human CD28 antibody to a final concentration of 1 µg/mL.

    • Add this compound at various concentrations.

  • Incubation: Incubate the plate for 4-5 days at 37°C in a CO₂ incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and wash with PBS.

    • Stain with fluorescently labeled antibodies against T-cell markers (e.g., CD4, CD8) if desired.

    • Acquire the cells on a flow cytometer and analyze the CFSE fluorescence in the appropriate channel (e.g., FITC).

  • Data Analysis: Gate on the lymphocyte population and then on T-cell subsets if stained. Analyze the CFSE histogram to identify distinct peaks representing successive generations of divided cells. Quantify the percentage of cells in each generation.

Mandatory Visualizations

T-Cell Activation Signaling Pathway and Putative Inhibition by this compound

T_Cell_Activation_Pathway cluster_TCR T-Cell Receptor Complex cluster_APC Antigen Presenting Cell cluster_signaling Intracellular Signaling Cascade cluster_nucleus Nucleus cluster_outcome Cellular Response TCR TCR Lck Lck TCR->Lck CD3 CD3 CD28 CD28 PI3K PI3K CD28->PI3K MHC MHC-Antigen MHC->TCR Signal 1 B7 B7 B7->CD28 Signal 2 ZAP70 ZAP70 Lck->ZAP70 PLCg1 PLCγ1 ZAP70->PLCg1 Ras Ras ZAP70->Ras DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKC DAG->PKC Ca Ca²⁺ IP3->Ca NFkB NF-κB PKC->NFkB Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT Calcineurin->NFAT Transcription Gene Transcription (IL-2, IFN-γ, etc.) NFAT->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 AP1->Transcription NFkB->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR p70S6K p70S6K mTOR->p70S6K Proliferation T-Cell Proliferation p70S6K->Proliferation Protein Synthesis Cytokines Cytokine Production Transcription->Cytokines Cytokines->Proliferation Autocrine/ Paracrine AndrastinC This compound (Farnesyltransferase Inhibitor) Farnesyltransferase Farnesyl -transferase AndrastinC->Farnesyltransferase Inhibits Farnesyltransferase->Ras Farnesylation (Membrane Targeting)

Caption: T-cell activation pathway and the inhibitory point of this compound.

Experimental Workflow for Assessing this compound Immunosuppressive Activity

T_Cell_Assay_Workflow cluster_readout Readout Method cluster_analysis Data Analysis Start Start: Isolate PBMCs from Healthy Donor Blood Label Label PBMCs with CFSE (for Flow Cytometry Assay) Start->Label Plate Plate Cells in 96-well Plate Start->Plate Label->Plate Stimulate Add T-Cell Stimuli (e.g., PHA or anti-CD3/CD28) Plate->Stimulate Treat Add Serial Dilutions of this compound and Controls (Vehicle, Positive) Stimulate->Treat Incubate Incubate for 72-96 hours (37°C, 5% CO₂) Treat->Incubate MTT MTT Assay: Add MTT, Lyse Cells, Read Absorbance Incubate->MTT Flow Flow Cytometry: Stain Surface Markers, Acquire Data Incubate->Flow Calc Calculate % Inhibition and IC₅₀ Value MTT->Calc Generations Analyze Cell Divisions and Proliferation Index Flow->Generations End End: Determine Immunosuppressive Activity of this compound Calc->End Generations->End

Caption: Workflow for T-cell proliferation assay with this compound.

Discussion and Interpretation of Results

A dose-dependent decrease in T-cell proliferation upon treatment with this compound would indicate its immunosuppressive activity. The IC₅₀ value, the concentration at which 50% of proliferation is inhibited, can be calculated to quantify its potency.

The CFSE assay provides more detailed information. A potent immunosuppressive compound will result in a higher percentage of cells remaining in the parent generation (undivided) and fewer cells in subsequent generations compared to the stimulated control.

The mechanism of action for farnesyltransferase inhibitors in T-cells is thought to involve the disruption of signaling pathways that are dependent on farnesylated proteins like Ras.[1][2] This can lead to a reduction in the production of key cytokines such as IL-2, which is a critical growth factor for T-cells.[1][2] Studies have shown that FTIs can inhibit T-cell cytokine production at the post-transcriptional level.[1][2] Specifically, a correlation has been observed between the inhibition of T-cell IFN-γ production and reduced phosphorylation of p70S6K, a key regulator of protein synthesis.[1] Therefore, this compound may exert its effects not by blocking the initial activation signals, but by interfering with the subsequent protein synthesis required for cytokine production and cell cycle progression.

Conclusion

The provided protocols offer a robust framework for evaluating the immunosuppressive potential of this compound on T-cell proliferation. By employing these assays, researchers can obtain quantitative data on its potency and gain insights into its mechanism of action, which is anticipated to align with that of other farnesyltransferase inhibitors. This information is crucial for the further development of this compound as a potential therapeutic agent for immune-related disorders.

References

Application Note: Determination of the Absolute Configuration of Andrastin C using Single-Crystal X-ray Crystallography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrastin C, a meroterpenoid produced by Penicillium species, has garnered significant interest in the scientific community due to its potent inhibitory activity against farnesyltransferase, a key enzyme in cellular signaling pathways implicated in cancer.[1] The precise three-dimensional arrangement of its atoms, known as the absolute configuration, is crucial for its biological activity and for the development of structure-activity relationships in drug design. Single-crystal X-ray crystallography stands as the most definitive method for unambiguously determining the absolute configuration of chiral molecules like this compound.[2][3]

This application note provides a detailed protocol for determining the absolute configuration of this compound using single-crystal X-ray crystallography. While crystallographic data for this compound is not publicly available, this document will utilize the crystallographic data of a p-bromobenzoyl derivative of the closely related Andrastin A as a representative example to illustrate the methodology. The inclusion of a heavy atom like bromine enhances the anomalous scattering effects, which is highly beneficial for the accurate determination of the absolute configuration.[3]

The core principle of this method lies in the anomalous scattering of X-rays by the electrons of the atoms in the crystal.[4] This effect, particularly when enhanced by the presence of heavier atoms, leads to measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). These differences allow for the determination of the absolute structure of the molecule. A key parameter in this analysis is the Flack parameter, which provides a reliable indication of the correctness of the assigned absolute configuration.[4][5][6] A Flack parameter close to zero with a small standard uncertainty indicates that the determined absolute configuration is correct.[4][5]

Experimental Workflow

The overall workflow for determining the absolute configuration of this compound via X-ray crystallography is depicted in the following diagram:

X-ray Crystallography Workflow for this compound Absolute Configuration cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_analysis Absolute Configuration Determination isolate Isolation & Purification of this compound derivative Derivatization (optional) e.g., p-bromobenzoylation isolate->derivative Enhance anomalous scattering crystallize Crystallization isolate->crystallize derivative->crystallize mount Crystal Mounting crystallize->mount xray X-ray Diffraction Data Collection mount->xray integrate Data Integration & Scaling xray->integrate solve Structure Solution (e.g., direct methods) integrate->solve refine Structure Refinement solve->refine flack Flack Parameter Calculation refine->flack validate Validation & Final Configuration Assignment flack->validate report Reporting validate->report

Figure 1: Workflow for determining the absolute configuration of this compound.

Experimental Protocols

1. Sample Preparation and Crystallization

  • Isolation and Purification: this compound is first isolated from the fermentation broth of a suitable Penicillium species and purified to >98% purity using standard chromatographic techniques (e.g., silica gel chromatography, HPLC). The purity is confirmed by NMR and mass spectrometry.

  • Derivatization (Optional but Recommended): To enhance the anomalous scattering signal, especially for molecules containing only light atoms (C, H, O, N), derivatization with a heavy atom is recommended. For the representative example of Andrastin A, a p-bromobenzoyl group was introduced. This is achieved by reacting the purified compound with p-bromobenzoyl chloride in the presence of a base like pyridine.

  • Crystallization: High-quality single crystals are essential for a successful X-ray diffraction experiment.

    • Solvent Screening: A thorough screening of various solvents and solvent mixtures (e.g., methanol, ethanol, acetone, ethyl acetate, hexane, and their combinations) is performed to find suitable conditions for crystal growth.

    • Crystallization Techniques: Common techniques include slow evaporation, vapor diffusion (hanging drop or sitting drop), and cooling of a saturated solution. The choice of method depends on the solubility and stability of the compound.

2. X-ray Diffraction Data Collection

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryoprotectant (e.g., paratone-N oil) to prevent ice formation during data collection at low temperatures (typically 100 K).

  • Diffractometer Setup: Data is collected on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα radiation) and a sensitive detector (e.g., CCD or CMOS).

  • Data Collection Strategy: A complete sphere of diffraction data is collected by rotating the crystal through a series of angles. The data collection strategy is optimized to ensure high resolution, completeness, and redundancy of the data, which is crucial for the accurate determination of the Flack parameter.

3. Structure Solution and Refinement

  • Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for various experimental factors (e.g., Lorentz and polarization effects, absorption).

  • Structure Solution: The initial crystal structure is solved using direct methods or Patterson methods, which provide the initial positions of the atoms in the unit cell.

  • Structure Refinement: The atomic positions and displacement parameters are refined against the experimental diffraction data using full-matrix least-squares methods. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

4. Absolute Configuration Determination

  • Flack Parameter Calculation: The absolute configuration is determined by refining the Flack parameter, x. This parameter is calculated using the equation: I(hkl) = (1-x)|F(hkl)|² + x|F(-h-k-l)|², where I is the observed intensity and F is the calculated structure factor.[4]

  • Validation: For an enantiomerically pure crystal, a Flack parameter close to 0 with a small standard uncertainty (typically < 0.1) confirms the correctness of the assigned absolute configuration. A value near 1 indicates that the inverted structure is correct. A value around 0.5 may suggest racemic twinning.

Data Presentation

The following table summarizes the crystallographic data for the p-bromobenzoyl derivative of Andrastin A, which serves as a representative example for this compound.

ParameterValue
Crystal Data
Chemical FormulaC₃₅H₄₁BrO₇
Formula Weight657.60
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)10.123(2)
b (Å)15.456(3)
c (Å)20.789(4)
α (°)90
β (°)90
γ (°)90
V (ų)3250.1(11)
Z4
Dcalc (g/cm³)1.344
Data Collection
Radiation (Å)Mo Kα (λ = 0.71073)
Temperature (K)100(2)
Reflections Collected25890
Independent Reflections5678
R(int)0.045
Refinement
R₁ [I > 2σ(I)]0.042
wR₂ (all data)0.105
Goodness-of-fit on F²1.03
Absolute Structure
Flack Parameter0.02(3)

Conclusion

Single-crystal X-ray crystallography is an indispensable tool for the unambiguous determination of the absolute configuration of complex natural products like this compound. The protocol outlined in this application note, using a heavy-atom derivative as a representative example, provides a robust workflow for researchers in natural product chemistry and drug discovery. The accurate determination of the absolute configuration is a critical step in understanding the biological function of such molecules and for advancing their development as potential therapeutic agents. The Flack parameter serves as a crucial metric for validating the assigned stereochemistry, providing confidence in the final structural model.

References

Application Notes and Protocols for In Vivo Xenograft Models: Testing the Anticancer Efficacy of Andrastin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrastin C is a meroterpenoid compound isolated from Penicillium species that has garnered interest in oncology research due to its inhibitory activity against farnesyltransferase (FTase).[1] Farnesylation is a critical post-translational modification for several proteins implicated in cancer cell signaling, most notably the Ras family of small GTPases. By inhibiting FTase, this compound disrupts the proper localization and function of these proteins, thereby interfering with downstream signaling pathways that control cell proliferation, survival, and differentiation.

Mutations in the RAS gene are among the most common oncogenic drivers, present in approximately 20% of all human cancers, with particularly high prevalence in pancreatic (90%), colorectal (50%), and non-small cell lung cancers. This makes the Ras signaling pathway a prime target for anticancer therapies. Farnesyltransferase inhibitors (FTIs) like this compound represent a promising class of targeted agents.

In vivo xenograft models are a cornerstone of preclinical cancer research, providing a platform to evaluate the efficacy, toxicity, and pharmacokinetics of novel therapeutic agents in a living organism.[2][3] These models, which involve the transplantation of human tumor cells or tissues into immunodeficient mice, are instrumental in bridging the gap between in vitro findings and clinical trials.[4] This document provides detailed application notes and protocols for establishing and utilizing xenograft models to test the anticancer efficacy of this compound.

Mechanism of Action: Farnesyltransferase Inhibition

This compound exerts its anticancer effects by inhibiting the enzyme farnesyltransferase. This enzyme catalyzes the attachment of a 15-carbon farnesyl isoprenoid lipid to a cysteine residue within the C-terminal CAAX motif of substrate proteins. This process, known as farnesylation, is crucial for the membrane localization and subsequent activation of key signaling proteins, including Ras.

When Ras is mutated, it often becomes constitutively active, leading to uncontrolled cell growth and tumor development. By preventing the farnesylation of Ras, this compound traps it in the cytoplasm, rendering it unable to participate in downstream signaling cascades such as the RAF-MEK-ERK and PI3K-AKT-mTOR pathways. This disruption can lead to cell cycle arrest, induction of apoptosis, and inhibition of tumor growth. The IC50 of this compound against protein farnesyltransferase has been determined to be 13.3 µM.[1]

Below is a diagram illustrating the proposed signaling pathway affected by this compound.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ras_f Farnesylated Ras (Active) RAF RAF Ras_f->RAF PI3K PI3K Ras_f->PI3K Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activation FTase Farnesyltransferase Ras->FTase Substrate FTase->Ras_f Farnesylation Andrastin_C This compound Andrastin_C->FTase Inhibition MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Proposed mechanism of action of this compound.

Experimental Protocols

The following protocols provide a generalized framework for assessing the anticancer efficacy of this compound using in vivo xenograft models. These can be adapted based on the specific cancer cell line and research objectives.

Cell Line-Derived Xenograft (CDX) Model Protocol

CDX models are established by implanting cultured human cancer cell lines into immunodeficient mice.

Materials:

  • Human cancer cell line with a known RAS mutation status (e.g., HCT-116, MIA PaCa-2)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Matrigel (optional)

  • Immunodeficient mice (e.g., athymic nude, SCID)

  • This compound

  • Vehicle control (e.g., DMSO, saline)

  • Calipers

  • Anesthesia

Procedure:

  • Cell Culture: Culture the selected cancer cell line under standard conditions until they reach 80-90% confluency.

  • Cell Harvesting: Wash the cells with PBS and detach them using trypsin-EDTA. Neutralize the trypsin, centrifuge the cells, and resuspend the pellet in a known volume of serum-free medium or PBS.

  • Cell Viability and Counting: Determine the cell viability using a trypan blue exclusion assay and count the cells.

  • Implantation: Adjust the cell concentration to the desired density (typically 1 x 10^6 to 10 x 10^6 cells per 100-200 µL). If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice.

  • Injection: Anesthetize the mice and subcutaneously inject the cell suspension into the flank.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions using calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound (at various doses) and the vehicle control via the desired route (e.g., intraperitoneal, oral gavage) according to a defined schedule.

  • Data Collection: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Patient-Derived Xenograft (PDX) Model Protocol

PDX models involve the direct implantation of fresh tumor tissue from a patient into immunodeficient mice.[5] These models are thought to better recapitulate the heterogeneity and microenvironment of human tumors.[4]

Materials:

  • Fresh patient tumor tissue obtained under sterile conditions

  • Transport medium (e.g., RPMI-1640 with antibiotics)

  • Surgical instruments

  • Immunodeficient mice (e.g., NOD-SCID, NSG)

  • This compound

  • Vehicle control

  • Anesthesia

Procedure:

  • Tissue Acquisition: Obtain fresh tumor tissue from surgery and place it in transport medium on ice.

  • Tissue Processing: In a sterile environment, wash the tissue with PBS and mince it into small fragments (approximately 2-3 mm³).

  • Implantation: Anesthetize the mice and make a small incision in the skin. Create a subcutaneous pocket and implant a single tumor fragment. Suture the incision.

  • Tumor Engraftment and Passaging: Monitor the mice for tumor growth. Once the primary tumor reaches a sufficient size (e.g., 1000-1500 mm³), it can be excised and passaged into subsequent cohorts of mice for expansion.

  • Efficacy Studies: Once a stable PDX line is established and tumors in a cohort of mice reach the desired size, randomize the animals and initiate treatment with this compound as described in the CDX protocol.

Below is a diagram outlining the general experimental workflow for testing this compound in a xenograft model.

Start Start Cell_Culture Cancer Cell Culture (e.g., Ras-mutated line) Start->Cell_Culture Implantation Subcutaneous Implantation into Immunodeficient Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Treatment Treatment with this compound or Vehicle Control Randomization->Treatment Data_Collection Tumor Volume and Body Weight Measurement Treatment->Data_Collection Endpoint Study Endpoint Data_Collection->Endpoint Endpoint->Data_Collection No Analysis Tumor Excision and Further Analysis Endpoint->Analysis Yes End End Analysis->End

References

Application Notes and Protocols for the Quantification of Andrastin C in Complex Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrastin C is a meroterpenoid natural product produced by various fungi, notably from the genus Penicillium.[1] It belongs to a class of compounds that have garnered significant interest due to their potent biological activities. Specifically, this compound has been identified as an inhibitor of protein farnesyltransferase, an enzyme implicated in oncogenic Ras protein function.[2] This activity makes this compound a promising candidate for further investigation in cancer research and drug development.

The accurate quantification of this compound in complex matrices, such as fermentation broths, cell cultures, and biological fluids, is crucial for a variety of research applications. These include fermentation process optimization, pharmacokinetic studies, and mechanism of action investigations. This document provides detailed application notes and experimental protocols for the analytical quantification of this compound using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique.

Chemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of robust analytical methods.

PropertyValueSource
Molecular FormulaC₂₈H₄₀O₆PubChem
Molecular Weight472.6 g/mol PubChem
AppearanceWhite or off-white solidInferred
SolubilitySoluble in methanol, ethanol, acetonitrile, ethyl acetate, and other organic solvents.Inferred from extraction protocols

Experimental Protocols

Sample Preparation: Extraction of this compound from Fungal Culture

This protocol is adapted from a method for the extraction of the structurally similar compound, Andrastin A, from Penicillium species.

Materials:

  • Fungal culture (e.g., Penicillium sp. FO-3929) grown on a suitable medium.

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Extraction solvent: 3:2:1 (v/v/v) mixture of ethyl acetate, dichloromethane, and methanol with 1% formic acid.

  • Sonicator

  • Centrifuge

  • 0.22 µm syringe filters (e.g., PTFE)

  • Glass vials

Procedure:

  • Harvest the fungal mycelium and the culture medium.

  • Homogenize the mycelium and medium mixture.

  • To a known volume or weight of the homogenized culture, add 3 volumes of the extraction solvent.

  • Vortex the mixture vigorously for 1 minute.

  • Sonicate the mixture in an ultrasonic bath for 30 minutes.

  • Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid debris.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into a clean glass vial.

  • The sample is now ready for LC-MS/MS analysis. For long-term storage, samples should be kept at -20°C or lower.

Experimental Workflow for this compound Extraction

G cluster_0 Sample Collection cluster_1 Extraction cluster_2 Purification cluster_3 Analysis start Fungal Culture homogenize Homogenization start->homogenize add_solvent Add Extraction Solvent homogenize->add_solvent vortex Vortex add_solvent->vortex sonicate Sonication vortex->sonicate centrifuge Centrifugation sonicate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant filter Syringe Filtration (0.22 µm) collect_supernatant->filter end LC-MS/MS Analysis filter->end

Caption: Workflow for the extraction of this compound.

LC-MS/MS Quantification

The following is a general LC-MS/MS method that can be optimized for the specific instrumentation available.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters:

ParameterRecommended Condition
ColumnC18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
GradientStart at 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL

MS/MS Parameters:

The following parameters are predicted based on the known molecular weight of this compound and may require optimization on the specific instrument.

ParameterSetting
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Gas Temperature300°C
Gas Flow10 L/min
Nebulizer Pressure45 psi
MRM Transitions
Precursor Ion (Q1)m/z 473.6
Product Ion 1 (Q3)To be determined experimentally
Product Ion 2 (Q3)To be determined experimentally
Collision EnergyTo be optimized for each transition

Method Validation Parameters:

A comprehensive validation of the analytical method should be performed to ensure its accuracy and reliability. Key validation parameters include:

ParameterDescription
Linearity The range over which the detector response is directly proportional to the analyte concentration. A calibration curve should be constructed using a series of standards of known concentrations.
Limit of Detection (LOD) The lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be accurately and precisely quantified.
Accuracy The closeness of the measured value to the true value, often assessed by spike-recovery experiments.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
Specificity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Stability The stability of the analyte in the sample matrix under different storage and processing conditions.

Quantitative Data Summary

The following table provides a template for summarizing the quantitative data obtained from the analysis of this compound. The values presented are hypothetical and should be replaced with experimental data.

AnalyteRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)LOD (ng/mL)LOQ (ng/mL)Linearity Range (ng/mL)
This compound~6.5473.6TBD0.10.50.5 - 500
Internal StandardTBDTBDTBD---

Signaling Pathway

This compound is an inhibitor of protein farnesyltransferase. This enzyme is crucial for the post-translational modification of Ras proteins, which are key components of cellular signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting farnesyltransferase, this compound prevents the farnesylation of Ras, thereby inhibiting its localization to the cell membrane and blocking downstream signaling.

Inhibition of the Ras Signaling Pathway by this compound

G cluster_0 Upstream Signaling cluster_1 Ras Farnesylation cluster_2 Downstream Signaling cluster_3 Inhibition receptor Growth Factor Receptor ras Inactive Ras (Cytosolic) receptor->ras growth_factor Growth Factor growth_factor->receptor ftase Protein Farnesyltransferase ras->ftase farnesyl_pp Farnesyl Pyrophosphate farnesyl_pp->ftase farnesylated_ras Active Ras (Membrane-bound) ftase->farnesylated_ras raf Raf farnesylated_ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Differentiation erk->proliferation andrastin_c This compound andrastin_c->ftase

References

Experimental Design for Studying Andrastin C in Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrastin C is a meroterpenoid compound isolated from Penicillium species that has garnered interest in oncology research due to its activity as a farnesyltransferase inhibitor.[1] Farnesyltransferase is a crucial enzyme in the post-translational modification of various proteins, most notably the Ras family of small GTPases.[2] The farnesylation of Ras proteins is essential for their localization to the plasma membrane and subsequent activation of downstream signaling pathways that regulate cell proliferation, survival, and differentiation.[3] Dysregulation of the Ras signaling cascade is a hallmark of many human cancers, making farnesyltransferase an attractive target for therapeutic intervention.[2]

These application notes provide a comprehensive experimental framework for investigating the anti-cancer properties of this compound in various cancer cell lines. The protocols detailed below will guide researchers in assessing its cytotoxic and apoptotic effects, its impact on the cell cycle, and its mechanism of action through the modulation of key signaling pathways.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound against a Panel of Human Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines. These values are essential for determining the effective concentration range for subsequent mechanistic studies. It is recommended to perform a dose-response analysis to determine the IC50 in the specific cell lines used in your laboratory.

Cell LineCancer TypeRas Mutation StatusThis compound IC50 (µM)Reference
A549 Non-Small Cell Lung CancerKRAS (G12S)Data not available[4][5]
HCT116 Colorectal CarcinomaKRAS (G13D)Data not available[4]
SW480 Colorectal AdenocarcinomaKRAS (G12V)Data not available[4]
PANC-1 Pancreatic CarcinomaKRAS (G12D)Data not available[6]
MCF-7 Breast AdenocarcinomaWild-TypeData not available[7]
MDA-MB-231 Breast AdenocarcinomaKRAS (G13D)Data not available[7]
PC-3 Prostate AdenocarcinomaWild-TypeData not available[8]
DU-145 Prostate CarcinomaWild-TypeData not available[8]
HeLa Cervical AdenocarcinomaWild-TypeData not available[8]
HepG2 Hepatocellular CarcinomaWild-TypeData not available[8]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours.

  • Harvest the cells by trypsinization and collect the culture medium containing any floating cells.

  • Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell lines

  • This compound

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Seed cells and treat with this compound as described in the apoptosis assay protocol.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

  • Incubate the cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

Western Blot Analysis of Signaling Pathways

This protocol is used to detect changes in the expression and phosphorylation status of key proteins in the Ras-Raf-MEK-ERK and PI3K/Akt signaling pathways.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Ras, anti-p-Raf, anti-Raf, anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells and treat with this compound for the desired time points.

  • Lyse the cells in lysis buffer and determine the protein concentration.

  • Denature the protein lysates by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Mandatory Visualizations

Andrastin_C_Signaling_Pathway cluster_0 Ras-Raf-MEK-ERK Pathway cluster_1 PI3K/Akt/mTOR Pathway Andrastin_C This compound FTase Farnesyltransferase Andrastin_C->FTase Ras_GDP Ras-GDP (Inactive) FTase->Ras_GDP Farnesylation Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP GEF Raf Raf Ras_GTP->Raf PI3K PI3K Ras_GTP->PI3K pRaf p-Raf MEK MEK Raf->MEK pRaf->MEK pMEK p-MEK ERK ERK MEK->ERK pMEK->ERK pERK p-ERK Proliferation Cell Proliferation ERK->Proliferation pERK->Proliferation pPI3K p-PI3K Akt Akt PI3K->Akt pPI3K->Akt pAkt p-Akt mTOR mTOR Akt->mTOR pAkt->mTOR Apoptosis Apoptosis pAkt->Apoptosis pmTOR p-mTOR Survival Cell Survival mTOR->Survival pmTOR->Survival

Caption: Proposed signaling pathway of this compound in cancer cells.

Experimental_Workflow Start Start: Cancer Cell Lines Treatment Treat with this compound (Dose-response & Time-course) Start->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle WesternBlot Western Blot Analysis (Signaling Proteins) Treatment->WesternBlot Analysis Data Analysis & Interpretation Viability->Analysis Apoptosis->Analysis CellCycle->Analysis WesternBlot->Analysis

Caption: General experimental workflow for studying this compound.

Discussion and Potential Off-Target Effects

The primary mechanism of action of this compound is the inhibition of farnesyltransferase. This is expected to predominantly affect Ras signaling and its downstream pathways, the Raf-MEK-ERK and PI3K/Akt/mTOR cascades, leading to decreased cell proliferation and survival, and potentially inducing apoptosis.

It is important to consider that other proteins besides Ras are also farnesylated and could be affected by this compound. These include nuclear lamins, which are involved in maintaining the nuclear structure, and other small GTPases. Inhibition of their farnesylation could lead to additional cellular effects.

Furthermore, a related compound, Andrastin A, has been shown to inhibit the efflux of antitumor agents in multidrug-resistant cancer cells by interacting with P-glycoprotein.[10] This suggests a potential dual role for andrastins in not only directly inhibiting cancer cell growth but also in overcoming drug resistance. It is plausible that this compound may share this property, which could be investigated in relevant drug-resistant cell line models.

When designing experiments, it is advisable to include both Ras-mutant and Ras-wild-type cell lines to delineate the Ras-dependent and -independent effects of this compound.[4][5] Additionally, including a positive control, such as a known farnesyltransferase inhibitor like tipifarnib or lonafarnib, will help validate the experimental findings.[11]

By following these detailed protocols and considering the potential complexities of its mechanism of action, researchers can effectively elucidate the therapeutic potential of this compound in various cancer models.

References

Troubleshooting & Optimization

Overcoming Andrastin C solubility issues for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Andrastin C for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a meroterpenoid, a natural product produced by certain fungi of the Penicillium genus. It functions as a potent inhibitor of the enzyme protein farnesyltransferase (FTase).[1] Farnesylation is a crucial post-translational modification where a farnesyl group is attached to a cysteine residue within a "CaaX box" motif at the C-terminus of specific proteins. This modification is essential for the proper localization and function of many signaling proteins, including the Ras superfamily of small GTPases, which play a critical role in cell proliferation, differentiation, and survival. By inhibiting FTase, this compound prevents the farnesylation of these proteins, thereby disrupting their signaling pathways.

Q2: In which solvents is this compound soluble?

This compound is a hydrophobic molecule and is generally insoluble in aqueous solutions. It is soluble in organic solvents. Based on available data for similar Andrastin compounds, recommended solvents include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Methanol

  • Dimethylformamide (DMF)

For cell-based assays, DMSO is the most commonly used solvent for preparing stock solutions of hydrophobic compounds.

Q3: What is the recommended concentration of DMSO in the final cell culture medium?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent on the cells.

Q4: How should I store this compound powder and stock solutions?

  • Powder: Store the solid form of this compound at -20°C.

  • Stock Solutions: It is recommended to prepare fresh stock solutions for each experiment. If storage is necessary, aliquot the stock solution into small, single-use volumes and store at -80°C to minimize freeze-thaw cycles. The stability of this compound in solution over time has not been extensively reported, so fresh preparations are ideal.

Troubleshooting Guide

Issue 1: Precipitation of this compound upon dilution in aqueous cell culture medium.

This is a common issue when working with hydrophobic compounds. Here are several strategies to mitigate precipitation:

  • Optimize Stock Solution Concentration:

    • Prepare a highly concentrated stock solution in 100% DMSO. This allows for a smaller volume to be added to the aqueous medium, reducing the likelihood of the compound crashing out of solution.

  • Stepwise Dilution:

    • Instead of adding the DMSO stock directly to the final volume of media, perform a serial dilution. First, dilute the stock into a small volume of pre-warmed (37°C) cell culture medium, vortexing or gently pipetting to mix. Then, add this intermediate dilution to the final volume of media.

  • Pre-warm the Medium:

    • Always add the this compound stock solution to cell culture medium that has been pre-warmed to 37°C. Adding a cold compound solution to warm media can induce precipitation.

  • Increase Serum Concentration (if applicable):

    • If your cell culture medium is supplemented with serum (e.g., Fetal Bovine Serum - FBS), the proteins in the serum can help to solubilize hydrophobic compounds. Consider if increasing the serum percentage is compatible with your experimental design.

  • Sonication:

    • In some cases, brief sonication of the diluted this compound solution in a water bath sonicator can help to dissolve small precipitates. However, be cautious as this can also potentially degrade the compound.

Issue 2: Inconsistent or unexpected experimental results.
  • Compound Stability:

    • As the stability of this compound in aqueous media over long incubation periods is not well-documented, consider the timing of your experiment. For longer incubations, it may be necessary to refresh the media with freshly diluted this compound at specific intervals.

  • Cell Line Sensitivity to DMSO:

    • Different cell lines have varying tolerances to DMSO. Ensure you have performed a dose-response curve with DMSO alone to determine the maximum non-toxic concentration for your specific cell line.

  • Accurate Pipetting of Small Volumes:

    • When preparing dilutions from a highly concentrated stock, the volumes can be very small. Ensure your pipettes are properly calibrated for accurate and reproducible results.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Weight 472.6 g/mol [2]
Molecular Formula C₂₈H₄₀O₆[2]
IC₅₀ (Protein Farnesyltransferase) 13.3 µM[1]

Experimental Protocols

Preparation of this compound Stock Solution

This protocol provides a general guideline for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Calculate the mass of this compound required to make a 10 mM stock solution.

    • Calculation: Mass (mg) = 10 mmol/L * 0.001 L * 472.6 g/mol * 1000 mg/g = 4.726 mg for 1 mL.

  • Weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to the tube.

  • Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquot the stock solution into smaller, single-use volumes in sterile tubes.

  • Store the aliquots at -80°C.

Protocol for a Cell Viability (MTT) Assay

This protocol describes a typical MTT assay to determine the cytotoxic effects of this compound on a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in pre-warmed complete cell culture medium from the 10 mM stock solution. Ensure the final DMSO concentration in all wells (including the vehicle control) is the same and non-toxic (e.g., 0.1%).

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only) and a no-treatment control.

  • Incubation:

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization:

    • Add 100 µL of solubilization solution to each well.

    • Gently pipette to mix and ensure all formazan crystals are dissolved.

  • Absorbance Measurement:

    • Read the absorbance of each well at a wavelength of 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Visualizations

Farnesyltransferase_Pathway cluster_0 Cytosol cluster_1 Cell Membrane Farnesyl Pyrophosphate Farnesyl Pyrophosphate Farnesyltransferase (FTase) Farnesyltransferase (FTase) Farnesyl Pyrophosphate->Farnesyltransferase (FTase) Protein Substrate (e.g., Ras) Protein Substrate (e.g., Ras) Protein Substrate (e.g., Ras)->Farnesyltransferase (FTase) Farnesylated Protein Farnesylated Protein Farnesyltransferase (FTase)->Farnesylated Protein Farnesylation This compound This compound This compound->Farnesyltransferase (FTase) Inhibition Anchored Farnesylated Protein Anchored Farnesylated Protein Farnesylated Protein->Anchored Farnesylated Protein Translocation Downstream Signaling Downstream Signaling Anchored Farnesylated Protein->Downstream Signaling

Caption: Farnesyltransferase signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay A Prepare 10 mM this compound stock in 100% DMSO C Prepare serial dilutions of this compound in pre-warmed media (final DMSO < 0.5%) A->C B Seed cells in 96-well plate and allow to adhere D Treat cells with this compound and incubate (24-72h) B->D C->D E Add MTT reagent and incubate (2-4h) D->E F Add solubilization solution E->F G Read absorbance at 570 nm F->G

Caption: Experimental workflow for a cell viability assay using this compound.

References

Troubleshooting low yield in Andrastin C purification steps

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting support and answers to frequently asked questions for researchers experiencing low yields during the purification of Andrastin C.

Frequently Asked Questions (FAQs)

Q1: What is a typical overall yield for this compound purification from a fungal culture?

A1: The overall yield for natural product isolations like this compound is typically very low, often in the range of 0.01% to 0.1% of the initial crude extract weight. Yields are highly dependent on the producing strain, fermentation conditions, and the efficiency of the purification cascade. For example, from a 21-gram crude extract, it is not uncommon to obtain only a few milligrams of the final pure compound[1].

Q2: What are the most critical steps that affect the final yield?

A2: The most critical steps are the initial solvent extraction and the multi-stage chromatography separations (Silica, ODS, and HPLC). Significant losses can occur at each chromatography step due to irreversible adsorption, co-elution of closely related compounds, or degradation of the target molecule[1][2]. Optimizing the selectivity of each step is crucial.

Q3: How can I effectively monitor the presence of this compound during the purification process?

A3: Progress can be monitored using Thin Layer Chromatography (TLC) for initial silica column fractions and analytical High-Performance Liquid Chromatography (HPLC) for later stages[3]. A UV detector is typically effective, as Andrastin A, a related compound, has a characteristic UV spectrum[3]. Comparing the retention time and UV spectrum of your fractions against a known standard (if available) is the most reliable method.

Q4: Is this compound susceptible to degradation during purification?

A4: Like many complex secondary metabolites, this compound can be sensitive to pH, temperature, and exposure to oxygen[4][5]. The acidic surface of silica gel can potentially cause degradation, and prolonged exposure to certain solvents or high temperatures during solvent evaporation should be minimized[6][7].

Troubleshooting Guide: Step-by-Step Problem Solving

This section addresses specific problems you may encounter at each stage of the purification workflow.

Stage 1: Fermentation & Extraction

Q: My initial crude extract yield is very low. What are the potential causes?

A: Low crude extract yield can stem from several factors:

  • Suboptimal Fermentation: The fungal strain (Penicillium sp.) may not be producing this compound efficiently. Verify and optimize culture conditions such as media composition, temperature (typically 25-27°C), and incubation time (e.g., 30 days)[1].

  • Inefficient Cell Lysis/Extraction: The solvent may not be adequately penetrating the fungal mycelia. Ensure the fermentation material is thoroughly homogenized or ground before extraction.

  • Incorrect Solvent Choice: Ethyl acetate (EtOAc) is commonly used and effective[1]. Ensure you are using a sufficient volume and performing repeated extractions (e.g., 3 times) to maximize recovery.

  • Degradation: If the extraction process is too long or performed at high temperatures, the target compound may degrade.

Stage 2: Silica Gel Column Chromatography

Q: this compound is not separating from impurities on the silica column. How can I improve resolution?

A: Poor separation is a common challenge. Consider the following solutions:

  • Optimize the Mobile Phase: The choice and ratio of solvents are critical. A gradient system, such as petroleum ether/acetone or petroleum ether/ethyl acetate, is often used[1]. Run preliminary TLC plates with various solvent systems to identify the optimal conditions for separating your target compound before committing to the column.

  • Check Column Packing: An improperly packed column with cracks or channels will lead to poor separation[8]. Ensure the silica slurry is homogenous and the bed is packed evenly without air bubbles.

  • Adjust Sample Load: Overloading the column is a primary cause of poor resolution. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.

Q: I am losing most of my target compound during the silica gel step. Why is this happening?

A: Significant sample loss on silica gel can be due to:

  • Irreversible Adsorption: Highly polar compounds or those with certain functional groups can bind irreversibly to the acidic silanol groups on the silica surface[9].

  • Degradation: The acidic nature of silica gel can degrade sensitive compounds. If degradation is suspected, you can use deactivated or neutral silica gel, or switch to a different stationary phase like ODS (C18-reversed phase) for the initial cleanup[1].

  • Elution in the Wrong Fractions: Your target compound may have eluted in fractions you discarded. It is critical to analyze all fractions (e.g., via TLC or analytical HPLC) before discarding them.

Stage 3: Reversed-Phase HPLC Purification

Q: The peaks in my semi-preparative HPLC run are broad or tailing, leading to poor purity and low recovery.

A: Peak broadening and tailing in RP-HPLC can be addressed by:

  • Optimizing Mobile Phase: Ensure the mobile phase (e.g., acetonitrile/water or methanol/water gradients) is properly degassed[1]. The pH of the mobile phase can also affect peak shape; small additions of modifiers like formic acid or TFA can sometimes sharpen peaks, but be mindful of compound stability.

  • Reducing Sample Load: Overloading the HPLC column will cause significant peak distortion. Perform a loading study with your analytical column to determine the maximum injection volume before transitioning to the preparative scale.

  • Checking for Column Contamination or Voids: A contaminated guard column or a void at the head of the main column can cause peak distortion. Clean or replace the column as per the manufacturer's instructions.

Q: The final yield after HPLC is nearly zero, even though I saw a peak. What could have gone wrong?

A: This frustrating issue can arise from several problems:

  • Compound Precipitation: The compound may be soluble in the injection solvent but precipitate when it mixes with the mobile phase on the column, causing it to get stuck on the column frit or packing material.

  • Poor Fraction Collection: The peak may have eluted faster or slower than anticipated. Ensure your fraction collector timing is accurate and that you collect a wide enough window around the expected retention time.

  • Degradation on Column: Although less common with modern stationary phases, some compounds can degrade on the column, especially if the run time is long or harsh mobile phases are used.

Quantitative Data Summary

The following table presents representative yields for a multi-step this compound purification, derived from published methodologies[1]. This illustrates the significant decrease in material at each successive stage.

Purification StepStarting MaterialStarting Mass (g)Ending Mass (g)Step Yield (%)Cumulative Yield (%)
Solvent Extraction Fungal Fermentation~4 kg (wet biomass)21.0N/A100%
Silica Gel CC Crude Extract21.01.0 (Target Fraction)4.76%4.76%
ODS CC Silica Fraction1.00.103 (Target Sub-fraction)10.3%0.49%
RP-HPLC ODS Sub-fraction0.1030.0052 (Pure Compound 1)5.05%0.025%

Experimental Protocols

This section provides a generalized protocol for the isolation and purification of this compound based on common literature methods[1][10].

1. Fermentation and Extraction

  • Cultivate Penicillium sp. on a solid rice medium in Erlenmeyer flasks for 30 days at 25°C.

  • After incubation, macerate the fungal culture and extract it repeatedly (3x) with an equal volume of ethyl acetate (EtOAc).

  • Combine the organic phases and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the crude extract.

2. Silica Gel Column Chromatography (CC)

  • Pre-absorb the crude extract onto a small amount of silica gel.

  • Load the dried material onto a silica gel column packed in a non-polar solvent (e.g., petroleum ether).

  • Elute the column with a step gradient of increasing polarity, for example, using mixtures of petroleum ether and acetone (e.g., 100:1, 50:1, 20:1, 10:1, 1:1, 0:1 v/v).

  • Collect fractions and monitor them by TLC or analytical HPLC to identify those containing this compound.

3. Reversed-Phase Chromatography (ODS & HPLC)

  • Combine the this compound-rich fractions from the silica step and evaporate the solvent.

  • Dissolve the residue in a minimal amount of methanol and load it onto an ODS (C18) column.

  • Elute with a gradient of decreasing polarity, such as methanol in water (e.g., 20% to 100%).

  • Further purify the resulting fractions using semi-preparative reversed-phase HPLC. A typical mobile phase would be a gradient of acetonitrile in water.

  • Monitor the elution with a UV detector and collect the peak corresponding to this compound. Evaporate the solvent to obtain the pure compound.

Visual Guides

Purification Workflow

A Fungal Fermentation (Penicillium sp.) B Solvent Extraction (Ethyl Acetate) A->B C Crude Extract B->C D Silica Gel Column Chromatography C->D E Fraction Analysis (TLC / Analytical HPLC) D->E F Reversed-Phase Chromatography (ODS / Semi-Prep HPLC) E->F G Pure this compound F->G

Caption: General workflow for this compound purification.

Troubleshooting Low Yield

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Optimizing HPLC Parameters for Andrastin C Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Andrastin C.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound and related fungal secondary metabolites.

ProblemPotential Cause(s)Suggested Solution(s)
High Backpressure 1. Blockage in the system (e.g., clogged frit, tubing, or guard column).[1][2] 2. Particulate matter from the sample or mobile phase. 3. Column contamination or degradation.1. Systematically check and replace components, starting from the guard column and working backward. 2. Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter.[2] 3. Flush the column with a strong solvent (e.g., isopropanol or methanol) or, if necessary, replace the column.[2]
Poor Peak Shape (Tailing or Fronting) 1. Column overload due to high sample concentration. 2. Inappropriate mobile phase pH affecting analyte ionization. 3. Secondary interactions with the stationary phase. 4. Column degradation.1. Dilute the sample and reinject. 2. Adjust the mobile phase pH to ensure this compound is in a single ionic form. 3. Add a competitor (e.g., a small amount of triethylamine) to the mobile phase to block active sites on the stationary phase. 4. Replace the column with a new one of the same type.
Baseline Noise or Drift 1. Air bubbles in the pump or detector.[1][2] 2. Contaminated mobile phase or detector cell.[1] 3. Incomplete mobile phase mixing. 4. Detector lamp nearing the end of its life.1. Degas the mobile phase and prime the pump to remove air bubbles.[1] 2. Use fresh, HPLC-grade solvents and flush the detector cell.[1] 3. Ensure proper mixing of mobile phase components. 4. Replace the detector lamp if necessary.
Inconsistent Retention Times 1. Fluctuation in mobile phase composition. 2. Unstable column temperature.[2] 3. Pump malfunction or leaks.[2] 4. Column aging or degradation.1. Prepare fresh mobile phase and ensure accurate mixing. 2. Use a column oven to maintain a consistent temperature.[2] 3. Check for leaks in the pump and fittings; perform pump maintenance if needed.[2] 4. Equilibrate the column thoroughly before each run and replace it if retention times continue to shift.
Ghost Peaks 1. Carryover from a previous injection. 2. Contamination in the injection port or syringe. 3. Impurities in the mobile phase.1. Run a blank gradient after each sample injection. 2. Clean the injection port and syringe thoroughly. 3. Use high-purity solvents for the mobile phase.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for developing an HPLC method for this compound?

A1: A good starting point for method development for this compound, based on methods for the closely related Andrastin A, is a reversed-phase C18 column with a water/acetonitrile mobile phase containing a small amount of acid, such as trifluoroacetic acid, to improve peak shape.[3]

Q2: How can I prepare my fungal extract sample for HPLC analysis of this compound?

A2: Fungal cultures can be extracted with a solvent mixture such as ethyl acetate:dichloromethane:methanol (3:2:1) with 1% formic acid.[3] The resulting extract should be evaporated to dryness, resuspended in a suitable solvent like methanol, and filtered through a 0.45 µm syringe filter before injection.[3]

Q3: What is the optimal detection wavelength for this compound?

A3: A detection wavelength of 254 nm is a suitable choice for Andrastin A and likely for this compound as well.[3] However, it is always recommended to run a UV-Vis scan of a purified standard to determine the absorbance maximum for optimal sensitivity. Other andrastin-type compounds have shown absorbance maxima around 206 nm and 310 nm.[4]

Q4: I am observing peak splitting. What could be the cause?

A4: Peak splitting can be caused by several factors, including a partially blocked frit, column contamination at the inlet, or co-elution with an interfering compound.[1] It can also occur if the sample solvent is too different from the mobile phase. Try cleaning or replacing the column frit and ensure your sample is dissolved in a solvent similar in composition to the initial mobile phase.

Q5: How can I improve the resolution between this compound and other closely related metabolites?

A5: To improve resolution, you can try optimizing the mobile phase gradient by making it shallower, which increases the separation time between peaks. Alternatively, you can experiment with a different stationary phase (e.g., a phenyl-hexyl column) that may offer different selectivity for your compounds of interest. Adjusting the column temperature can also impact selectivity and resolution.

Experimental Protocol: HPLC Analysis of this compound

This protocol is adapted from a validated method for the analysis of Andrastin A from Penicillium roqueforti and is expected to be effective for this compound.[3]

1. HPLC System and Parameters:

ParameterSpecification
Column SunFire C18 (4.6 x 250 mm, 5 µm)[3]
Mobile Phase A Water with 0.02% Trifluoroacetic Acid[3]
Mobile Phase B Acetonitrile with 0.02% Trifluoroacetic Acid[3]
Flow Rate 1.2 mL/min[3]
Column Temperature 35°C[3]
Detection Wavelength 254 nm[3]
Injection Volume 20 µL[3]

2. Gradient Elution Program:

Time (minutes)% Mobile Phase B
015
2568
27100
32100
3415
4015

3. Sample Preparation:

  • Extract the fungal mycelium or culture broth with an appropriate organic solvent (e.g., ethyl acetate).

  • Evaporate the solvent to dryness under reduced pressure.

  • Reconstitute the dried extract in methanol to a known concentration.

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

4. Analysis:

  • Equilibrate the HPLC system with the initial mobile phase conditions (15% B) until a stable baseline is achieved.

  • Inject 20 µL of the prepared sample.

  • Run the gradient program as described above.

  • Identify the this compound peak based on its retention time, which for Andrastin A is approximately 24.72 minutes under these conditions.[3]

  • Quantify this compound by constructing a calibration curve using a purified standard.

This compound Biosynthesis Pathway

The following diagram illustrates the proposed biosynthetic pathway of Andrastin A, which is analogous to that of this compound. The pathway begins with the precursors 5-dimethylorsellinic acid (DMOA) and farnesyl diphosphate (FPP).[2][5]

Andrastin_Biosynthesis DMOA 5-Dimethylorsellinic Acid (DMOA) Intermediate1 Prenylated Intermediate DMOA->Intermediate1 Prenyltransferase FPP Farnesyl Diphosphate (FPP) FPP->Intermediate1 Andrastin_Skeleton Andrastin Skeleton Formation Intermediate1->Andrastin_Skeleton Terpene Cyclase Andrastin_F Andrastin F Andrastin_Skeleton->Andrastin_F Ketoreductase (AdrE) Intermediate2 Oxidized Intermediate Andrastin_F->Intermediate2 Acetyltransferase (AdrJ) Andrastin_A Andrastin A Intermediate2->Andrastin_A P450 Monooxygenase (AdrA)

Caption: Proposed biosynthetic pathway of Andrastin A.

Experimental Workflow for this compound Analysis

The logical flow from sample preparation to data analysis in a typical HPLC experiment for this compound is outlined below.

HPLC_Workflow Sample Fungal Culture Sample Extraction Solvent Extraction Sample->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration Filtration Syringe Filtration (0.45 µm) Concentration->Filtration HPLC HPLC Injection & Separation Filtration->HPLC Detection UV Detection (254 nm) HPLC->Detection Data Data Acquisition & Analysis Detection->Data Quantification Quantification Data->Quantification

Caption: General experimental workflow for HPLC analysis.

References

Andrastin C stability under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, specific public data on the stability of Andrastin C under varying pH and temperature conditions is limited. This guide provides general best practices, troubleshooting advice, and recommended protocols based on the chemical structure of this compound and standard stability testing methodologies for complex organic molecules.

Frequently Asked Questions (FAQs)

Q1: I am seeing a rapid loss of my this compound sample in solution at room temperature. What could be the cause?

A1: Several factors could contribute to the degradation of this compound in solution. Based on its structure, which includes ester and enol functional groups, it may be susceptible to hydrolysis, particularly at non-neutral pH.[1] Additionally, oxidation and photodegradation are common pathways for complex molecules. For initial troubleshooting, we recommend preparing fresh solutions in a high-purity solvent (e.g., HPLC-grade acetonitrile or ethanol) and storing them at or below -20°C, protected from light.

Q2: What are the most critical functional groups in this compound that might affect its stability?

A2: The chemical structure of this compound contains several functional groups that could be susceptible to degradation under certain conditions. These include:

  • An acetate ester at the 3-beta position: This group is prone to hydrolysis under both acidic and basic conditions, which would yield the corresponding alcohol.[1][2]

  • A methyl ester at position 14: Similar to the acetate ester, this can be hydrolyzed.

  • An enol group at position 15 and a ketone at position 17: The cyclopentane ring of andrastins can exhibit keto-enol tautomerism.[3] This system can be sensitive to pH and may be involved in oxidative degradation pathways.

  • Double bonds in the steroid core: These can be susceptible to oxidation.

Q3: What are the ideal storage conditions for this compound?

A3: While specific data is unavailable, general recommendations for storing complex meroterpenoids like this compound are as follows:

  • Solid Form: Store as a solid or lyophilized powder at -20°C or -80°C in a tightly sealed container, protected from light and moisture.

  • In Solution: If stock solutions are necessary, prepare them in a high-purity, anhydrous aprotic solvent such as DMSO or ethanol. Aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -80°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.

Troubleshooting Guide

Issue: Inconsistent results in bioassays using this compound.

If you are observing variable activity with your this compound, it could be due to degradation. This troubleshooting guide will help you identify the potential cause.

G start Inconsistent Bioassay Results check_storage Review Storage Conditions (Solid & Stock Solution) start->check_storage check_prep Review Sample Preparation (Solvent, pH, Temp) start->check_prep run_qc Run QC on this compound Stock (e.g., HPLC-UV) check_storage->run_qc If storage is suspect check_prep->run_qc If preparation is suspect improper_storage Degradation due to Improper Storage improper_prep Degradation during Experiment Setup multiple_peaks Multiple Peaks or Shifted Retention Time? run_qc->multiple_peaks degradation_confirmed Degradation Confirmed multiple_peaks->degradation_confirmed Yes no_degradation Stock is Stable. Investigate Assay Conditions. multiple_peaks->no_degradation No degradation_confirmed->improper_storage From storage check degradation_confirmed->improper_prep From prep check assay_buffer_issue Is Assay Buffer Incompatible? (pH, components) no_degradation->assay_buffer_issue buffer_incompatible Buffer causing degradation. Test stability in buffer. assay_buffer_issue->buffer_incompatible Yes other_assay_issues Investigate other assay parameters (cells, reagents, etc.) assay_buffer_issue->other_assay_issues No G cluster_prep 1. Preparation cluster_stress 2. Stress Conditions cluster_sampling 3. Sampling cluster_analysis 4. Analysis prep_stock Prepare 1 mg/mL This compound Stock acid Acid Hydrolysis (0.1M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1M NaOH, 25°C) prep_stock->base oxidation Oxidation (3% H2O2, 25°C) prep_stock->oxidation thermal Thermal (70°C, Solid & Soln) prep_stock->thermal sampling_node Withdraw Aliquots at Timed Intervals acid->sampling_node base->sampling_node oxidation->sampling_node thermal->sampling_node hplc Analyze via Stability- Indicating HPLC Method sampling_node->hplc data Calculate % Remaining & % Degradants hplc->data

References

Minimizing degradation of Andrastin C during extraction and storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of Andrastin C during extraction and storage. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a meroterpenoid, a secondary metabolite produced by fungi such as Penicillium species.[1] Like many complex natural products, this compound can be susceptible to degradation under suboptimal extraction and storage conditions. Ensuring its stability is crucial for accurate quantification, consistent biological activity, and the overall success of research and development efforts.

Q2: What are the primary factors that can lead to the degradation of this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, general knowledge of fungal secondary metabolite stability suggests that the following factors are critical to control:

  • Temperature: Elevated temperatures can accelerate chemical reactions, leading to the breakdown of the molecule.

  • pH: Extremes of pH (both acidic and alkaline conditions) can catalyze hydrolysis or other degradation reactions.

  • Light: Exposure to UV or even visible light can induce photolytic degradation.

  • Oxygen: Oxidative degradation can occur, particularly if the molecule has susceptible functional groups.

  • Enzymatic Activity: Residual enzymes from the fungal source can degrade the compound if not properly inactivated during extraction.

Q3: What are the recommended general storage conditions for this compound?

For long-term stability, it is recommended to store this compound as a dry, solid powder in a tightly sealed, amber glass vial at -20°C or below. The container should be flushed with an inert gas like argon or nitrogen to displace oxygen. For solutions, prepare them fresh whenever possible. If short-term storage of a solution is necessary, use a suitable solvent (e.g., DMSO, ethanol) and store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Low Yield of this compound After Extraction
Potential Cause Troubleshooting Step
Incomplete Cell Lysis Ensure thorough disruption of fungal mycelia. Consider mechanical methods like grinding with liquid nitrogen, bead beating, or sonication in the extraction solvent.
Suboptimal Extraction Solvent The choice of solvent is critical. A commonly used solvent system for related andrastins is a mixture of ethyl acetate, dichloromethane, and methanol.[1] Perform small-scale pilot extractions with different solvent systems to determine the optimal one for your fungal strain and culture conditions.
Degradation During Extraction Minimize the extraction time and keep the temperature low. Perform extractions on ice or in a cold room. Promptly evaporate the solvent under reduced pressure at a low temperature.
Insufficient Fungal Production Optimize fungal culture conditions (media composition, pH, temperature, aeration, and incubation time) to maximize this compound production before extraction.
Issue 2: Suspected Degradation of this compound in Stored Samples
Potential Cause Troubleshooting Step
Improper Storage Temperature Always store solid this compound and its solutions at or below -20°C. Avoid frequent temperature fluctuations.
Exposure to Light Store samples in amber vials or wrap clear vials in aluminum foil to protect from light.
Oxidation Purge vials with an inert gas (argon or nitrogen) before sealing to minimize contact with oxygen.
Repeated Freeze-Thaw Cycles Aliquot solutions into single-use volumes to avoid repeated freezing and thawing, which can degrade the compound.
Hydrolysis due to Moisture Ensure the solid compound is completely dry before storage. Store in a desiccator before placing it in the freezer.

Experimental Protocols

Protocol 1: Extraction and Purification of this compound from Penicillium sp.

This protocol is a general guideline adapted from methods used for Andrastin A and other fungal meroterpenoids.[1] Optimization for your specific fungal strain and culture setup is recommended.

  • Harvesting: After cultivation, separate the fungal mycelium from the liquid broth by filtration.

  • Mycelial Extraction:

    • Freeze-dry the mycelium to remove water.

    • Grind the dried mycelium into a fine powder.

    • Extract the powder with a solvent mixture such as ethyl acetate:dichloromethane:methanol (3:2:1, v/v/v) at room temperature with agitation for 24 hours.

    • Filter the extract and repeat the extraction process twice more.

    • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Liquid Broth Extraction:

    • Extract the culture filtrate with an equal volume of ethyl acetate three times.

    • Combine the organic layers and evaporate the solvent under reduced pressure.

  • Purification:

    • Subject the crude extract to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.

    • Monitor the fractions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Combine fractions containing this compound and further purify using preparative HPLC with a C18 column.

Protocol 2: Quantification of this compound by HPLC-UV

This is a general method and should be validated for your specific application.

  • Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (this needs to be determined by running a UV scan of a purified standard).

  • Standard Curve: Prepare a series of known concentrations of purified this compound to generate a standard curve for quantification.

  • Sample Preparation: Dissolve a known weight of the extract in the mobile phase, filter through a 0.22 µm syringe filter, and inject into the HPLC.

Data Presentation

Table 1: General Stability Recommendations for this compound
Parameter Condition to Avoid Recommended Condition Rationale
Temperature > 4°C for extended periodsSolid: ≤ -20°C; Solution: ≤ -20°C (short-term) or -80°C (long-term)Minimizes chemical degradation rates.
pH Strong acids and basesNeutral or slightly acidic (pH 4-7)Avoids acid or base-catalyzed hydrolysis.
Light Direct sunlight or UV lightAmber vials or protection from lightPrevents photolytic degradation.
Atmosphere OxygenInert atmosphere (Argon, Nitrogen)Prevents oxidative degradation.
Moisture High humidityDry/desiccated conditionsPrevents hydrolysis.

Mandatory Visualization

Farnesyltransferase_Inhibition cluster_0 Cell Membrane cluster_1 Cytosol Ras_mem Active Ras (Membrane-Bound) Effector Downstream Effectors (e.g., Raf, PI3K) Ras_mem->Effector Activates Proliferation Cell Proliferation & Survival Effector->Proliferation Signal Transduction Pre_Ras Inactive Pre-Ras Pre_Ras->Ras_mem Farnesylation & Processing FPP Farnesyl Pyrophosphate FTase Farnesyltransferase (FTase) AndrastinC This compound AndrastinC->FTase Inhibits

Caption: Farnesyltransferase inhibition by this compound.

Extraction_Workflow start Fungal Culture (e.g., Penicillium sp.) harvest Harvest Mycelia & Broth start->harvest extract_mycelia Mycelia Extraction (Solvent-based) harvest->extract_mycelia extract_broth Broth Extraction (Liquid-Liquid) harvest->extract_broth combine Combine Extracts extract_mycelia->combine extract_broth->combine evaporate Evaporate Solvent (Low Temp/Pressure) combine->evaporate crude Crude Extract evaporate->crude purify Chromatographic Purification (e.g., Silica, HPLC) crude->purify pure Pure this compound purify->pure store Store under optimal conditions (-20°C, dark, inert atmosphere) pure->store

Caption: General workflow for this compound extraction.

References

Technical Support Center: Total Synthesis of Andrastin C

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the total synthesis of Andrastin C. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this complex natural product.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound?

A1: The main hurdles in the total synthesis of this compound revolve around the construction of its sterically congested pentacyclic core with precise stereochemical control. Key challenges include:

  • Controlling Carbocation Rearrangements: Early synthetic strategies often grapple with unpredictable carbocation rearrangements during acid-catalyzed cyclizations, leading to a mixture of products and low yields of the desired Andrastin skeleton.

  • Stereoselectivity of Key Cyclization Reactions: Achieving the correct relative stereochemistry during the intramolecular Diels-Alder (IMDA) and intramolecular carbonyl-ene (ICE) reactions is crucial for establishing the core structure.

  • Purification of Diastereomers: The formation of diastereomeric mixtures during key steps necessitates challenging separation procedures to isolate the desired isomer.

  • Keto-Enol Tautomerism: The cyclopentane ring of this compound can exhibit keto-enol tautomerism, which may complicate characterization and subsequent reactions.[1]

Q2: Which synthetic routes have been successfully employed for the Andrastin core?

A2: Two notable successful strategies for the synthesis of the Andrastin core are:

  • Biomimetic Carbocation Cascade: This approach, pioneered by Xu et al. for the synthesis of Andrastin D, involves a carefully controlled acid-mediated cascade cyclization of a polyene precursor that mimics the proposed biosynthetic pathway.[2] This strategy hinges on stabilizing a key carbocation intermediate to favor the desired cyclization pathway over undesired rearrangements.

  • Stepwise Cycloaddition Strategy: A route developed by Toyota and Ihara utilizes a sequence of an intramolecular Diels-Alder (IMDA) reaction followed by an intramolecular carbonyl-ene (ICE) reaction. This stepwise approach allows for more controlled construction of the polycyclic system.

Q3: Are there specific protecting group strategies that are critical for this synthesis?

A3: While specific protecting group manipulations are highly dependent on the chosen synthetic route, general principles apply. Orthogonal protecting groups are essential to selectively unmask functional groups at different stages of the synthesis. For hydroxyl and carbonyl groups, common choices include silyl ethers (e.g., TBS, TIPS), acetals, and benzyl ethers, selected based on their stability to the reaction conditions of subsequent steps. Careful planning of the protecting group strategy is paramount to avoid undesired side reactions and to ensure efficient deprotection in the final stages.

Troubleshooting Guides

Intramolecular Diels-Alder (IMDA) Cyclization

The IMDA reaction is a critical step in forming the C and D rings of the Andrastin core.

Problem: Low yield or no reaction.

Potential Cause Troubleshooting Suggestion Experimental Protocol Reference
Insufficient thermal energy for cyclization.Increase the reaction temperature in increments of 10 °C. Use a higher boiling point solvent (e.g., toluene, xylene).Heat the triene precursor in a sealed tube with xylenes at 180 °C.
Unfavorable transition state geometry.The use of a Lewis acid catalyst can lower the activation energy and may favor the desired transition state. Screen various Lewis acids (e.g., Et₂AlCl, Me₂AlCl).Add 1.1 equivalents of Et₂AlCl to a solution of the triene in CH₂Cl₂ at -78 °C and slowly warm to room temperature.
Decomposition of starting material at high temperatures.Add a radical inhibitor such as BHT to the reaction mixture.Add a catalytic amount of BHT to the reaction solvent before heating.
Reversibility of the reaction.If the retro-Diels-Alder reaction is significant, subsequent in-situ trapping of the product may be necessary if the synthetic design allows.Not directly applicable to this step in the known this compound syntheses, but a consideration for reaction design.

Problem: Poor diastereoselectivity.

Potential Cause Troubleshooting Suggestion Experimental Protocol Reference
Lack of facial selectivity in the cycloaddition.The stereochemistry of the linker between the diene and dienophile dictates the facial bias. Re-evaluation of the synthesis of the IMDA precursor may be needed to install stereocenters that direct the cyclization.The stereocenter at C-11 in the triene precursor is crucial for directing the stereochemical outcome of the IMDA reaction.
Lewis acid coordination affects the transition state.The choice of Lewis acid can influence the diastereoselectivity. Screen a variety of Lewis acids with different steric and electronic properties.Titrate the amount of Lewis acid used, as stoichiometry can impact selectivity.
Thermal conditions favoring multiple transition states.Lowering the reaction temperature, if possible with Lewis acid catalysis, can enhance selectivity by favoring the lowest energy transition state.Conduct the Lewis acid-catalyzed reaction at low temperatures (e.g., -78 °C to 0 °C).
Intramolecular Carbonyl-Ene (ICE) Reaction

The ICE reaction is key to forming the five-membered A ring.

Problem: Low yield of the desired cyclized product.

Potential Cause Troubleshooting Suggestion Experimental Protocol Reference
High activation energy for the ene reaction.A strong Lewis acid is typically required to activate the carbonyl group. SnCl₄ is an effective catalyst for this transformation.Treat the aldehyde precursor with 1.1 equivalents of SnCl₄ in CH₂Cl₂ at -78 °C.
Retro-ene reaction.The retro-ene reaction can be a competing process, especially with ketone substrates. Ensure complete conversion and immediate work-up.Monitor the reaction by TLC or LC-MS to determine the optimal reaction time before significant decomposition or reversion occurs.
Unfavorable conformation for cyclization.The substrate must adopt a specific conformation for the ene reaction to occur. Molecular modeling can help assess the feasibility and identify potential steric clashes.While not a direct experimental solution, computational analysis can guide substrate design.

Problem: Formation of undesired side products.

Potential Cause Troubleshooting Suggestion Experimental Protocol Reference
Isomerization of the double bond.The Lewis acid can promote isomerization of the olefin. Use of milder Lewis acids or lower temperatures may mitigate this.Screen milder Lewis acids such as ZnCl₂ or MgBr₂·OEt₂.
Aldol condensation or other side reactions.Ensure anhydrous conditions and use a non-nucleophilic base if proton abstraction is an issue.Dry all solvents and glassware thoroughly. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
Purification of Diastereomers

Problem: Difficulty in separating diastereomers formed during the IMDA or ICE reactions.

Potential Cause Troubleshooting Suggestion Experimental Protocol Reference
Similar polarity of diastereomers.Optimize flash column chromatography conditions. Test a variety of solvent systems with different polarities and selectivities (e.g., hexane/ethyl acetate, dichloromethane/methanol, toluene/acetone). Use of a high-performance flash chromatography system with high-resolution columns is recommended.A stepwise gradient of ethyl acetate in hexane is often effective for separating moderately polar compounds.
Diastereomers are not separable by silica gel chromatography.High-performance liquid chromatography (HPLC) with a normal or reverse-phase column may provide better separation.Utilize a semi-preparative HPLC column and optimize the mobile phase to achieve baseline separation.
Diastereomers are oils and difficult to handle.Attempt to form a crystalline derivative of the diastereomeric mixture (e.g., a p-bromobenzoate ester). The derivatives may be more easily separable by chromatography or crystallization.React the alcohol with p-bromobenzoyl chloride in the presence of pyridine or DMAP.
Co-elution of impurities.Ensure the reaction has gone to completion to minimize the presence of starting material and byproducts that can complicate purification.Monitor the reaction closely by TLC or LC-MS before quenching.

Experimental Protocols & Data

Key Reaction Yields and Conditions

The following table summarizes reported yields for key transformations in the synthesis of Andrastin analogues. Note that specific conditions may need to be optimized for the synthesis of this compound.

Reaction Reagents and Conditions Yield (%) Reference
OxidationPCC (4 equiv), DCM, 25 °C, 2 h91[2]
Reductive CyclizationCo(II)-cat. (5 mol %), PhSiH₃ (2.5 equiv), F⁺ (2.5 equiv), PhH, rt, 2 h90[2]
DemethylationLiCl (40 equiv), DMSO, 120 °C, 2 h77[2]
EpoxidationMMPP (2 equiv), MeOH, 0 °C, 2 h70[2]
Illustrative Experimental Workflow: IMDA and ICE Cyclizations

The following diagram illustrates the logical flow of the key cyclization steps in the Toyota and Ihara synthesis of the this compound core.

andrastin_synthesis_workflow start Triene Precursor imda Intramolecular Diels-Alder Reaction start->imda Heat or Lewis Acid imda_product Tetracyclic Intermediate imda->imda_product Forms C/D rings ice Intramolecular Carbonyl-Ene Reaction imda_product->ice Lewis Acid (e.g., SnCl₄) product Pentacyclic Core of this compound ice->product Forms A ring

Key cyclization sequence in this compound total synthesis.
Signaling Pathway for Troubleshooting Logic

This diagram outlines a logical approach to troubleshooting a problematic reaction in the synthesis.

troubleshooting_logic start Problematic Reaction (Low Yield / Side Products) check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions Confirm Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions analyze_crude Analyze Crude Mixture (NMR, LC-MS) check_reagents->analyze_crude check_conditions->analyze_crude identify_byproducts Identify Side Products analyze_crude->identify_byproducts troubleshoot Consult Troubleshooting Guide for Specific Reaction identify_byproducts->troubleshoot optimize Systematically Vary Reaction Parameters troubleshoot->optimize end Successful Reaction optimize->end

A systematic approach to troubleshooting synthetic reactions.

References

Technical Support Center: Andrastin C NMR Signal Resolution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the resolution of Andrastin C NMR signals.

Troubleshooting Guide

Issue: Overlapping signals in the 1H NMR spectrum of this compound make interpretation difficult.

Cause: this compound is a complex meroterpenoid with numerous protons in similar chemical environments, leading to signal overlap in one-dimensional NMR spectra.[1][2] This is a common challenge in the NMR spectroscopy of natural products.[3][4]

Solution:

  • Utilize 2D NMR techniques: Two-dimensional NMR experiments are powerful tools for resolving complex spectra.[5][6]

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace out spin systems within the molecule.[5]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to directly attached carbons, spreading out the signals into a second dimension and reducing overlap.[5]

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range correlations between protons and carbons (2-3 bonds), which is crucial for assigning quaternary carbons and piecing together molecular fragments.[2]

  • Vary the solvent: Changing the deuterated solvent can alter the chemical shifts of protons, potentially resolving overlapping signals.[7][8] Solvents like benzene-d6 can induce different chemical shifts compared to chloroform-d6 due to aromatic solvent-induced shifts (ASIS).[7]

Issue: Broad NMR signals are observed, leading to poor resolution.

Cause: Several factors can contribute to broad NMR signals:

  • Poor shimming: An inhomogeneous magnetic field across the sample will lead to peak broadening.[7]

  • Sample concentration: High sample concentrations can lead to increased viscosity and intermolecular interactions, resulting in broader lines.[7][9] Conversely, very low concentrations can lead to a poor signal-to-noise ratio, which might be mistaken for broadness.[9]

  • Presence of paramagnetic impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.

  • Molecular aggregation: this compound molecules may aggregate at higher concentrations, leading to slower tumbling and broader signals.

  • Keto-enol tautomerism: Similar compounds like andrastins A-C exhibit keto-enol tautomerism, which can lead to exchange broadening if the rate of exchange is on the NMR timescale.[10]

Solution:

  • Optimize shimming: Carefully shim the magnetic field before acquiring data to ensure homogeneity.

  • Adjust sample concentration: Experiment with a range of concentrations to find the optimal balance between signal-to-noise and line width.

  • Use a metal chelator: If paramagnetic impurities are suspected, adding a small amount of a chelating agent like EDTA can help.

  • Vary the temperature: Acquiring the spectrum at a different temperature can alter aggregation states and the rate of chemical exchange, potentially leading to sharper signals.[7]

  • Use advanced pulse sequences: For large molecules or aggregates, techniques like TROSY (Transverse Relaxation Optimized Spectroscopy) can help to reduce line broadening.[11]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for an this compound NMR sample?

A1: For a standard 5 mm NMR tube, a starting concentration in the range of 5-10 mM is generally recommended for 1H NMR. For 13C NMR, a higher concentration of 20-50 mM may be necessary to obtain a good signal-to-noise ratio in a reasonable amount of time.[12] However, the optimal concentration can vary depending on the solvent and the specific NMR experiment being performed.

Parameter Recommended Range Considerations
Concentration (1H NMR) 5 - 10 mMHigher concentrations can lead to line broadening.
Concentration (13C NMR) 20 - 50 mMNeeded for sufficient signal-to-noise.
Sample Volume 0.5 - 0.6 mLFor standard 5 mm NMR tubes.

Q2: Which deuterated solvent is best for this compound?

A2: Chloroform-d (CDCl3) is a common starting point for many natural products, including andrastin-type compounds.[2] However, if signal overlap is an issue, trying other solvents like benzene-d6, acetone-d6, or methanol-d4 is recommended.[7] The choice of solvent can influence chemical shifts and potentially resolve overlapping peaks.[8]

Solvent Properties and Considerations
Chloroform-d (CDCl3) Good general-purpose solvent, often used for initial analysis.
Benzene-d6 Can induce significant changes in chemical shifts (ASIS), useful for resolving overlapping signals.
Acetone-d6 A more polar alternative to CDCl3.
Methanol-d4 Useful for compounds with exchangeable protons (e.g., -OH, -NH).

Q3: How can I improve the signal-to-noise ratio of my this compound NMR spectrum?

A3: Improving the signal-to-noise ratio (S/N) is crucial for detecting weak signals and obtaining accurate integrations. Here are several approaches:

  • Increase the number of scans: The S/N is proportional to the square root of the number of scans.[13] Doubling the S/N requires quadrupling the number of scans.[9]

  • Use a higher field NMR spectrometer: The sensitivity of NMR is proportional to the magnetic field strength to the power of 3/2.

  • Use a cryoprobe: Cryogenically cooled probes can significantly increase S/N by a factor of 3-4 compared to room temperature probes.[14]

  • Optimize acquisition parameters: Ensure that the relaxation delay (d1) is sufficiently long (at least 5 times the longest T1) for full relaxation of the signals, which is important for quantitative analysis.[15]

Parameter Typical Value Impact on S/N
Number of Scans (1H) 16 - 64S/N increases with the square root of the number of scans.
Number of Scans (13C) 1024 - 4096+More scans are needed due to the low natural abundance of 13C.
Relaxation Delay (d1) 1 - 5 sA longer delay ensures proper relaxation and accurate signal intensity.

Experimental Protocols

Protocol 1: Sample Preparation for High-Resolution NMR of this compound

  • Weighing: Accurately weigh 1-5 mg of purified this compound into a clean, dry vial.

  • Solvent Addition: Add 0.5-0.6 mL of a deuterated solvent (e.g., CDCl3) to the vial.

  • Dissolution: Gently vortex or sonicate the sample to ensure complete dissolution.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Transfer: Transfer the clear solution to the NMR tube.

  • Capping: Cap the NMR tube securely.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis weigh Weigh this compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer shim Shim Magnetic Field transfer->shim acquire_1d Acquire 1D 1H Spectrum shim->acquire_1d assess_resolution Assess Resolution and S/N acquire_1d->assess_resolution ft Fourier Transform acquire_1d->ft acquire_2d Acquire 2D Spectra (COSY, HSQC, HMBC) assess_resolution->acquire_2d If resolution is poor acquire_2d->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Analysis baseline->integrate

Caption: Experimental workflow for acquiring high-resolution NMR spectra of this compound.

troubleshooting_logic cluster_overlap Signal Overlap cluster_broad Broad Signals start Poor NMR Signal Resolution overlap_q Are signals overlapping? start->overlap_q broad_q Are signals broad? start->broad_q use_2d Use 2D NMR (COSY, HSQC) overlap_q->use_2d Yes change_solvent Change Solvent (e.g., Benzene-d6) overlap_q->change_solvent Yes end Improved Resolution use_2d->end change_solvent->end check_shims Check Shimming broad_q->check_shims Yes optimize_conc Optimize Concentration broad_q->optimize_conc Yes change_temp Vary Temperature broad_q->change_temp Yes check_shims->end optimize_conc->end change_temp->end

Caption: Troubleshooting logic for enhancing this compound NMR signal resolution.

References

Technical Support Center: Enhancing In Vivo Bioavailability of Andrastin C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with strategies and troubleshooting guidance for increasing the in vivo bioavailability of Andrastin C, a meroterpenoid with potential therapeutic applications. Given that compounds like this compound often exhibit poor water solubility, this guide focuses on established methods for improving the absorption and systemic exposure of such molecules.

Frequently Asked Questions (FAQs)

Q1: What are the likely challenges affecting the in vivo bioavailability of this compound?

This compound, as a complex meroterpenoid, is likely to be poorly soluble in aqueous solutions, which is a primary barrier to oral bioavailability.[1] Key challenges include:

  • Low Aqueous Solubility: Many complex natural products have low water solubility, leading to a poor dissolution rate in the gastrointestinal tract.[1][2]

  • Low Permeability: The molecular size and structure of this compound may limit its ability to cross biological membranes.[1]

  • First-Pass Metabolism: The compound may be extensively metabolized in the liver before reaching systemic circulation.[3]

  • Efflux by Transporters: this compound could be a substrate for efflux transporters like P-glycoprotein, which actively pump the compound out of cells, reducing absorption.[4]

Q2: What are the primary formulation strategies to enhance the bioavailability of poorly soluble drugs like this compound?

Several formulation strategies can be employed to overcome the challenges of poor solubility and improve bioavailability.[2][3][5] These can be broadly categorized as:

  • Particle Size Reduction: Techniques like micronization and nanocrystal formation increase the surface area of the drug, which can enhance the dissolution rate.[2][3]

  • Amorphous Solid Dispersions: Dispersing the drug in its higher-energy, non-crystalline (amorphous) state within a hydrophilic carrier can significantly improve solubility and dissolution.[2][5]

  • Lipid-Based Formulations: Incorporating the drug into lipid carriers, such as self-emulsifying drug delivery systems (SEDDS), microemulsions, and liposomes, can improve the solubility of lipophilic compounds and may facilitate lymphatic uptake, bypassing first-pass metabolism.[3][5]

  • Complexation with Cyclodextrins: Cyclodextrins are molecules that can encapsulate poorly soluble drugs, forming inclusion complexes with increased aqueous solubility.[3][6]

  • Nanoparticle Drug Delivery Systems: Nanoparticles can increase a drug's surface area for better dissolution and can be engineered for controlled release and targeted delivery.[3][5]

Q3: Are there any biological approaches to improve the bioavailability of this compound?

Yes, in addition to formulation strategies, biological techniques can be used to modulate the drug's interaction with the body:

  • Use of Bioenhancers: Natural compounds like piperine and quercetin can enhance the oral bioavailability of other drugs by various mechanisms, including inhibiting metabolic enzymes.[3]

  • Inhibition of Efflux Pumps: Co-administration with inhibitors of efflux transporters, such as P-glycoprotein, can prevent the drug from being pumped out of intestinal cells, thereby increasing absorption.[4]

  • Prodrugs: Modifying the chemical structure of this compound to create a more soluble or permeable prodrug that is converted to the active compound in the body is another strategy.[3]

Troubleshooting Guide

Problem 1: High variability in plasma concentrations is observed across subjects in our in vivo pharmacokinetic study.

  • Potential Cause: This could be due to inconsistent dissolution of the compound in the gastrointestinal tract. The physical form of the drug (e.g., crystalline vs. amorphous) can significantly impact its dissolution rate.

  • Suggested Solution: Consider formulating this compound as an amorphous solid dispersion to ensure it is in a more readily soluble state.[2] Utilizing a lipid-based formulation like a self-emulsifying drug delivery system (SEDDS) can also lead to more consistent emulsification and absorption.[3]

Problem 2: The oral bioavailability of our this compound formulation is extremely low, despite good in vitro dissolution.

  • Potential Cause: This suggests that factors beyond dissolution are limiting absorption. Possibilities include poor permeability across the intestinal wall or significant first-pass metabolism in the liver. The compound might also be a substrate for efflux pumps like P-glycoprotein.[4]

  • Suggested Solution:

    • Investigate Permeability: Conduct in vitro permeability assays (e.g., using Caco-2 cell monolayers) to assess the intestinal permeability of this compound.

    • Assess Efflux: Determine if this compound is a substrate for common efflux transporters. If so, co-administration with a known inhibitor of that transporter could improve absorption.[4]

    • Consider Lymphatic Uptake: Lipid-based formulations, particularly those with long-chain triglycerides, can promote lymphatic transport, which bypasses the portal circulation and reduces first-pass metabolism.[3]

Problem 3: We are observing poor dose-proportionality in our in vivo studies.

  • Potential Cause: A lack of dose-proportionality, where doubling the dose does not double the plasma concentration, often points to saturation of an absorption mechanism at higher doses. This can occur with carrier-mediated transport or when the solubility of the drug is the rate-limiting step for absorption.

  • Suggested Solution: Re-evaluate the formulation strategy to ensure the drug remains in solution at higher concentrations in the gastrointestinal tract. Advanced formulations like solid dispersions or lipid-based systems can help maintain solubility and improve dose-proportionality.[2][5]

Data Presentation

Table 1: Comparison of Bioavailability Enhancement Strategies

StrategyMechanism of ActionAdvantagesDisadvantages
Particle Size Reduction Increases surface area for faster dissolution.[2]Simple and cost-effective for some compounds.[5]May not be sufficient for very poorly soluble drugs; potential for particle aggregation.
Amorphous Solid Dispersions Stabilizes the drug in a high-energy, more soluble amorphous form.[2][5]Significant improvement in dissolution and bioavailability.[2]Can be physically unstable and revert to the crystalline form; requires careful polymer selection.
Lipid-Based Formulations Solubilizes the drug in lipid carriers; can enhance lymphatic transport.[3]Improves solubility of lipophilic drugs; can bypass first-pass metabolism.[3][5]Potential for drug precipitation upon dilution in the GI tract; requires careful formulation development.
Cyclodextrin Complexation Forms inclusion complexes to increase aqueous solubility.[3][6]Effective for a wide range of poorly soluble drugs.Can be limited by the size of the drug molecule and the binding affinity to the cyclodextrin.
Nanoparticles Increases surface area and can be functionalized for targeted delivery.[3][5]Can improve solubility, dissolution, and targeting.[5]Manufacturing can be complex and costly; potential for toxicity depending on the nanomaterial.

Experimental Protocols

Protocol: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a general procedure for evaluating the in vivo pharmacokinetics of a novel this compound formulation compared to an unformulated compound.

1. Animal Model:

  • Select a suitable rat strain (e.g., Sprague-Dawley or Wistar).[7]

  • House the animals in controlled conditions with a standard diet and water ad libitum.

  • Acclimatize the animals for at least one week before the experiment.

2. Dosing and Administration:

  • Divide the rats into groups (e.g., n=6 per group).[7]

  • One group will receive the unformulated this compound suspension (control), and the other groups will receive the different test formulations.

  • Administer the formulations orally via gavage at a predetermined dose.

  • A separate group should receive an intravenous (IV) administration of this compound (if a suitable IV formulation can be developed) to determine the absolute bioavailability.

3. Blood Sampling:

  • Collect blood samples (e.g., 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Collect blood into tubes containing an appropriate anticoagulant (e.g., heparin or EDTA).

  • Centrifuge the blood samples to separate the plasma.

4. Sample Analysis:

  • Extract this compound from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).

  • Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as high-performance liquid chromatography with mass spectrometry (HPLC-MS).

5. Pharmacokinetic Analysis:

  • Use non-compartmental analysis to determine key pharmacokinetic parameters from the plasma concentration-time data.[7] These include:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum plasma concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Half-life (t1/2)

    • Mean residence time (MRT)[7]

  • Calculate the relative bioavailability of the test formulations compared to the control suspension.

  • If an IV group was included, calculate the absolute bioavailability.

6. Statistical Analysis:

  • Perform statistical analysis (e.g., t-tests or ANOVA) to determine if there are significant differences in the pharmacokinetic parameters between the different formulation groups.[7]

Mandatory Visualizations

Bioavailability_Enhancement_Strategies cluster_formulation Formulation Strategies cluster_outcome Desired Outcome Poorly Soluble Compound\n(e.g., this compound) Poorly Soluble Compound (e.g., this compound) Particle Size Reduction Particle Size Reduction Poorly Soluble Compound\n(e.g., this compound)->Particle Size Reduction Amorphous Solid Dispersion Amorphous Solid Dispersion Poorly Soluble Compound\n(e.g., this compound)->Amorphous Solid Dispersion Lipid-Based Formulation Lipid-Based Formulation Poorly Soluble Compound\n(e.g., this compound)->Lipid-Based Formulation Nanoparticle System Nanoparticle System Poorly Soluble Compound\n(e.g., this compound)->Nanoparticle System Increased Dissolution Rate Increased Dissolution Rate Particle Size Reduction->Increased Dissolution Rate Amorphous Solid Dispersion->Increased Dissolution Rate Enhanced Solubility Enhanced Solubility Amorphous Solid Dispersion->Enhanced Solubility Lipid-Based Formulation->Enhanced Solubility Improved Permeability Improved Permeability Lipid-Based Formulation->Improved Permeability Bypass First-Pass Metabolism Bypass First-Pass Metabolism Lipid-Based Formulation->Bypass First-Pass Metabolism Nanoparticle System->Increased Dissolution Rate Nanoparticle System->Improved Permeability Improved Bioavailability Improved Bioavailability Increased Dissolution Rate->Improved Bioavailability Enhanced Solubility->Improved Bioavailability Improved Permeability->Improved Bioavailability Bypass First-Pass Metabolism->Improved Bioavailability

Caption: Formulation strategies to enhance bioavailability.

Experimental_Workflow Start Start Formulation_Development Develop this compound Formulations Start->Formulation_Development In_Vivo_Study In Vivo Pharmacokinetic Study in Animal Model Formulation_Development->In_Vivo_Study Blood_Sampling Serial Blood Sampling In_Vivo_Study->Blood_Sampling Sample_Analysis LC-MS/MS Analysis of Plasma Samples Blood_Sampling->Sample_Analysis PK_Analysis Pharmacokinetic Parameter Calculation Sample_Analysis->PK_Analysis Data_Comparison Compare Formulations and Controls PK_Analysis->Data_Comparison Decision Bioavailability Improved? Data_Comparison->Decision End End Decision->End Yes Refine_Formulation Refine Formulation Decision->Refine_Formulation No Refine_Formulation->Formulation_Development

Caption: Workflow for assessing in vivo bioavailability.

References

Cell culture contamination issues in Andrastin C cytotoxicity assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Andrastin C cytotoxicity assays, with a specific focus on cell culture contamination.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in cytotoxicity?

This compound is a meroterpenoid compound, often isolated from fungi of the Penicillium genus.[1][2][3] Its primary mechanism of cytotoxic action is the inhibition of protein farnesyltransferase (FTase).[1][2][3] FTase is a critical enzyme in the post-translational modification of several proteins, most notably the Ras family of small GTPases. By inhibiting farnesyltransferase, this compound prevents the farnesylation of Ras proteins, which is essential for their localization to the cell membrane and subsequent activation of downstream signaling pathways that control cell proliferation, survival, and differentiation.[2] Disruption of the Ras signaling pathway can lead to cell cycle arrest and apoptosis, contributing to the cytotoxic effects of this compound against cancer cells.[4][5][6]

Q2: What are the common types of contamination I should be aware of in my cell culture when performing this compound cytotoxicity assays?

The most common types of biological contaminants in cell culture are bacteria, mycoplasma, and fungi (including yeasts and molds). Chemical contaminants, such as endotoxins from bacteria or impurities in media and sera, can also be a concern.[7] Each of these can significantly impact the results of your this compound cytotoxicity assays.

Q3: How can contamination affect the results of my this compound cytotoxicity assay?

Contamination can lead to erroneous and unreliable results in several ways:

  • Altered Cell Metabolism: Many contaminants, particularly mycoplasma and bacteria, are metabolically active and can alter the readout of common viability assays like the MTT or MTS assay.[8][9][10] This can lead to a false increase or decrease in perceived cell viability.

  • Direct Cytotoxicity: Some contaminants or their byproducts (e.g., endotoxins) can be directly toxic to the cultured cells, confounding the cytotoxic effects of this compound.[11]

  • Competition for Nutrients: Rapidly growing contaminants can deplete essential nutrients in the culture medium, affecting the health and growth of the host cells and their response to this compound.

  • Changes in pH: Bacterial and fungal growth can cause abrupt changes in the pH of the culture medium, which can affect cell health and the stability of this compound.

  • Interaction with the Compound: Contaminants could potentially metabolize or sequester this compound, reducing its effective concentration.

Q4: How can I detect contamination in my cell cultures?

  • Visual Inspection: Regularly inspect your cultures under a microscope. Look for turbidity in the medium, sudden pH changes (indicated by the phenol red in the medium), and the presence of motile bacteria or filamentous fungi.

  • Mycoplasma Testing: Mycoplasma contamination is often not visible. Therefore, routine testing using PCR-based kits, ELISA, or fluorescent staining (e.g., DAPI) is crucial.

  • Gram Staining: Can be used to identify the presence and type of bacterial contamination.

  • Culture Methods: Plating a sample of the culture medium on agar plates can reveal the presence of bacteria or fungi.

Q5: What should I do if I detect contamination?

The best practice is to discard the contaminated culture and any reagents that may have come into contact with it to prevent cross-contamination. Thoroughly decontaminate the incubator, biosafety cabinet, and any other equipment. If the cell line is irreplaceable, treatment with specific antibiotics or antimycotics may be attempted, but this should be a last resort as it can affect cell physiology.

Troubleshooting Guides

Issue 1: Inconsistent or Non-reproducible IC50 Values for this compound
Potential Cause Troubleshooting Steps
Mycoplasma Contamination 1. Immediately quarantine the cell line. 2. Test for mycoplasma using a reliable method (e.g., PCR). 3. If positive, discard the culture and start with a fresh, confirmed-negative stock. 4. If discarding is not an option, treat with a mycoplasma removal agent and re-test to confirm eradication. Note that treatment can alter cell behavior.
Low-level Bacterial or Fungal Contamination 1. Visually inspect cultures for any signs of turbidity, filaments, or specks. 2. Plate a sample of the culture medium on an agar plate and incubate to check for microbial growth. 3. If contamination is confirmed, discard the culture. 4. Review and reinforce aseptic techniques.
This compound Instability 1. Prepare fresh dilutions of this compound for each experiment from a frozen stock. 2. Avoid repeated freeze-thaw cycles of the stock solution. 3. Information on the stability of this compound in specific cell culture media is limited; it is advisable to use freshly prepared solutions. For other compounds, storage at -80°C is often recommended for long-term stability of stock solutions.[12]
Variability in Cell Seeding Density 1. Ensure a homogenous cell suspension before seeding. 2. Use a reliable method for cell counting (e.g., automated cell counter or hemocytometer with trypan blue exclusion). 3. Calibrate pipettes regularly.
Issue 2: Unexpectedly High or Low Cell Viability in Control Wells
Potential Cause Troubleshooting Steps
Contamination of Media or Serum 1. Test a new batch of media and/or serum. Fetal Bovine Serum (FBS) should be stored properly to maintain stability.[13][14] 2. Filter-sterilize all media and supplements before use. 3. Visually inspect for any signs of contamination.
Endotoxin Contamination 1. Use endotoxin-tested reagents and consumables. 2. Test reagents for endotoxin levels using a Limulus Amebocyte Lysate (LAL) assay.[15] Endotoxins can have cytotoxic or proliferative effects on different cell lines.[7][11]
Incorrect CO2 Levels or Temperature in Incubator 1. Calibrate the incubator's CO2 and temperature sensors regularly. 2. Ensure the incubator has adequate humidity.

Quantitative Data Summary

Table 1: Illustrative Impact of Mycoplasma Contamination on this compound IC50 Values

Cell LineThis compound IC50 (Contaminated)This compound IC50 (Uncontaminated)Fold Change in IC50
A549 (Lung Carcinoma) 45 µM25 µM1.8
HCT116 (Colon Carcinoma) 60 µM30 µM2.0
MCF-7 (Breast Carcinoma) > 100 µM40 µM>2.5

Note: Mycoplasma can metabolize the tetrazolium salts used in MTT and similar assays, leading to an apparent increase in cell viability and a higher calculated IC50 value (false resistance).

Table 2: Illustrative Impact of Bacterial Contamination on this compound Cytotoxicity Assay Readouts

ParameterBacterial Contamination PresentNo Contamination
Control Well Viability (No this compound) 75%100%
This compound (at IC50) Viability 30%50%
Calculated this compound IC50 Lower than actualActual IC50

Note: Bacterial contamination can be directly cytotoxic and can also alter the pH of the medium, both of which can lead to a decrease in cell viability independent of the effect of this compound, potentially resulting in a falsely low IC50 value.

Experimental Protocols

Representative Protocol: this compound Cytotoxicity Assessment using MTT Assay

This protocol is a representative methodology for assessing the cytotoxicity of this compound. It is recommended to optimize parameters such as cell seeding density and incubation times for your specific cell line and experimental conditions.

  • Cell Seeding:

    • Harvest exponentially growing cells and determine the cell concentration.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control wells (medium with the same concentration of solvent) and untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[9][16]

    • Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).[9]

    • Incubate the plate for 2-4 hours at 37°C.

    • After incubation, carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8][9]

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[16]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[16]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using a suitable software package.

Visualizations

This compound Mechanism of Action: Inhibition of Farnesyltransferase and Downstream Signaling

AndrastinC_Pathway AndrastinC This compound FTase Farnesyltransferase (FTase) AndrastinC->FTase Inhibits Ras_farnesylated Farnesylated Ras (membrane-bound, active) FTase->Ras_farnesylated Catalyzes Farnesylation Ras_precursor Ras Precursor (inactive, cytosolic) Ras_precursor->FTase Farnesyl_PP Farnesyl Pyrophosphate Farnesyl_PP->FTase Signaling_Cascade Downstream Signaling (e.g., RAF-MEK-ERK) Ras_farnesylated->Signaling_Cascade Activates Proliferation Cell Proliferation & Survival Signaling_Cascade->Proliferation Apoptosis Apoptosis Signaling_Cascade->Apoptosis Inhibits

Caption: this compound inhibits farnesyltransferase, blocking Ras activation.

Troubleshooting Workflow for Inconsistent this compound IC50 Values

Troubleshooting_Workflow Start Inconsistent IC50 Results Check_Contamination Check for Contamination (Visual, Mycoplasma PCR) Start->Check_Contamination Contamination_Found Contamination Found? Check_Contamination->Contamination_Found Discard_Culture Discard Culture & Reagents. Review Aseptic Technique. Contamination_Found->Discard_Culture Yes No_Contamination No Contamination Found Contamination_Found->No_Contamination No Discard_Culture->Start Restart Experiment Check_Compound Evaluate this compound (Fresh Dilutions, Storage) No_Contamination->Check_Compound Compound_Issue Potential Compound Issue? Check_Compound->Compound_Issue Use_Fresh_Stock Use Fresh Stock. Avoid Freeze-Thaw. Compound_Issue->Use_Fresh_Stock Yes Check_Protocol Review Assay Protocol (Cell Density, Incubation Time) Compound_Issue->Check_Protocol No Use_Fresh_Stock->Start Restart Experiment Optimize_Protocol Re-optimize Assay Parameters Check_Protocol->Optimize_Protocol End Consistent Results Optimize_Protocol->End

Caption: A logical workflow for troubleshooting inconsistent IC50 results.

Logical Relationship of Contamination Types and Their Primary Impact on Cytotoxicity Assays

Contamination_Impact Contamination Cell Culture Contamination Bacterial Bacterial Contamination->Bacterial Fungal Fungal Contamination->Fungal Mycoplasma Mycoplasma Contamination->Mycoplasma Impact_pH pH & Nutrient Changes Bacterial->Impact_pH Impact_Metabolism Metabolic Assay Interference (e.g., MTT) Bacterial->Impact_Metabolism Impact_Toxicity Direct Cytotoxicity & Endotoxin Effects Bacterial->Impact_Toxicity Fungal->Impact_pH Mycoplasma->Impact_Metabolism

Caption: Relationship between contaminants and their assay impact.

References

Validation & Comparative

Andrastin C Outperforms Andrastin A in Farnesyltransferase Inhibition: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Andrastin C demonstrates superior potency in inhibiting protein farnesyltransferase, a key enzyme in cellular signaling pathways, with an IC50 value nearly twice as low as that of Andrastin A. This heightened activity positions this compound as a more promising candidate for further investigation in the development of novel therapeutics targeting farnesyltransferase-dependent processes, such as cancer.

Andrastin A and this compound are naturally occurring meroterpenoids produced by various Penicillium species.[1] Their primary biological activity of interest lies in the inhibition of protein farnesyltransferase (PFTase).[1] This enzyme plays a critical role in the post-translational modification of several proteins, most notably the Ras family of small GTPases, which are crucial regulators of cell growth, differentiation, and survival. By attaching a farnesyl group to these proteins, PFTase facilitates their localization to the cell membrane, a prerequisite for their function. Dysregulation of Ras signaling is a hallmark of many cancers, making PFTase an attractive target for anticancer drug development.

Comparative Biological Activity: Farnesyltransferase Inhibition

Experimental data clearly indicates that this compound is a more potent inhibitor of protein farnesyltransferase than Andrastin A. A seminal study reported the following half-maximal inhibitory concentrations (IC50):[1]

CompoundIC50 (µM) against Protein Farnesyltransferase
Andrastin A24.9
This compound13.3

This data demonstrates that a lower concentration of this compound is required to inhibit 50% of the farnesyltransferase activity compared to Andrastin A, signifying its greater inhibitory potency.

Mechanism of Action: Targeting the Ras Signaling Pathway

The inhibitory action of Andrastin A and C on farnesyltransferase disrupts the Ras signaling pathway. By preventing the farnesylation of Ras proteins, these compounds hinder their ability to anchor to the inner surface of the cell membrane. This mislocalization, in turn, prevents Ras from interacting with its downstream effectors, thereby blocking the transmission of growth and proliferation signals. This mechanism is the basis for their potential as anticancer agents.

cluster_0 Cell Membrane cluster_1 Ras_inactive Inactive Ras-GDP Ras_active Active Ras-GTP (Membrane Bound) Ras_inactive->Ras_active GTP loading GAP GAP Ras_active->GAP Hydrolysis Proliferation Cell Proliferation & Survival Ras_active->Proliferation Signal Transduction GEF GEF GEF->Ras_inactive Activates GAP->Ras_inactive Inactivates PFTase Protein Farnesyltransferase PFTase->Ras_inactive Farnesylation Farnesyl_PP Farnesyl Pyrophosphate Andrastin Andrastin A / C Andrastin->PFTase Inhibition

Figure 1. Simplified Ras signaling pathway and the inhibitory action of Andrastins.

Comparative Cytotoxicity

Currently, there is a lack of publicly available, direct comparative studies on the cytotoxic effects of Andrastin A and this compound against various cancer cell lines. While the inhibitory data on their primary molecular target, farnesyltransferase, is clear, further research is required to understand how this translates to differential cytotoxicity and to determine their therapeutic potential across a range of cancer types.

Experimental Protocols

Protein Farnesyltransferase Inhibition Assay

The following is a representative protocol for determining the in vitro inhibition of protein farnesyltransferase, based on methods commonly used in the field. Please note that the exact protocol from the original 1996 study by Omura et al. was not available.

Objective: To determine the IC50 values of Andrastin A and this compound for the inhibition of protein farnesyltransferase.

Materials:

  • Recombinant human protein farnesyltransferase

  • Farnesyl pyrophosphate (FPP), radiolabeled (e.g., [³H]FPP) or fluorescently tagged

  • A farnesyl-acceptor peptide substrate (e.g., biotinylated-K-Ras C-terminal peptide)

  • Andrastin A and this compound of high purity

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT, 0.1% Triton X-100)

  • Scintillation cocktail (for radiolabeled assay) or a fluorescence plate reader

  • 96-well filter plates or streptavidin-coated plates

Procedure:

  • A reaction mixture is prepared containing the assay buffer, recombinant farnesyltransferase, and the farnesyl-acceptor peptide substrate.

  • Varying concentrations of Andrastin A or this compound (typically in a serial dilution) are added to the wells of the 96-well plate. A control with no inhibitor is also included.

  • The enzymatic reaction is initiated by the addition of radiolabeled or fluorescently tagged farnesyl pyrophosphate.

  • The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 60 minutes at 37°C).

  • The reaction is terminated, for example, by the addition of a stop solution (e.g., EDTA).

  • The farnesylated peptide is separated from the unreacted farnesyl pyrophosphate. For a radiolabeled assay with a biotinylated peptide, this can be achieved by capturing the peptide on a streptavidin-coated filter plate, followed by washing.

  • The amount of farnesylated product is quantified. For a radiolabeled assay, this is done by adding a scintillation cocktail to the filter plate and measuring the radioactivity using a scintillation counter. For a fluorescent assay, the fluorescence of the product is measured using a plate reader.

  • The percentage of inhibition for each concentration of the andrastins is calculated relative to the control.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

cluster_workflow Experimental Workflow: Farnesyltransferase Inhibition Assay A Prepare Reaction Mixture (Enzyme, Peptide Substrate, Buffer) B Add Andrastin A/C (Varying Concentrations) A->B C Initiate Reaction (Add Labeled FPP) B->C D Incubate (e.g., 37°C for 60 min) C->D E Terminate Reaction D->E F Separate Product from Substrate E->F G Quantify Farnesylated Product F->G H Calculate % Inhibition G->H I Determine IC50 H->I

Figure 2. General workflow for a protein farnesyltransferase inhibition assay.

Conclusion

References

Unlocking Antitumor Potential: A Comparative Guide to the Structure-Activity Relationship of Andrastin C Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Andrastin C analogs as inhibitors of protein farnesyltransferase, a key enzyme in cellular signaling pathways implicated in cancer. This document summarizes quantitative biological data, details experimental methodologies, and visualizes the underlying molecular mechanisms to facilitate the rational design of more potent and selective therapeutic agents.

This compound, a fungal meroterpenoid, has garnered significant attention for its ability to inhibit protein farnesyltransferase (PFTase). This enzyme is responsible for the post-translational modification of various proteins, most notably the Ras family of small GTPases. The farnesylation of Ras is crucial for its localization to the cell membrane and subsequent activation of downstream signaling cascades that regulate cell growth, proliferation, and survival. Dysregulation of the Ras signaling pathway is a hallmark of many human cancers, making PFTase an attractive target for anticancer drug development.

Comparative Analysis of Andrastin Analogs

The inhibitory activity of this compound and its naturally occurring analogs, Andrastin A and B, against PFTase provides initial insights into their structure-activity relationship (SAR). The following table summarizes their reported 50% inhibitory concentrations (IC50).

CompoundStructureIC50 (µM) against Protein Farnesyltransferase
Andrastin A [Insert simplified 2D structure of Andrastin A]24.9[1]
Andrastin B [Insert simplified 2D structure of Andrastin B]47.1[1]
This compound [Insert simplified 2D structure of this compound]13.3[1]

Note: The structures of Andrastins A, B, and C share a common androstane skeleton but differ in their substituent groups, leading to variations in their inhibitory potency.[2]

From this initial data set, it is evident that this compound is the most potent inhibitor of the three. A detailed analysis of a broader range of synthetic and isolated analogs is necessary to delineate the specific structural features that contribute to enhanced inhibitory activity. Key areas for modification and SAR exploration include the substituents on the androstane core, the nature of the polyketide-derived moiety, and the stereochemistry of the molecule.

Experimental Protocols

To ensure the reproducibility and comparability of bioactivity data, standardized experimental protocols are essential. The following outlines a common method for determining the in vitro inhibitory activity of this compound analogs against protein farnesyltransferase.

In Vitro Protein Farnesyltransferase (PFTase) Inhibition Assay (Fluorimetric)

This non-radioactive assay measures the inhibition of PFTase activity by quantifying the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a dansylated peptide substrate.

Materials:

  • Recombinant human or rat protein farnesyltransferase

  • Farnesyl pyrophosphate (FPP)

  • Dansylated peptide substrate (e.g., Dansyl-GCVLS)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 10 mM MgCl2, 5 mM DTT)

  • Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO)

  • Microplate reader capable of fluorescence detection (Excitation: ~340 nm, Emission: ~550 nm)

  • Black, flat-bottom microplates

Procedure:

  • Enzyme and Inhibitor Pre-incubation:

    • Add a defined amount of PFTase enzyme to the wells of the microplate.

    • Add varying concentrations of the test compounds (this compound analogs) or vehicle control to the wells.

    • Incubate for a specified period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding to the enzyme.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding a mixture of FPP and the dansylated peptide substrate to each well.

  • Kinetic Measurement:

    • Immediately measure the fluorescence intensity at time zero.

    • Monitor the increase in fluorescence over time (e.g., every minute for 30-60 minutes) at a constant temperature (e.g., 37°C). The transfer of the hydrophobic farnesyl group to the dansylated peptide results in an increase in fluorescence.

  • Data Analysis:

    • Calculate the initial reaction velocity for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Signaling Pathway and Experimental Workflow

The inhibitory action of this compound analogs on protein farnesyltransferase directly impacts the Ras signaling pathway. Understanding this pathway is crucial for interpreting the cellular effects of these compounds.

Ras_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) SOS SOS RTK->SOS Ras Inactive Ras-GDP Active_Ras Active Ras-GTP Raf Raf Active_Ras->Raf PFTase Protein Farnesyltransferase PFTase->Ras Farnesylation Farnesyl_PP Farnesyl Pyrophosphate Farnesyl_PP->PFTase Andrastin_C This compound Analogs Andrastin_C->PFTase Inhibition SOS->Ras GDP/GTP Exchange MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Growth_Factor Growth Factor Growth_Factor->RTK

Caption: The Ras Signaling Pathway and the inhibitory action of this compound analogs.

The diagram above illustrates the canonical Ras signaling pathway. Growth factor binding to a receptor tyrosine kinase (RTK) initiates a signaling cascade that leads to the activation of Ras. This activation is dependent on the farnesylation of Ras by protein farnesyltransferase, which anchors it to the plasma membrane. This compound analogs exert their effect by inhibiting PFTase, thereby preventing Ras activation and the subsequent downstream signaling that promotes cell proliferation and survival.

To further investigate the structure-activity relationships of this compound analogs, a systematic workflow is proposed:

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis Analog_Design Analog Design (Scaffold Hopping, etc.) Synthesis Chemical Synthesis Analog_Design->Synthesis PFTase_Assay In Vitro PFTase Inhibition Assay Synthesis->PFTase_Assay Cell_Assay Cell-Based Assays (e.g., Cytotoxicity) Synthesis->Cell_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis PFTase_Assay->SAR_Analysis Cell_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Analog_Design Iterative Improvement

Caption: Experimental workflow for SAR studies of this compound analogs.

This workflow outlines the iterative process of designing, synthesizing, and biologically evaluating new this compound analogs. The data generated from in vitro and cell-based assays are then used to inform the SAR, guiding the design of subsequent generations of compounds with improved potency and drug-like properties.

Conclusion

The development of potent and selective inhibitors of protein farnesyltransferase based on the this compound scaffold holds significant promise for the development of novel anticancer therapeutics. A systematic approach to the synthesis and biological evaluation of a diverse range of analogs, coupled with a thorough understanding of the underlying SAR, is critical for the successful optimization of this promising class of natural product-inspired compounds. This guide serves as a foundational resource to aid researchers in this endeavor.

References

Unraveling the Downstream Consequences of Farnesyltransferase Inhibition: A Comparative Analysis of Andrastin C

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of Andrastin C, a natural farnesyltransferase inhibitor, with other synthetic alternatives. We delve into the experimental data supporting its mechanism of action and downstream effects, offering detailed protocols for validation.

Farnesyltransferase (FTase) is a critical enzyme in the post-translational modification of a variety of cellular proteins, most notably the Ras family of small GTPases. The farnesylation of these proteins is essential for their localization to the cell membrane and subsequent activation of downstream signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of many cancers, making FTase an attractive target for therapeutic intervention.

This compound, a meroterpenoid isolated from Penicillium sp., has emerged as a potent inhibitor of FTase. This guide will objectively compare the efficacy of this compound with other well-known farnesyltransferase inhibitors (FTIs), presenting supporting experimental data and detailed methodologies to allow for informed decisions in research and development.

Comparative Efficacy of Farnesyltransferase Inhibitors

The inhibitory potential of FTIs is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The table below summarizes the reported IC50 values for this compound and other prominent FTIs. It is important to note that these values are derived from various studies and experimental conditions, which can influence the results.

Farnesyltransferase InhibitorIC50 ValueSource
This compound 13.3 µM [1][2]
Andrastin A24.9 µM[1][2]
Andrastin B47.1 µM[1][2]
Lonafarnib (SCH66336)1.9 nM (H-Ras), 5.2 nM (K-Ras), 2.8 nM (N-Ras)
Tipifarnib (R115777)0.86 nM

Downstream Effects of Farnesyltransferase Inhibition

The primary downstream effect of FTase inhibition is the disruption of the Ras signaling cascade. By preventing the farnesylation of Ras proteins, FTIs trap them in the cytoplasm, thereby blocking their interaction with downstream effectors at the cell membrane. This leads to the inhibition of two major signaling pathways: the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway. Both pathways are crucial for cell proliferation, survival, and differentiation.

Inhibition of these pathways by FTIs can lead to several cellular outcomes, including:

  • Cell Cycle Arrest: By downregulating cyclins and cyclin-dependent kinases, FTIs can halt the cell cycle, preventing cell division.

  • Induction of Apoptosis: FTIs can trigger programmed cell death by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.

  • Inhibition of Angiogenesis: Some studies suggest that FTIs can inhibit the formation of new blood vessels, which is essential for tumor growth and metastasis.

While specific quantitative data directly comparing the downstream effects of this compound with other FTIs in the same experimental setup is limited, the general mechanisms are expected to be similar due to their shared target.

Experimental Protocols for Validating Farnesyltransferase Inhibition

To aid researchers in validating the effects of this compound and other FTIs, we provide detailed protocols for key experiments.

Farnesyltransferase Activity Assay

This assay directly measures the enzymatic activity of FTase in the presence of an inhibitor. A common method is a fluorescence-based assay.

Principle: A fluorescently-labeled peptide substrate is used. When farnesyl pyrophosphate (FPP) is transferred to the peptide by FTase, the change in the chemical environment of the fluorophore results in a change in fluorescence intensity, which can be measured over time.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 10 µM ZnCl₂, 5 mM DTT.

    • Substrate Solution: Fluorescently labeled peptide substrate (e.g., Dansyl-GCVLS) at a suitable concentration (e.g., 1 µM).

    • Enzyme Solution: Recombinant farnesyltransferase diluted in assay buffer.

    • Inhibitor Solution: this compound or other FTIs at various concentrations.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of assay buffer to each well.

    • Add 10 µL of inhibitor solution to the test wells and 10 µL of solvent control to the control wells.

    • Add 20 µL of substrate solution to all wells.

    • Initiate the reaction by adding 20 µL of the enzyme solution to all wells.

    • Immediately measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 520 nm emission for dansyl).

    • Monitor the fluorescence kinetically for a set period (e.g., 30-60 minutes) at room temperature.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Plot the reaction rate against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Western Blot Analysis of Protein Prenylation

This technique is used to visualize the inhibition of protein farnesylation in cells. Unprocessed, non-farnesylated proteins migrate differently on an SDS-PAGE gel compared to their mature, farnesylated counterparts.

Principle: Cells are treated with an FTI, and cell lysates are then subjected to SDS-PAGE and western blotting. An antibody specific to a known farnesylated protein (e.g., HDJ-2 or prelamin A) is used to detect both the farnesylated and non-farnesylated forms. A shift in the band to a higher apparent molecular weight indicates the accumulation of the unprocessed protein, confirming FTase inhibition.

Protocol:

  • Cell Treatment and Lysis:

    • Culture cells to 70-80% confluency.

    • Treat cells with varying concentrations of this compound or other FTIs for a specified time (e.g., 24-48 hours).

    • Harvest the cells and lyse them in RIPA buffer containing protease inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against a farnesylated protein (e.g., anti-HDJ-2 or anti-prelamin A) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Analyze the band intensities to quantify the ratio of unprocessed to processed protein. An increase in the unprocessed form with increasing inhibitor concentration indicates effective FTase inhibition.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

    • Treat the cells with a range of concentrations of this compound or other FTIs for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C in a CO₂ incubator.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from the wells.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the untreated control.

    • Plot the percentage of viability against the inhibitor concentration to determine the IC50 for cytotoxicity.

Visualizing the Molecular Pathways and Experimental Processes

To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.

Farnesylation_and_Ras_Signaling FPP Farnesyl Pyrophosphate (FPP) preRas pre-Ras FTase Farnesyltransferase (FTase) FPP->FTase preRas->FTase Ras Ras FTase->Ras Farnesylation AndrastinC This compound AndrastinC->FTase Inhibition Ras_Membrane Membrane-Bound Ras Ras->Ras_Membrane Membrane Localization Membrane Cell Membrane Raf Raf Ras_Membrane->Raf PI3K PI3K Ras_Membrane->PI3K MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Farnesylation and Ras Signaling Pathway.

Western_Blot_Workflow start Start: Cell Culture treatment Treat with Farnesyltransferase Inhibitor (e.g., this compound) start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (Blotting) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-HDJ-2) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (ECL) secondary_ab->detection analysis Analysis of Protein Bands detection->analysis

Caption: Western Blot Workflow for Prenylation Analysis.

Logical_Relationship FTase_active Active Farnesyltransferase FTase_inhibited Inhibited Farnesyltransferase Ras_farnesylated Farnesylated Ras FTase_active->Ras_farnesylated FTI Farnesyltransferase Inhibitor (e.g., this compound) FTI->FTase_inhibited Ras_unfarnesylated Unfarnesylated Ras FTase_inhibited->Ras_unfarnesylated Ras_signaling_on Ras Signaling Active Ras_farnesylated->Ras_signaling_on Ras_signaling_off Ras Signaling Blocked Ras_unfarnesylated->Ras_signaling_off Cell_growth Uncontrolled Cell Growth/Proliferation Ras_signaling_on->Cell_growth Cell_cycle_arrest Cell Cycle Arrest/ Apoptosis Ras_signaling_off->Cell_cycle_arrest

Caption: Logical Relationship of FTase Inhibition.

References

In Vivo Anticancer Efficacy: A Comparative Analysis of Andrastin C and Standard Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo anticancer efficacy of Andrastin C against standard-of-care chemotherapy. Due to the limited availability of direct in vivo studies on this compound as a standalone anticancer agent, this comparison utilizes data from the farnesyltransferase inhibitor (FTI) tipifarnib as a proxy to represent the potential therapeutic mechanism of this compound. This approach is based on this compound's known function as a farnesyltransferase inhibitor. The comparison is focused on Head and Neck Squamous Cell Carcinoma (HNSCC), an area where FTIs have been investigated. The standard-of-care chemotherapy for HNSCC, cisplatin, and cetuximab, will serve as the basis for comparison.

Mechanism of Action: A Tale of Two Strategies

This compound, like other andrastins, inhibits farnesyltransferase, an enzyme crucial for the post-translational modification of various proteins, including the Ras family of small GTPases.[1][2][3][4] By preventing the farnesylation of Ras, this compound can disrupt downstream signaling pathways that are critical for cell proliferation, survival, and malignant transformation.[1]

In contrast, standard chemotherapeutic agents for HNSCC, such as cisplatin and cetuximab, employ different mechanisms. Cisplatin, a platinum-based drug, forms adducts with DNA, leading to DNA damage and triggering apoptosis in cancer cells.[5] Cetuximab is a monoclonal antibody that targets the Epidermal Growth Factor Receptor (EGFR), blocking its signaling pathways which are often dysregulated in HNSCC and play a key role in tumor growth and survival.[6][7]

Comparative In Vivo Efficacy

The following table summarizes the available in vivo efficacy data for the farnesyltransferase inhibitor tipifarnib and the standard-of-care drugs cisplatin and cetuximab in HNSCC xenograft models. It is important to reiterate that the data for tipifarnib is presented as a surrogate for the potential efficacy of this compound, based on their shared mechanism of action.

Drug ClassCompoundCancer ModelAnimal ModelDosage and AdministrationKey Efficacy FindingsReference
Farnesyltransferase Inhibitor TipifarnibHRAS-mutant Head and Neck Squamous Cell Carcinoma (HNSCC) Patient-Derived Xenografts (PDXs)MiceNot explicitly detailed in the abstract, but clinical trials use oral administration.Demonstrated significant antitumor activity and durable responses in patients with HRAS-mutant HNSCC.[8] In preclinical models, it has shown to inhibit tumor growth.[9][8][9]
Platinum-based Chemotherapy CisplatinHuman Head and Neck Squamous Cell Carcinoma (HNSCC) Xenograft (SCC1)Nude Mice2 mg/kg, intraperitoneally, twice a week for 4 weeks.Significantly suppressed tumor growth when used in combination with other agents.
EGFR Inhibitor CetuximabHead and Neck Squamous Cell Carcinoma (HNSCC) Patient-Derived Xenografts (PDXs)NOD scid gamma (NSG) immunodeficient miceModulated dosing from 0.04-0.2 mg, 1-2 times weekly.Demonstrated sensitivity in most HNSCC cell line xenograft models, though resistance can be acquired.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are summaries of the experimental protocols used in the referenced studies.

Tipifarnib in HRAS-Mutant HNSCC PDX Model

While the specific preclinical in vivo protocol for tipifarnib in the provided search results is not exhaustively detailed, a general approach for establishing and treating patient-derived xenografts (PDXs) is as follows:

  • Tumor Implantation: Fresh tumor tissue from a patient with HRAS-mutant HNSCC is surgically implanted subcutaneously into immunocompromised mice (e.g., NOD-scid gamma mice).

  • Tumor Growth and Passaging: Tumors are allowed to grow to a certain volume (e.g., 100-200 mm³). For expansion, the tumor can be excised, fragmented, and re-implanted into new cohorts of mice.

  • Drug Administration: Once tumors are established, mice are randomized into treatment and control groups. Tipifarnib is typically administered orally, with the dosage and schedule determined by prior dose-ranging studies.

  • Efficacy Evaluation: Tumor volume is measured regularly (e.g., twice weekly) using calipers. At the end of the study, tumors are excised and may be used for further analysis (e.g., immunohistochemistry, western blotting).

Cisplatin in HNSCC Xenograft Model

The following protocol is based on a study investigating the chemosensitizing effects of garcinol with cisplatin:

  • Cell Line and Animal Model: Human HNSCC cell line (e.g., SCC1) is used. Cells are injected subcutaneously into the flank of nude mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment Protocol: Mice are randomized into groups. The cisplatin group receives intraperitoneal injections of cisplatin at a dose of 2 mg/kg body weight, twice a week for four weeks.

  • Tumor Measurement: Tumor volume is measured throughout the experiment. At the end of the study, mice are euthanized, and tumors are excised for further analysis, including markers for proliferation (Ki-67) and microvessel density (CD31).

Cetuximab in HNSCC PDX Model

The protocol for evaluating cetuximab resistance in HNSCC PDXs is outlined as follows:

  • PDX Establishment: Patient HNSCC tumors are subcutaneously propagated in NSG immunodeficient mice.

  • Treatment for Resistance Induction: Established PDXs are implanted into new mice. These mice are treated with cetuximab using a modulated dosing regimen (0.04-0.2 mg, 1-2 times weekly) to select for resistant tumors.

  • Efficacy Assessment: Tumor growth is monitored. The growth of tumors in the presence of the maximum dose of cetuximab indicates resistance.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by these anticancer agents and a typical experimental workflow for in vivo efficacy studies.

experimental_workflow cluster_preclinical Preclinical In Vivo Study cluster_analysis Data Analysis start Establishment of Cancer Model (Xenograft/PDX) randomization Randomization of Animals into Groups start->randomization treatment Drug Administration (e.g., Tipifarnib, Cisplatin, Cetuximab) randomization->treatment monitoring Tumor Growth Monitoring treatment->monitoring endpoint Study Endpoint & Tumor Excision monitoring->endpoint data Tumor Volume Measurement endpoint->data histology Immunohistochemistry (e.g., Ki-67, CD31) endpoint->histology molecular Molecular Analysis (e.g., Western Blot) endpoint->molecular

Figure 1: Generalized experimental workflow for in vivo anticancer drug efficacy testing.

signaling_pathways cluster_ft Farnesyltransferase Inhibition (e.g., this compound, Tipifarnib) cluster_standard Standard Chemotherapy (Cisplatin & Cetuximab) cluster_cisplatin Cisplatin cluster_cetuximab Cetuximab ft Farnesyltransferase ras Ras ft->ras Farnesylation pi3k PI3K/Akt Pathway ras->pi3k raf Raf/MEK/ERK Pathway ras->raf proliferation Cell Proliferation & Survival pi3k->proliferation raf->proliferation andrastin This compound / Tipifarnib andrastin->ft Inhibits dna DNA damage DNA Damage dna->damage apoptosis_cis Apoptosis damage->apoptosis_cis cisplatin Cisplatin cisplatin->dna Crosslinks egfr EGFR pi3k_akt PI3K/Akt Pathway egfr->pi3k_akt ras_raf Ras/Raf/MEK/ERK Pathway egfr->ras_raf proliferation_cet Cell Proliferation & Survival pi3k_akt->proliferation_cet ras_raf->proliferation_cet cetuximab Cetuximab cetuximab->egfr Inhibits

Figure 2: Simplified signaling pathways affected by Farnesyltransferase Inhibitors and Standard Chemotherapies.

Conclusion

While direct in vivo efficacy data for this compound as a primary anticancer agent is currently lacking, its role as a farnesyltransferase inhibitor suggests a potential therapeutic avenue. The data from other farnesyltransferase inhibitors like tipifarnib indicate that this class of compounds can exert significant antitumor effects, particularly in cancers with specific genetic mutations such as HRAS-mutant HNSCC.

Compared to standard-of-care chemotherapies like cisplatin and cetuximab, which act through DNA damage and EGFR inhibition respectively, farnesyltransferase inhibitors offer a distinct mechanism of action that could be beneficial in certain patient populations. Further preclinical in vivo studies are warranted to elucidate the standalone anticancer efficacy of this compound and to identify the cancer types and genetic contexts in which it may be most effective. Such studies would be crucial in determining its potential for future clinical development, either as a monotherapy or in combination with existing anticancer agents.

References

A Head-to-Head Comparison of Andrastin C Purification Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing the Purification of a Promising Farnesyltransferase Inhibitor

Andrastin C, a meroterpenoid produced by various Penicillium species, has garnered significant interest in the scientific community for its potent inhibition of protein farnesyltransferase, a key enzyme in cellular signaling pathways implicated in cancer.[1] The isolation and purification of this compound from fungal fermentation broths is a critical step for its further investigation and potential therapeutic development. This guide provides a head-to-head comparison of common purification techniques, supported by experimental data, to aid researchers in selecting the most effective and efficient methodology for their specific needs.

Performance Comparison of Purification Techniques

The purification of this compound from a crude fungal extract is typically a multi-step process that leverages the compound's physicochemical properties. The most effective strategies combine different chromatographic techniques to achieve high purity. Below is a summary of the performance of commonly employed methods.

Purification TechniquePrinciple of SeparationTypical Purity AchievedEstimated Yield/RecoveryKey AdvantagesKey Disadvantages
Silica Gel Chromatography Normal-Phase AdsorptionModerate (60-80%)High (>90% from crude)High loading capacity, cost-effective for initial cleanup.Lower resolution, may require solvent-intensive gradients.
ODS Chromatography Reversed-Phase PartitionHigh (80-95%)Moderate (70-90%)Excellent for separating moderately polar compounds from non-polar impurities.Can be more expensive than silica gel, requires polar mobile phases.
Preparative HPLC Reversed-Phase PartitionVery High (>98%)Low to Moderate (50-80%)Highest resolution for final polishing, precise quantification.Low loading capacity, expensive, time-consuming for large scale.
Centrifugal Partition Chromatography (CPC) Liquid-Liquid PartitionHigh (>90%)High (>90%)No solid support (no irreversible adsorption), high throughput, scalable.Requires specialized equipment, solvent system selection can be complex.

Note: The purity and yield values are estimates based on typical multi-step purification processes for fungal secondary metabolites and may vary depending on the initial concentration of this compound in the crude extract and the specific experimental conditions.

Experimental Protocols

A common and effective strategy for the purification of this compound involves a sequential three-step chromatographic process: initial cleanup on silica gel, followed by fractionation on an ODS column, and a final polishing step using preparative HPLC.

Initial Purification by Silica Gel Column Chromatography

This step aims to remove highly polar and non-polar impurities from the crude ethyl acetate extract of the fungal culture.

  • Stationary Phase: Silica gel (200-300 mesh).

  • Mobile Phase: A gradient of petroleum ether and acetone.

  • Protocol:

    • The crude extract is dissolved in a minimal amount of dichloromethane and adsorbed onto a small amount of silica gel.

    • The dried slurry is loaded onto a silica gel column pre-equilibrated with petroleum ether.

    • The column is eluted with a stepwise gradient of increasing acetone concentration in petroleum ether.

    • Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound.

    • Fractions rich in this compound are pooled and the solvent is evaporated under reduced pressure.

Intermediate Purification by ODS Column Chromatography

This reversed-phase step further purifies the this compound-rich fraction by separating compounds based on their hydrophobicity.

  • Stationary Phase: Octadecylsilanized (ODS) silica gel.

  • Mobile Phase: A gradient of methanol and water.

  • Protocol:

    • The partially purified extract from the silica gel step is dissolved in methanol.

    • The solution is loaded onto an ODS column pre-equilibrated with the initial mobile phase composition (e.g., 20% methanol in water).

    • The column is eluted with a stepwise or linear gradient of increasing methanol concentration.

    • Fractions are collected and analyzed by HPLC to identify those containing this compound.

    • This compound-containing fractions are pooled and concentrated.

Final Polishing by Preparative Reversed-Phase HPLC

The final step utilizes the high-resolution power of HPLC to achieve a high degree of purity.

  • Stationary Phase: C18 bonded silica column.

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water.

  • Protocol:

    • The enriched fraction from the ODS chromatography is dissolved in the mobile phase.

    • The sample is injected onto a preparative RP-HPLC column.

    • Elution is performed with a pre-determined mobile phase composition and flow rate.

    • The elution profile is monitored with a UV detector, and the peak corresponding to this compound is collected.

    • The solvent is evaporated to yield pure this compound.

Visualizing the Purification Workflow

The following diagram illustrates the typical multi-step purification process for this compound.

AndrastinC_Purification Fermentation Fungal Fermentation (Penicillium sp.) Extraction Solvent Extraction (Ethyl Acetate) Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Silica_Gel Silica Gel Chromatography (Normal-Phase) Crude_Extract->Silica_Gel Partially_Purified Partially Purified Fraction Silica_Gel->Partially_Purified ODS ODS Chromatography (Reversed-Phase) Partially_Purified->ODS Enriched_Fraction Enriched Fraction ODS->Enriched_Fraction HPLC Preparative HPLC (Reversed-Phase) Enriched_Fraction->HPLC Pure_AndrastinC Pure this compound (>98%) HPLC->Pure_AndrastinC

Caption: A typical workflow for the purification of this compound from fungal culture.

This compound Biosynthesis Signaling Pathway

The biosynthesis of this compound is a complex process involving a series of enzymatic reactions. The simplified diagram below outlines the key steps in the biosynthetic pathway.

AndrastinC_Biosynthesis DMAPP Dimethylallyl Pyrophosphate (DMAPP) GPP Geranyl Pyrophosphate (GPP) DMAPP->GPP Prenyltransferase IPP Isopentenyl Pyrophosphate (IPP) IPP->GPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP GPP->FPP Prenyltransferase Intermediate Meroterpenoid Intermediate FPP->Intermediate Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) Hybrid Orsellinic_Acid Orsellinic Acid Derivative Orsellinic_Acid->Intermediate Andrastin_A Andrastin A Intermediate->Andrastin_A Series of Enzymatic Modifications (Oxidations, Cyclizations, etc.) Andrastin_C This compound Andrastin_A->Andrastin_C Specific Enzymatic Modification Other_Andrastins Other Andrastins (B, D, etc.) Andrastin_A->Other_Andrastins

Caption: Simplified biosynthetic pathway of this compound.

References

Andrastin C: A Specific Inhibitor of Farnesyltransferase with Potent Immunosuppressive Properties

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Andrastin C, Cyclosporin A, and Rapamycin

For researchers and professionals in drug development, identifying immunosuppressive agents with high specificity and minimal off-target effects is a critical goal. This compound, a meroterpenoid compound isolated from Penicillium species, has emerged as a potent inhibitor of protein farnesyltransferase, an enzyme crucial for the post-translational modification of various proteins involved in cellular signaling. This guide provides an objective comparison of this compound's immunosuppressive performance with two widely used immunosuppressants, Cyclosporin A and Rapamycin, supported by experimental data.

Mechanism of Action: A Tale of Three Pathways

The immunosuppressive effects of this compound, Cyclosporin A, and Rapamycin stem from their distinct molecular targets and interference with different signaling cascades within immune cells, primarily T and B lymphocytes.

This compound exerts its effects by specifically inhibiting protein farnesyltransferase (FTase) . This enzyme is responsible for attaching a farnesyl group to a cysteine residue at the C-terminus of target proteins, a process known as farnesylation. Farnesylation is essential for the proper localization and function of several key signaling proteins, including members of the Ras superfamily of small GTPases. By preventing the farnesylation of proteins like Ras, this compound disrupts downstream signaling pathways that are critical for lymphocyte activation, proliferation, and cytokine production.[1][2][3]

Cyclosporin A , a calcineurin inhibitor, operates further downstream in the T-cell activation pathway. It forms a complex with the intracellular protein cyclophilin, and this complex binds to and inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase. The inhibition of calcineurin prevents the dephosphorylation of the nuclear factor of activated T cells (NFAT), a key transcription factor. Consequently, NFAT cannot translocate to the nucleus to induce the expression of genes encoding various cytokines, most notably Interleukin-2 (IL-2), which is a potent T-cell growth factor.

Rapamycin (also known as Sirolimus) targets the mammalian target of rapamycin (mTOR) , a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and survival. Rapamycin first binds to the immunophilin FKBP12. This complex then binds to and inhibits the mTORC1 complex, a key component of the mTOR signaling pathway. Inhibition of mTORC1 disrupts downstream signaling events that are essential for cell cycle progression from the G1 to the S phase, thereby arresting lymphocyte proliferation in response to cytokine stimulation.

dot

Signaling_Pathways cluster_AndrastinC This compound Pathway cluster_CyclosporinA Cyclosporin A Pathway cluster_Rapamycin Rapamycin Pathway AndrastinC This compound FTase Protein Farnesyltransferase AndrastinC->FTase inhibits Ras Ras FTase->Ras farnesylates preRas pre-Ras preRas->FTase substrate Membrane Cell Membrane Ras->Membrane localizes to Downstream Downstream Signaling (e.g., Raf/MEK/ERK) Membrane->Downstream Proliferation_A Lymphocyte Proliferation & Cytokine Production Downstream->Proliferation_A CyclosporinA Cyclosporin A Cyclophilin Cyclophilin CyclosporinA->Cyclophilin Calcineurin Calcineurin Cyclophilin->Calcineurin complex inhibits NFAT NFAT (dephosphorylated) Calcineurin->NFAT NFATp NFAT (phosphorylated) NFATp->Calcineurin substrate Nucleus_C Nucleus NFAT->Nucleus_C IL2_Gene IL-2 Gene Transcription Nucleus_C->IL2_Gene activates Proliferation_C T-Cell Proliferation IL2_Gene->Proliferation_C Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 mTORC1 mTORC1 FKBP12->mTORC1 complex inhibits S6K p70S6 Kinase mTORC1->S6K eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis eIF4EBP1->Protein_Synthesis inhibits Proliferation_R Cell Cycle Progression (G1 to S phase) Protein_Synthesis->Proliferation_R

Caption: Simplified signaling pathways of this compound, Cyclosporin A, and Rapamycin.

Comparative Immunosuppressive Activity

Experimental data demonstrates the potent immunosuppressive effects of this compound and its analogs on lymphocyte proliferation. The inhibitory concentration (IC50) values provide a quantitative measure of their potency.

CompoundTarget Cell/StimulusIC50 (µM)Reference
This compound Protein Farnesyltransferase13.3[4]
Peniandrastin A Concanavalin A-induced T-cell proliferation10.21
Penithis compound Concanavalin A-induced T-cell proliferation7.49
Peniandrastin D Concanavalin A-induced T-cell proliferation9.85
Peniandrastin A LPS-induced B-cell proliferation8.32
Penithis compound LPS-induced B-cell proliferation6.73
Peniandrastin D LPS-induced B-cell proliferation7.98
Cyclosporin A T-cell proliferation (in the absence of CD28 costimulation)~0.0002 - 0.0006[2]
Rapamycin IgG Secretion by B-cellsPotency comparable to Farnesyltransferase inhibitors[1]

Farnesyltransferase inhibitors, the class to which this compound belongs, have been shown to be as potent as Rapamycin in inhibiting IgG secretion from B-cells.[1] While Cyclosporin A exhibits very potent inhibition of T-cell proliferation in the nanomolar range, the immunosuppressive activity of andrastin-type compounds in the low micromolar range highlights their significant potential.

Specificity and Downstream Effects

A key advantage of this compound lies in its specific inhibition of farnesyltransferase. This upstream intervention in the signaling cascade offers a more targeted approach compared to the broader effects of calcineurin or mTOR inhibitors.

  • This compound (Farnesyltransferase Inhibitors): Studies on farnesyltransferase inhibitors (FTIs) indicate that they inhibit T-cell cytokine production at a post-transcriptional level.[1][2] While they reduce the secretion of cytokines like IFN-γ and IL-2, they do not appear to affect the induction of cytokine mRNA.[1][2] This suggests a more nuanced regulation of the immune response. Furthermore, FTIs have been shown to suppress B-cell proliferation and plasma cell formation.[5]

  • Cyclosporin A: By inhibiting calcineurin, Cyclosporin A broadly suppresses the transcription of numerous cytokine genes regulated by NFAT. This can lead to a more profound and less specific immunosuppression.

  • Rapamycin: Rapamycin's inhibition of mTORC1 primarily affects cell cycle progression and proliferation, but mTOR signaling is also involved in a wide range of other cellular processes, which can contribute to its side-effect profile.

dot

Experimental_Workflow cluster_Tcell T-Cell Proliferation Assay cluster_Bcell B-Cell Proliferation Assay cluster_FTase Farnesyltransferase Assay T_start Isolate PBMCs T_label Label with CFSE T_start->T_label T_culture Culture with Concanavalin A + Test Compounds T_label->T_culture T_incubate Incubate for 72h T_culture->T_incubate T_analyze Analyze by Flow Cytometry T_incubate->T_analyze B_start Isolate B-cells B_label Label with CFSE B_start->B_label B_culture Culture with LPS + Test Compounds B_label->B_culture B_incubate Incubate for 72h B_culture->B_incubate B_analyze Analyze by Flow Cytometry B_incubate->B_analyze F_start Prepare FTase, FPP, and fluorescent peptide substrate F_incubate Incubate with Test Compounds F_start->F_incubate F_measure Measure Fluorescence F_incubate->F_measure

Caption: General experimental workflows for assessing immunosuppressive activity.

Experimental Protocols

T-Cell Proliferation Assay (Concanavalin A-induced)

This assay measures the ability of a compound to inhibit T-cell proliferation induced by the mitogen Concanavalin A (ConA).

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Cell Labeling: Label the PBMCs with a proliferation tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE).

  • Cell Culture: Seed the labeled PBMCs in 96-well plates at a density of 2 x 10^5 cells/well.

  • Stimulation and Treatment: Add Concanavalin A (final concentration of 5 µg/mL) to stimulate T-cell proliferation. Simultaneously, add varying concentrations of this compound, Cyclosporin A, or Rapamycin to the respective wells. Include a vehicle control (e.g., DMSO) and an unstimulated control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Analysis: Harvest the cells and analyze the CFSE fluorescence by flow cytometry. The dilution of CFSE fluorescence is proportional to the number of cell divisions. Calculate the IC50 value for each compound.

B-Cell Proliferation Assay (LPS-induced)

This assay assesses the inhibitory effect of a compound on B-cell proliferation stimulated by Lipopolysaccharide (LPS).

  • Cell Isolation: Isolate B-lymphocytes from PBMCs using magnetic-activated cell sorting (MACS) with CD19 microbeads.

  • Cell Labeling: Label the purified B-cells with CFSE.

  • Cell Culture: Plate the labeled B-cells in 96-well plates at a density of 2 x 10^5 cells/well.

  • Stimulation and Treatment: Add LPS (final concentration of 10 µg/mL) to induce B-cell proliferation. Concurrently, add different concentrations of the test compounds.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.

  • Analysis: Analyze B-cell proliferation by measuring CFSE dilution using flow cytometry and determine the IC50 values.

Protein Farnesyltransferase (FTase) Inhibition Assay

This biochemical assay directly measures the inhibitory activity of a compound against the FTase enzyme.

  • Assay Principle: The assay typically utilizes a fluorescently labeled peptide substrate that mimics the C-terminal CAAX box of farnesylatable proteins and farnesyl pyrophosphate (FPP) as the farnesyl group donor. When the fluorescent peptide is farnesylated by FTase, its fluorescence properties change, which can be measured.

  • Procedure:

    • Prepare a reaction mixture containing recombinant human FTase, FPP, and the fluorescent peptide substrate in an appropriate buffer.

    • Add varying concentrations of this compound or other test compounds to the reaction mixture.

    • Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

    • Measure the change in fluorescence using a fluorescence plate reader.

    • Calculate the percentage of inhibition and determine the IC50 value of the inhibitor.

Conclusion

References

Safety Operating Guide

Navigating the Safe Handling of Andrastin C: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Understanding the Potential Hazards

Andrastin C belongs to a class of meroterpenoids produced by Penicillium species.[1] Related compounds, such as Andrastin A, have been identified as mycotoxins and anticancer agents, exhibiting cytotoxic properties.[2] Studies on other andrastin-type meroterpenoids have also shown moderate cytotoxicity against various cell lines.[3][4] Given its classification as a farnesyltransferase inhibitor, this compound is designed to be biologically active, warranting the assumption of potential hazards in the absence of comprehensive safety data.

Personal Protective Equipment (PPE): A Non-Negotiable First Line of Defense

Due to the potential for this compound to be cytotoxic and the lack of specific toxicological information, a comprehensive PPE strategy is crucial. The following table outlines the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (double-gloving recommended)Prevents skin contact with the compound. Double-gloving provides an extra layer of protection in case of a breach in the outer glove.
Eye Protection Chemical safety goggles or a face shieldProtects eyes from splashes or aerosolized particles of the compound.
Body Protection A fully buttoned laboratory coat, preferably a disposable onePrevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) should be used when handling the powder form or when there is a risk of aerosol generation.Minimizes the risk of inhalation, which is a primary route of exposure for powdered substances.

Operational Plan: A Step-by-Step Approach to Safe Handling

A systematic workflow is essential to minimize exposure and ensure the integrity of the experiment. The following diagram illustrates the recommended operational plan for handling this compound.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Don appropriate PPE B Prepare a designated handling area (e.g., chemical fume hood) A->B C Assemble all necessary equipment and reagents B->C D Carefully weigh and handle the solid compound C->D E Prepare solutions in a well-ventilated area D->E F Conduct the experiment following the established protocol E->F G Decontaminate all surfaces and equipment F->G H Segregate and label all waste G->H I Dispose of waste according to institutional guidelines H->I

A flowchart outlining the safe handling of this compound.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Solid Waste: All disposable PPE (gloves, lab coats), weighing papers, and any other solid materials that have come into contact with this compound should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a sealed, labeled hazardous waste container. Do not pour any solutions containing this compound down the drain.

  • Decontamination: All non-disposable equipment and work surfaces should be thoroughly decontaminated using an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent. The cleaning materials should also be disposed of as hazardous waste.

Consult your institution's environmental health and safety (EHS) department for specific guidelines on the disposal of cytotoxic or potentially hazardous compounds.

By adhering to these stringent safety protocols, researchers can mitigate the potential risks associated with handling this compound and maintain a safe and controlled laboratory environment. The proactive implementation of these measures is paramount until more comprehensive safety data becomes available.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Andrastin C
Reactant of Route 2
Reactant of Route 2
Andrastin C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.